SHELLSOL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
12676-97-0 |
|---|---|
Molecular Formula |
GeSe |
Synonyms |
SHELLSOL |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of SHELLSOL A100 for laboratory use?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of SHELLSOL A100, a widely used aromatic hydrocarbon solvent. This document is intended to serve as a critical resource for laboratory professionals, offering detailed data, experimental protocols, and logical workflows to ensure safe and effective utilization in research, development, and quality control processes.
Core Chemical Characteristics
This compound A100 is a high-purity aromatic solvent characterized by its composition of predominantly C9-C10 hydrocarbons.[1][2][3][4] Its high aromatic content, typically exceeding 98%, confers excellent solvency for a wide range of materials.[5][6] The product is also noted for its low hazardous air pollutants and very low sulfur content.[5][6] Chemically, it is identified as Solvent naphtha (petroleum), light aromatic, with the CAS Registry Number 64742-95-6.[3][4][5][6][7][8]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound A100, compiled from various technical data sheets. These values are typical and may vary slightly between batches. The specified test methods provide a standardized basis for quality assessment.
Table 1: Physical Properties
| Property | Unit | Method | Value |
| Density @ 15°C | kg/L | ASTM D4052 | 0.875 - 0.880 |
| Density @ 15.6°C | kg/L | ASTM D4052 | 0.875 |
| Density @ 20°C | kg/L | ASTM D4052 | 0.871 |
| Specific Gravity @ 15.6°C/15.6°C | - | ASTM D4052 | 0.875 |
| API Gravity | - | ASTM D4052 | 30.0 |
| Boiling Range | °C | ASTM D86 / D1078 | 150 - 185 |
| Initial Boiling Point | °C | ASTM D86 / D1078 | 160 - 167 |
| 50%v Distillation | °C | ASTM D86 / D1078 | 164 - 170 |
| Dry Point | °C | ASTM D86 / D1078 | 178 - 182 |
| Flash Point (TCC) | °C | ASTM D56 / IP 170 | 38 - 52 |
| Pour Point | °C | ASTM D97 | < -30 |
| Viscosity @ 25°C | cSt (mm²/s) | ASTM D445 | 0.89 - 0.94 |
| Refractive Index @ 20°C | - | ASTM D1218 | 1.493 - 1.504 |
| Color | Saybolt | ASTM D156 | +30 |
| Surface Tension @ 20°C | mN/m | Du Nouy ring | 29 |
| Molecular Weight | g/mol | Calculated | 120 - 123 |
Table 2: Chemical and Compositional Properties
| Property | Unit | Method | Value |
| Aromatic Content | % m/m or % v/v | GC / ASTM D1319 | > 98 |
| Benzene Content | mg/kg | GC | < 1 - < 10 |
| Sulfur Content | mg/kg | ISO 20846 / ASTM D5453 / SMS 1897 | < 0.5 - < 5 |
| Copper Corrosion (1hr or 3hr @ 100°C) | - | ASTM D130 | 1 |
| Kauri-Butanol Value | - | ASTM D1133 | 90 |
| Aniline Point (Mixed) | °C | ASTM D611 | 14 - 15 |
| Hildebrand Solubility Parameter | (cal/cm³)¹/² | - | 8.8 |
| Hydrogen Bonding Index | - | - | 5.0 |
| Fractional Polarity | - | - | 0.001 |
Table 3: Safety and Flammability Data
| Property | Unit | Method | Value |
| Lower Explosion Limit in Air | % v/v | - | 0.6 |
| Upper Explosion Limit in Air | % v/v | - | 7.0 |
| Auto Ignition Temperature | °C | ASTM E659 | 507 |
| Vapor Pressure @ 20°C | kPa | Calculated | 0.25 - 0.26 |
| Electrical Conductivity @ 20°C | pS/m | ASTM D4308 | < 10 |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the technical data sheets for this compound A100. For precise execution, it is imperative to consult the specific ASTM or other standard documents.
1. Determination of Distillation Range (ASTM D86 / D1078)
This test method determines the boiling range of petroleum products.
-
Apparatus: Distillation flask, condenser, graduated cylinder, thermometer.
-
Procedure:
-
A 100 mL sample is placed in the distillation flask.
-
Heat is applied to the flask, and the vapor is passed through a condenser.
-
The temperature at which the first drop of condensate falls from the condenser is recorded as the Initial Boiling Point (IBP).
-
The temperature is recorded as the condensate is collected in the graduated cylinder.
-
The temperature at which the highest temperature is reached is recorded as the Dry Point (DP).
-
2. Flash Point Determination by Tag Closed Cup Tester (ASTM D56)
This method measures the lowest temperature at which the application of an ignition source causes the vapors of a sample to ignite.
-
Apparatus: Tag Closed Cup Tester.
-
Procedure:
-
The sample is placed in the test cup and heated at a slow, constant rate.
-
An ignition source is directed into the cup at regular intervals.
-
The flash point is the lowest temperature at which the ignition source causes a flash of fire.
-
3. Density, Relative Density (Specific Gravity), or API Gravity (ASTM D4052)
This method uses a digital density meter to determine the density of petroleum products.
-
Apparatus: Digital density meter.
-
Procedure:
-
A small volume of the liquid sample is introduced into an oscillating sample tube.
-
The change in oscillating frequency of the tube caused by the sample is used to calculate the density.
-
4. Kinematic Viscosity of Transparent and Opaque Liquids (ASTM D445)
This test measures the resistance to flow of a fluid under gravity.
-
Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath.
-
Procedure:
-
The sample is drawn into the viscometer and allowed to flow by gravity.
-
The time for a fixed volume of liquid to flow through the capillary is measured.
-
The kinematic viscosity is calculated from this time and the calibration constant of the viscometer.
-
5. Aromatics Content by Gas Chromatography (GC)
This method is used to determine the percentage of aromatic hydrocarbons in the solvent.
-
Apparatus: Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column.
-
Procedure:
-
A small amount of the sample is injected into the gas chromatograph.
-
The components of the sample are separated based on their boiling points and interaction with the column.
-
The aromatic components are identified and quantified by comparing their retention times and peak areas to those of known standards.
-
Logical and Experimental Workflows
The following diagrams illustrate the logical relationships in the quality control and analytical workflow for this compound A100.
Caption: Quality control workflow for this compound A100 analysis.
Safety and Handling
This compound A100 is a flammable liquid and vapor.[9][10] It may be fatal if swallowed and enters airways, can cause skin and respiratory irritation, and may cause drowsiness or dizziness.[7][9][10][11] It is toxic to aquatic life with long-lasting effects.[9][10] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this solvent.[9] It is crucial to work in a well-ventilated area and to take precautionary measures against static discharge.[9][10] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1][4][5][6][7][8][9] Provided proper storage and handling precautions are taken, this compound A100 is expected to be technically stable for at least 12 months.[6][8]
References
- 1. shell.com [shell.com]
- 2. univarsolutions.co.uk [univarsolutions.co.uk]
- 3. labshop.nl [labshop.nl]
- 4. shell.com [shell.com]
- 5. scribd.com [scribd.com]
- 6. conservationsupportsystems.com [conservationsupportsystems.com]
- 7. go.lupinsys.com [go.lupinsys.com]
- 8. stenbacka.fi [stenbacka.fi]
- 9. ptm01.ru [ptm01.ru]
- 10. tciproducts.com [tciproducts.com]
- 11. solvents.net.au [solvents.net.au]
SHELLSOL T: A Technical Guide for Scientific Research Applications
An in-depth examination of the specifications and applications of SHELLSOL T, a high-purity isoparaffinic hydrocarbon solvent, tailored for researchers, scientists, and professionals in drug development.
This compound T is a synthetic isoparaffinic hydrocarbon solvent characterized by its low odor and high purity.[1][2] It is a clear, colorless liquid with a mild hydrocarbon scent.[3] Comprised of a mixture of isoparaffinic hydrocarbons, it is noted for its excellent solvency power and controlled evaporation rates, making it a versatile tool in various scientific and industrial applications.[3][4]
Core Specifications
The physical and chemical properties of this compound T are critical for its application in controlled laboratory settings. The following tables provide a comprehensive summary of its key specifications, compiled from various technical and safety data sheets.
Physical Properties
| Property | Value | Test Method |
| Physical State | Clear Liquid | - |
| Color | Colorless / +30 Saybolt | ASTM D156 |
| Odor | Mild Hydrocarbon / Specific Type | - |
| Boiling Range | 170 - 210°C / 179 - 191°C / 187 - 215°C | ASTM D1078 |
| Density @ 15°C | 0.761 kg/L | ASTM D4052 |
| Density @ 20°C | 0.761 - 0.81 g/cm³ | - |
| Flash Point | 48 - 61°C (closed cup) | ASTM D93 |
| Melting Point | -50°C | - |
| Auto-Ignition Temperature | 430 - 450°C | ASTM E659 |
| Vapor Pressure @ 20°C | 0.11 kPa / 5 hPa | Calculated |
| Viscosity @ 25°C | 1.9 mm²/s | ASTM D445 |
| Solubility in Water @ 20°C | 0.05 g/l (Insoluble) | - |
| Refractive Index @ 20°C | 1.425 | ASTM D1218 |
| Surface Tension @ 20°C | 24 mN/m | Du Nouy ring |
Chemical Composition & Purity
| Component | Value | Test Method |
| Isoparaffins | > 98% m/m | GC |
| Naphthenes | < 2% m/m | GC |
| Aromatics | < 100 mg/kg | SMS 2728 |
| Benzene | < 3 mg/kg | GC |
| Sulfur | < 0.5 mg/kg | SMS 1897 |
| Polycyclic Aromatics | Not Detectable | - |
| Heavy Metals | Not Detectable | - |
| Chlorinated Compounds | Not Detectable | - |
Note: Some values are presented as ranges due to variations across different batches and reporting documents.[3][4][5]
Applications in Scientific Research
While detailed experimental protocols in peer-reviewed literature are not extensively documented under the trade name "this compound T," its properties make it suitable for a range of laboratory applications. Its primary functions are as a non-polar solvent, a cleaning agent for laboratory equipment, and a component in formulations.
Potential Research Applications:
-
Extraction: Due to its high solvency for non-polar compounds and low water solubility, this compound T can be employed for the extraction of natural products, lipids, and other hydrophobic molecules from various matrices.
-
Chromatography: As a non-polar mobile phase component in normal-phase chromatography techniques. Its controlled evaporation can be beneficial for certain applications.
-
Reaction Solvent: For organic synthesis reactions involving non-polar reagents, particularly where a low-odor environment is desirable.
-
Cleaning and Degreasing: Its strong solvency for oils and greases makes it an effective agent for cleaning scientific instruments and glassware, ensuring residue-free surfaces critical for sensitive experiments.[3]
-
Formulation Component: In the development of non-aqueous formulations, such as coatings, adhesives, and inks for specialized scientific applications.[1][3]
Experimental Protocols
General Extraction Workflow
Caption: Generalized workflow for solid-liquid extraction using this compound T.
Safety and Handling
This compound T is a flammable liquid and vapor.[4][5][6] Repeated exposure may cause skin dryness or cracking.[6] It is critical to handle this solvent in a well-ventilated area and to use appropriate personal protective equipment (PPE), including solvent-resistant gloves and safety glasses.[5]
Hazard Classification and Handling
Caption: Key hazards, PPE, and emergency response for this compound T.
Storage and Stability
This compound T should be stored in a cool, dry, well-ventilated area away from sources of ignition.[5][6] Keep containers tightly closed when not in use.[5] When stored properly, it is expected to be technically stable for at least 12 months.
References
Understanding the composition of SHELLSOL D60 for experimental design.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of SHELLSOL D60, a dearomatized aliphatic hydrocarbon solvent. Understanding its precise composition and physical properties is critical for its effective and safe application in experimental design, particularly in research and drug development. This document outlines the key chemical constituents of this compound D60, presents its physical and chemical properties in a structured format, and details a generalized experimental protocol for its use in natural product extraction, a common application in drug discovery.
Core Composition of this compound D60
This compound D60 is a complex substance primarily composed of C10-C12 paraffins (alkanes) and naphthenes (cycloalkanes).[1][2][3][4] Through a process of deep hydrogenation, the aromatic content is significantly reduced, resulting in a solvent with low odor and minimal reactive impurities.[1][2][3][4] This high degree of purity makes it a suitable solvent for various sensitive applications. The typical composition is an approximately equal blend of paraffins and naphthenes.[1][4]
Physicochemical Properties
The detailed physicochemical properties of this compound D60 are crucial for designing and interpreting experiments. These properties, as detailed in the technical data sheets, are summarized in the tables below.
Table 1: Chemical Composition and Impurities
| Component | Typical Concentration | Test Method |
| Paraffins | 50% m/m | GC |
| Naphthenes | 50% m/m | GC |
| Aromatics | < 100 mg/kg | SMS 2728 |
| Benzene | < 3 mg/kg | GC |
| Sulfur | < 0.5 mg/kg | ISO 20846 |
| Polycyclic Aromatics | Not Detectable | - |
| Heavy Metals | Not Detectable | - |
| Chlorinated Compounds | Not Detectable | - |
Source: Shell Chemicals Technical Datasheet[1][4]
Table 2: Physical and Chemical Properties
| Property | Value | Unit | Test Method |
| Appearance | Colorless Liquid | - | - |
| Odor | Low, Sweet | - | - |
| Boiling Range | 185 - 215 | °C | ASTM D86 |
| Flash Point | 67 | °C | ASTM D93 |
| Density @ 15°C | 0.786 | kg/L | ASTM D4052 |
| Viscosity @ 25°C | 1.6 | mm²/s | ASTM D445 |
| Aniline Point | 71 | °C | ASTM D611 |
| Kauri-Butanol Value | 31 | - | ASTM D1133 |
| Water Content | < 0.005 | % m/m | ASTM D1364 |
| Non Volatile Matter | < 1 | mg/100ml | ASTM D1353 |
Source: Shell Chemicals Technical Datasheet[1][4]
Experimental Protocol: Natural Product Extraction
Aliphatic hydrocarbon solvents like this compound D60 are frequently employed in the extraction of bioactive compounds from natural sources, a foundational step in drug discovery.[3] The low polarity of this compound D60 makes it particularly effective for extracting non-polar compounds such as lipids, waxes, and certain secondary metabolites from plant and microbial biomass.
Methodology: Solid-Liquid Extraction of a Hypothetical Plant Material
This protocol outlines a generalized procedure for the extraction of non-polar constituents from a dried, powdered plant material using this compound D60.
1. Preparation of Plant Material:
- The plant material is first dried to a constant weight at a controlled temperature (e.g., 40-50°C) to minimize thermal degradation of target compounds.
- The dried material is then ground into a fine powder to increase the surface area for efficient solvent penetration.
2. Extraction Process:
- A known quantity of the powdered plant material is placed in a flask.
- This compound D60 is added to the flask in a specific solid-to-solvent ratio (e.g., 1:10 w/v).
- The mixture is agitated at a constant speed and temperature for a defined period (e.g., 24 hours at room temperature) to allow for the dissolution of the target compounds into the solvent.
3. Filtration and Concentration:
- The mixture is filtered to separate the solid plant residue from the solvent extract.
- The solvent is then removed from the extract under reduced pressure using a rotary evaporator to yield the crude extract.
4. Further Purification (Optional):
- The crude extract can be further purified using chromatographic techniques, such as column chromatography, with a non-polar stationary phase and a solvent system that may include this compound D60 or other hydrocarbon solvents.
Visualizing Experimental Workflow
The following diagrams illustrate the key stages of the experimental workflow described above.
Caption: Workflow for Natural Product Extraction.
Signaling Pathway Placeholder
While this compound D60 itself is not directly involved in biological signaling pathways, it is used to extract compounds that may modulate these pathways. The diagram below serves as a placeholder to illustrate how a hypothetical compound, once isolated, might be studied for its effects on a generic signaling cascade.
Caption: Generic Cellular Signaling Pathway.
References
Physical and chemical characteristics of SHELLSOL hydrocarbon solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of SHELLSOL™ hydrocarbon solvents. The information is curated for researchers, scientists, and professionals in drug development who require a deep understanding of solvent properties for formulation, purification, and manufacturing processes. All quantitative data is presented in clear, comparative tables, and key experimental methodologies are detailed.
Core Physical and Chemical Properties
This compound™ solvents are a broad range of high-purity hydrocarbon fluids with varying compositions and properties tailored for specific industrial applications. They are broadly categorized into aliphatic and aromatic grades, each with distinct characteristics. The selection of an appropriate this compound™ solvent is critical and depends on factors such as required solvency, evaporation rate, flash point, and regulatory compliance.
Aliphatic Hydrocarbon Solvents
Aliphatic this compound™ solvents are characterized by their low aromatic content, which results in a lower odor and reduced toxicity compared to aromatic solvents.[1][2] They are predominantly composed of paraffins and naphthenes.[3][4] The isoparaffinic grades, such as this compound TD and this compound T, are synthetic solvents produced through an alkylation process, which allows for tight control over their composition and properties, resulting in a consistent performance.[5] These solvents are noted for their narrow boiling ranges and unique combination of flash point and evaporation rate.[5]
Aromatic Hydrocarbon Solvents
Aromatic this compound™ solvents, such as this compound A100, are composed primarily of C9-C10 aromatic hydrocarbons.[6] They exhibit high solvency power, making them effective in applications requiring strong dissolving capabilities.[7]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of various this compound™ solvent grades, allowing for easy comparison.
Table 1: Physical Properties of Selected this compound™ Solvents
| Property | This compound A | This compound A100 | This compound D60 | This compound D70 | This compound T | This compound TD |
| Boiling Range (°C) | 140–180[7] | 167–180[6] | 179 - 213.9[3] | - | 170–210[2] | 174-187[5] |
| Flash Point (°C) | 38–44 (closed cup)[7] | 48[6] | 61 - 66[3] | 74[4] | 48–56 (closed cup)[2] | 46[5] |
| Density (g/cm³ at 15°C) | 0.76–0.78[7] | 0.876[6] | - | - | 0.78–0.81[2] | - |
| Viscosity (mm²/s at 25°C) | - | 0.89[6] | - | 2.0[4] | 1.9 | - |
| Aniline Point (°C) | - | 14[6] | 75[8] | 77[4] | 85 | 84[5] |
| Kauri-Butanol Value | - | 90[6] | - | 29[4] | 26 | - |
Table 2: Chemical Properties of Selected this compound™ Solvents
| Property | This compound A | This compound A100 | This compound D60 | This compound D70 | This compound T | This compound TD |
| Aromatic Content (% v/v) | Low Aromatic[7] | > 99[6] | 0.4[8] | < 100 mg/kg[4] | 100 mg/kg | 50 mg/kg[5] |
| Benzene Content (mg/kg) | - | < 3[6] | - | < 3[4] | < 3 | < 3[5] |
| Sulfur Content (mg/kg) | - | < 0.5[6] | - | < 0.5[4] | < 0.5 | - |
| Paraffins (% m/m) | - | - | - | - | > 98 | - |
| Naphthenes (% m/m) | - | - | - | - | < 2 | - |
Experimental Protocols
The physical and chemical characteristics of this compound™ solvents are determined using standardized test methods, primarily those developed by ASTM International.[8] These protocols ensure consistency and comparability of data across different batches and grades.
-
Density: Determined using ASTM D4052, this method involves measuring the mass of a known volume of the liquid in a pycnometer at a specified temperature.
-
Boiling Range/Distillation: ASTM D1078 is a standard test method for the distillation range of volatile organic liquids.[6] It measures the initial boiling point (IBP) and final boiling point (FBP) to characterize the volatility of the solvent.
-
Flash Point: The flash point is determined using methods like ASTM D93 (Pensky-Martens Closed Cup Tester) or IP 170.[3][6] This test measures the lowest temperature at which the solvent vapors will ignite when an ignition source is introduced.
-
Aromatic Content: ASTM D1319 is a standard method for determining hydrocarbon types in liquid petroleum products by fluorescent indicator adsorption.[6][8] This method separates the sample into saturate, olefin, and aromatic fractions.
-
Aniline Point: Measured according to ASTM D611, the aniline point is the minimum temperature at which equal volumes of aniline and the hydrocarbon solvent are completely miscible. It is an empirical measure of the solvency of a hydrocarbon.
-
Kauri-Butanol Value: This value, determined by ASTM D1133, is a measure of the solvency power of a hydrocarbon solvent. It is determined by titrating a standard solution of kauri resin in n-butanol with the hydrocarbon solvent until a defined turbidity is reached.
-
Sulfur Content: The amount of sulfur is often determined by methods such as SMS 1897, a Shell-specific method.[6]
-
Color: The Saybolt color is measured using ASTM D156, which is a visual comparison of the sample with a series of glass standards.[6]
-
Viscosity: Kinematic viscosity is typically measured using a calibrated glass capillary viscometer according to ASTM D445.
Logical Relationships of Solvent Properties
The interplay between the various physical and chemical characteristics of a solvent determines its performance in a given application. The following diagram illustrates these relationships for hydrocarbon solvents.
Caption: Interrelationships of key hydrocarbon solvent properties.
Conclusion
This compound™ hydrocarbon solvents offer a diverse range of properties to meet the specific needs of researchers and professionals in various scientific fields. A thorough understanding of their physical and chemical characteristics, as determined by standardized experimental protocols, is essential for optimal solvent selection and application. The data and relationships presented in this guide serve as a foundational resource for informed decision-making in formulation, process development, and manufacturing.
References
- 1. specialchem.com [specialchem.com]
- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 3. This compound D60 - Ataman Kimya [atamanchemicals.com]
- 4. labshop.nl [labshop.nl]
- 5. This compound TD – isoparaffin synthetic hydrocarbon solvent | Shell Global [shell.com]
- 6. stenbacka.fi [stenbacka.fi]
- 7. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 8. yairerez.co.il [yairerez.co.il]
Navigating Solubility: A Technical Guide to Shellsol™ Grades for Scientific Applications
For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of solvents is paramount. This in-depth technical guide provides a comprehensive overview of the solubility parameters of various Shellsol™ grades, offering valuable data for formulation, dissolution, and delivery systems.
This compound™ solvents, a broad portfolio of high-purity hydrocarbon and dearomatized hydrocarbon fluids, are utilized across a wide range of industrial and scientific applications. Their well-defined composition and consistent quality make them suitable for use in specialized sectors, including the pharmaceutical industry, where they can be employed in various manufacturing processes.
This guide focuses on the Hildebrand and Hansen solubility parameters of these solvents, critical metrics for predicting the interaction between a solvent and a solute. A thorough understanding of these parameters can significantly streamline the selection of an appropriate solvent system, saving valuable time and resources in research and development.
Understanding Solubility Parameters
Solubility parameters provide a numerical value to the concept of "like dissolves like." They are based on the cohesive energy density of a substance, which is the energy required to overcome all the intermolecular forces in a liquid.
-
Hildebrand Solubility Parameter (δ): This is the simplest measure, representing the overall cohesive energy density. It is particularly useful for non-polar and slightly polar systems. Materials with similar Hildebrand solubility parameters are likely to be miscible.
-
Hansen Solubility Parameters (HSP): This is a more advanced, three-component approach that breaks down the total Hildebrand value into three distinct parameters:
-
δD (Dispersion): Represents the energy from dispersion forces (van der Waals forces).
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.
-
The three Hansen parameters can be visualized as coordinates in a three-dimensional "Hansen space." The closer two materials are in this space, the more likely they are to be soluble in each other.
Solubility Parameter Data for this compound™ Grades
The following table summarizes the available Hildebrand and, where found, Hansen solubility parameters for various this compound™ grades. It is important to note that while Hildebrand parameters are more commonly available in technical datasheets, obtaining a complete set of Hansen Solubility Parameters for all grades can be challenging as this information is not always publicly disclosed by the manufacturer. The data presented here has been compiled from various technical documents and scientific literature.
| This compound™ Grade | Type | Hildebrand Solubility Parameter (δ) (cal/cm³)½ | Hansen Dispersion (δD) (MPa)½ | Hansen Polar (δP) (MPa)½ | Hansen Hydrogen Bonding (δH) (MPa)½ |
| This compound™ A100 | Aromatic | 8.8 | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| This compound™ A150 | Aromatic | 8.7 | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| This compound™ D90 | Aliphatic | 7.6 | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| This compound™ D100S | Aliphatic | 7.5 | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| This compound™ T | Isoparaffinic | 7.4 | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Note: The unit (cal/cm³)½ is the traditional unit for Hildebrand parameters. To convert to SI units (MPa)½, multiply by 2.0455.
Experimental Determination of Solubility Parameters
The solubility parameters of solvents and polymers can be determined experimentally through various methods. One established, albeit now withdrawn, standard is ASTM D3132, which involved assessing the solubility of a resin or polymer in a range of solvents with known solubility parameters. A more modern and versatile technique is Inverse Gas Chromatography (IGC) .
Detailed Methodology: Determination of Hansen Solubility Parameters using Inverse Gas Chromatography (IGC)
This protocol outlines the general steps involved in determining the Hansen Solubility Parameters of a stationary phase (in this case, a non-volatile liquid like a high-boiling this compound™ grade or a polymer for which a suitable solvent is being sought) using IGC.
Objective: To determine the dispersion (δD), polar (δP), and hydrogen bonding (δH) components of the Hansen Solubility Parameter for a given material.
Principle: IGC reverses the conventional gas chromatography setup. The material of interest is coated onto an inert support and packed into a column (the stationary phase). A series of well-characterized probe molecules (solvents with known HSPs) are then injected into the column with a carrier gas. The retention time of each probe molecule is measured, which is related to the strength of its interaction with the stationary phase. By analyzing the retention behavior of a range of probes with varying polarities and hydrogen bonding capabilities, the HSPs of the stationary phase can be deconvoluted.
Materials and Equipment:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).
-
Packed column (stainless steel or glass).
-
Inert support material (e.g., Chromosorb W).
-
The non-volatile liquid to be tested (the stationary phase).
-
A series of probe molecules (solvents) with known Hansen Solubility Parameters (including alkanes, ketones, alcohols, esters, and chlorinated hydrocarbons).
-
High-purity carrier gas (e.g., Helium or Nitrogen).
-
Syringes for injection.
-
Data acquisition and processing software.
Experimental Procedure:
-
Column Preparation:
-
The non-volatile liquid (stationary phase) is coated onto the inert support material. This is typically done by dissolving the liquid in a volatile solvent, mixing it with the support, and then evaporating the volatile solvent.
-
The coated support is then carefully packed into the GC column.
-
The column is conditioned in the GC oven at a temperature above the boiling points of the probe molecules but below the degradation temperature of the stationary phase to remove any residual volatile compounds.
-
-
IGC Analysis:
-
The column is installed in the GC oven and equilibrated at a specific temperature.
-
A small, known amount of a probe molecule is injected into the column.
-
The retention time of the probe molecule is recorded by the detector and data system.
-
This process is repeated for a series of different probe molecules with a range of known HSPs.
-
The experiment is typically performed at several different column temperatures to study the temperature dependence of the interactions.
-
-
Data Analysis:
-
The specific retention volume (Vg) for each probe molecule is calculated from its retention time, the column flow rate, and other experimental parameters.
-
The Flory-Huggins interaction parameter (χ) is then determined from the specific retention volume.
-
The Hansen Solubility Parameters of the stationary phase are determined by relating the Flory-Huggins interaction parameter to the HSPs of the probe molecules using the following equation:
where:
-
V_sp is the molar volume of the probe.
-
R is the gas constant.
-
T is the absolute temperature.
-
-
By using a series of probes with known δD, δP, and δH values, a multivariable regression analysis can be performed to solve for the three unknown HSPs of the stationary phase (δD_stationary, δP_stationary, and δH_stationary).
-
Caption: Logical workflow for selecting a suitable solvent based on Hansen Solubility Parameters.
Applications in Drug Development
While this compound™ solvents are not typically used as active pharmaceutical ingredients, their well-defined solubility characteristics make them valuable in various stages of drug development and manufacturing. Their potential applications include:
-
Synthesis and Purification: As reaction media or for extraction and purification of active pharmaceutical ingredients (APIs) and intermediates.
-
Formulation: In the preparation of certain topical formulations, ointments, and creams, where they can act as a solvent or part of the vehicle.
-
Cleaning and Equipment Preparation: For cleaning and degreasing of manufacturing equipment, ensuring a high level of purity.
-
Polymer Processing: In the processing of polymers used in drug delivery systems, such as in the formation of microspheres or films.
The selection of a specific this compound™ grade for any pharmaceutical application must be done with careful consideration of its purity, regulatory compliance, and potential for residual solvent levels in the final product.
An In-depth Technical Guide to SHELLSOL as a Non-polar Solvent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive initial investigation into the properties and applications of SHELLSOL, a range of hydrocarbon solvents, for use in research and drug development. This compound grades are versatile non-polar solvents with varying compositions and properties, making them suitable for a wide array of applications, from extraction and purification to vehicles for chemical reactions.
Physicochemical Properties of this compound Grades
This compound solvents are broadly categorized into two main types: aliphatic and aromatic. The selection of a specific grade is critical and depends on the required solvency, evaporation rate, and safety profile. Below is a summary of the key physicochemical properties of representative this compound grades.
| Property | This compound A100 | This compound A150 | This compound T | This compound D70 |
| Solvent Type | Aromatic (C9-C10) | Aromatic (C9-C10) | Isoparaffinic | Aliphatic (C11-C14) |
| Density @ 15°C ( kg/L ) | 0.880 | 0.887 | 0.761 | 0.796 |
| Boiling Range (°C) | 160 - 180[1] | 182 - 210[2] | 189 - 215 | 203 - 237 |
| Flash Point (°C) | Not specified | 64[2] | 61 | 78 |
| Aromatics Content | > 95% v/v[3] | > 95% v/v[2] | 100 mg/kg | < 200 mg/kg |
| Benzene Content (mg/kg) | Not specified | < 10[2] | < 3 | < 3 |
| Hildebrand Solubility Parameter ((cal/cm³)^½) | Not specified | 8.7[2] | 7.35 | Not specified |
| Aniline Point (°C) | Not specified | 15 (Mixed)[2] | 85 | 76 |
| Viscosity @ 25°C (mm²/s) | Not specified | 1.2[2] | 1.9 | Not specified |
| Water Solubility | Insoluble[1] | Insoluble | Insoluble[4] | Not specified |
Core Applications in Research and Drug Development
Organic solvents are fundamental in the synthesis of active pharmaceutical ingredients (APIs) and drug products.[5] They are used as reaction media and in the separation and purification of products.[6] The choice of solvent is a critical parameter that can significantly influence the yield and purity of the final API.[6]
This compound's utility in a laboratory setting is broad, primarily due to its properties as a non-polar solvent:
-
Synthesis of Active Pharmaceutical Ingredients (API): Hydrocarbon solvents are integral to many multi-step chemical syntheses that form the basis of API manufacturing.[7] The low reactivity and specific solvency of certain this compound grades make them suitable as reaction media.
-
Extraction and Purification: The principle of "like dissolves like" makes non-polar this compound solvents ideal for extracting non-polar compounds from various matrices. This is particularly relevant in natural product chemistry and in the work-up phase of a reaction to separate the product from a polar aqueous phase.
-
Chromatography: Certain grades of this compound can be used as a component of the mobile phase in normal-phase chromatography for the separation of non-polar compounds.
-
Cleaning: Organic solvents are frequently used for cleaning process equipment in pharmaceutical manufacturing.[7]
The industry is also increasingly focused on greener synthesis protocols, which involves selecting solvents that are less toxic and more environmentally benign.[8] The low aromatic content of grades like this compound T and D70 aligns with this trend.
Experimental Protocols
While specific experimental protocols are highly dependent on the particular application, the following provides a generalized methodology for a liquid-liquid extraction using a non-polar solvent like this compound.
Objective: To extract a non-polar target compound from an aqueous reaction mixture.
Materials:
-
Reaction mixture containing the target compound in an aqueous solution.
-
This compound solvent (grade selected based on the target compound's solubility and the desired boiling point for subsequent removal).
-
Separatory funnel.
-
Sodium sulfate (anhydrous).
-
Rotary evaporator.
Methodology:
-
Solvent Selection: Choose an appropriate this compound grade. For instance, a grade with a lower boiling point might be selected for easier removal post-extraction.
-
Liquid-Liquid Extraction:
-
Transfer the aqueous reaction mixture to a separatory funnel.
-
Add an equal volume of the selected this compound solvent to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The less dense organic layer (this compound and dissolved compound) will typically be the top layer.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with fresh this compound two more times to maximize the recovery of the target compound.
-
-
Drying the Organic Phase:
-
Combine the organic extracts.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Swirl the flask and let it stand for 5-10 minutes. The drying agent should no longer clump together, indicating the solution is dry.
-
Decant or filter the dried organic solution to remove the sodium sulfate.
-
-
Solvent Removal:
-
Transfer the dried organic solution to a round-bottom flask.
-
Remove the this compound solvent using a rotary evaporator under reduced pressure. The bath temperature should be set appropriately based on the solvent's boiling point.
-
-
Analysis:
-
The resulting residue contains the crude extracted compound, which can then be further purified or analyzed.
-
Visualizations
The following diagram illustrates the typical workflow for a liquid-liquid extraction process using a non-polar solvent like this compound.
This diagram illustrates how the intrinsic properties of different this compound grades determine their suitability for various applications.
References
- 1. kremer-pigmente.com [kremer-pigmente.com]
- 2. shell.com [shell.com]
- 3. Aromatic solvents | Shell Global [shell.com]
- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 5. uspnf.com [uspnf.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
Methodological & Application
Application Notes and Protocols for SHELLSOL in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SHELLSOL, a range of high-purity hydrocarbon solvents, as a reaction medium for various organic synthesis applications. The information is intended to guide researchers, scientists, and drug development professionals in leveraging the properties of this compound for efficient, and potentially more sustainable, chemical transformations.
Introduction to this compound as a Reaction Medium
This compound solvents are a portfolio of high-purity hydrocarbon fluids with well-defined compositions and physical properties. They are broadly categorized into aliphatic, aromatic, and isoparaffinic grades. Their characteristics, such as low polarity, specific boiling ranges, and high purity, make them suitable alternatives to traditional, more polar aprotic solvents in certain organic reactions. The choice of a specific this compound grade will depend on the solubility of the reactants and the desired reaction temperature.
Key Advantages of this compound in Organic Synthesis:
-
Inertness: As hydrocarbon solvents, this compound grades are generally non-reactive towards many common reagents, minimizing side reactions.
-
Boiling Point Range: The availability of different grades with varying boiling points allows for a range of reaction temperatures.
-
Azeotropic Water Removal: Certain grades can form azeotropes with water, facilitating its removal from reactions that are sensitive to moisture.
-
Product Isolation: The low polarity of this compound can simplify product isolation, as many organic products will precipitate upon cooling or with the addition of a co-solvent.
-
Potential for Reduced Environmental Impact: Some this compound grades, particularly the isoparaffinic ones, have a more favorable environmental, health, and safety profile compared to some chlorinated or polar aprotic solvents.
A general workflow for conducting organic synthesis using this compound as a reaction medium is outlined below.
Grignard Reactions in Aromatic this compound (e.g., Toluene-like grades)
Grignard reagents can be successfully prepared and used in aromatic hydrocarbon solvents like toluene, which can be considered a proxy for aromatic grades of this compound. The presence of a co-solvent, typically an ether like diethyl ether (Et₂O) or tetrahydrofuran (THF), is often necessary to solvate the magnesium center and facilitate the reaction.
Quantitative Data Summary:
| Alkyl/Aryl Halide | Co-solvent (equiv.) | Product Yield (%) | Reference |
| n-Butyl Chloride | Et₂O (1.0) | 96 | [1] |
| n-Butyl Chloride | THF (1.0) | 90 | [1] |
| sec-Butyl Chloride | Et₂O (1.0) | 90 | [1] |
| Phenyl Chloride | Et₂O (1.0) | 95 | [1] |
Experimental Protocol: Preparation of n-Butylmagnesium Chloride in Toluene/Et₂O
-
Preparation: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of n-butyl chloride (1.0 equivalent) in a mixture of toluene and diethyl ether (1.0 equivalent of Et₂O) is prepared.
-
Initiation: A small portion of the n-butyl chloride solution is added to the magnesium turnings. The reaction is initiated, which may require gentle heating or the addition of a small crystal of iodine.
-
Addition: Once the reaction has started, the remaining n-butyl chloride solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for 1-2 hours to ensure complete consumption of the magnesium.[1]
-
Use: The resulting Grignard reagent solution can be used directly for subsequent reactions.
Ziegler-Natta Polymerization in Aliphatic this compound (e.g., Heptane-like grades)
Ziegler-Natta catalysts are widely used for the polymerization of olefins, and these reactions are typically carried out in aliphatic hydrocarbon solvents. An aliphatic this compound grade with a boiling point suitable for the reaction temperature (e.g., similar to heptane) can be an effective medium.
Quantitative Data Summary:
| Monomer | Catalyst System | Co-catalyst | Solvent | Polymer Yield | Reference |
| Ethylene | TiCl₄/MgCl₂/Silica | Triethylaluminum (AlEt₃) | Heptane | 5,580 g/g cat·h | [2] |
Experimental Protocol: Polymerization of Ethylene
-
Catalyst Precursor Preparation: A silica-supported TiCl₄/MgCl₂ catalyst precursor is prepared as described in the literature.[2]
-
Reaction Setup: A polymerization reactor is charged with the aliphatic this compound solvent (e.g., heptane) and the co-catalyst (e.g., triethylaluminum solution in hexane) under an inert atmosphere.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 85 °C) and pressurized with ethylene. The catalyst precursor slurry is then injected into the reactor to initiate polymerization.
-
Reaction Control: The temperature and pressure are maintained for the desired reaction time (e.g., 60 minutes). Hydrogen can be used as a chain transfer agent to control the molecular weight of the polymer.[2]
-
Termination and Work-up: The polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., methanol). The polymer is then collected by filtration, washed, and dried.
Free Radical Polymerization in Aromatic this compound (e.g., Toluene-like grades)
Solution polymerization of vinyl monomers, such as styrene, can be carried out in aromatic hydrocarbon solvents. The choice of solvent can influence the monomer conversion rate.
Quantitative Data Summary:
| Monomer | Initiator | Solvent | Monomer Conversion (%) | Reference |
| Styrene | Benzoyl Peroxide | Toluene | ~20% (at 40 min) | [3][4] |
Experimental Protocol: Polymerization of Styrene in Toluene
-
Preparation: Styrene monomer is washed with an aqueous NaOH solution to remove the inhibitor and then dried.
-
Reaction Setup: A reaction vessel is charged with the aromatic this compound solvent (e.g., toluene), the purified styrene monomer, and a free-radical initiator (e.g., benzoyl peroxide).
-
Polymerization: The mixture is heated under an inert atmosphere to a temperature that initiates the decomposition of the initiator (e.g., 80-120 °C).[3][5]
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Work-up: The polymerization is quenched by cooling the mixture. The polymer is then precipitated by adding a non-solvent (e.g., methanol), collected by filtration, and dried.[5]
Suzuki-Miyaura Cross-Coupling in Aromatic this compound (e.g., Toluene-like grades)
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction. While often performed in polar aprotic solvents, aromatic hydrocarbons like toluene can also be used, typically with a co-solvent like water.
General Reaction Scheme:
Ar-X + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar'
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: A reaction flask is charged with the aryl halide (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: A degassed mixture of an aromatic this compound (e.g., toluene) and water is added.
-
Reaction: The mixture is heated under an inert atmosphere (e.g., 80-100 °C) with vigorous stirring until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled to room temperature, and the aqueous layer is separated. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography.
Other Potential Applications
This compound solvents may also be suitable for other types of organic reactions, including:
-
Friedel-Crafts Alkylation and Acylation: These reactions are often carried out in non-polar solvents. Hydrocarbon solvents can serve as the reaction medium.
-
Heck Reaction: While polar solvents are common, Heck reactions can also be performed in non-polar hydrocarbon solvents.[6]
-
Wittig Reaction: Some Wittig reactions can be conducted in non-polar solvents, although this is less common.
Further research and process optimization are encouraged to explore the full potential of this compound as a versatile and effective reaction medium in organic synthesis.
Disclaimer: The information provided in these application notes is for guidance purposes only. Researchers should always conduct their own risk assessments and optimization studies for any new reaction or process. The specific grade of this compound and the reaction conditions may need to be adjusted for optimal results.
References
Application of SHELLSOL in biomass liquefaction research.
Application of SHELLSOL in Biomass Liquefaction Research
Application Note AN-BLS-001
Introduction
The conversion of biomass into liquid biofuels is a critical area of research in the pursuit of renewable energy sources. One promising method for this conversion is thermochemical liquefaction, a process that breaks down complex biopolymers into a liquid product known as bio-oil. The choice of solvent in this process is crucial as it significantly influences the reaction chemistry, product distribution, and overall process economics. This compound, a series of hydrocarbon solvents, has been investigated for its potential application in biomass liquefaction. This document provides an overview of the use of this compound solvents in this research area, detailing their properties, application protocols, and the characteristics of the resulting products.
Recent studies have highlighted the efficacy of aromatic hydrocarbon solvents as suspension and reaction media in biomass liquefaction. Specifically, this compound AB, an aromatic solvent, has been identified as a highly effective medium for the liquefaction of cellulosic feedstocks.[1][2] In contrast, aliphatic counterparts such as this compound T have been found to be unsuitable for this application.[1][2] The primary advantages of using this compound AB include its low cost and the simplified separation of the resulting bio-oil, making it an attractive option for scalable biomass conversion processes.[1][2]
Key Findings from Research
Research into the use of this compound AB for biomass liquefaction has demonstrated its potential to produce high yields of bio-oil with desirable characteristics. When used in conjunction with a nickel catalyst and a reducing gas atmosphere at temperatures ranging from 350-400°C, this compound AB facilitates the conversion of cellulosic biomass into a bio-oil that is low in oxygen, and virtually free of nitrogen and sulfur.[1][2]
The role of the solvent in liquefaction is multifaceted; it acts as a medium to slurry the biomass, aids in heat transfer, and can participate in the reaction by stabilizing reactive intermediates. The aromatic nature of this compound AB is believed to be crucial in dissolving and stabilizing the fragmented molecules that result from the thermal degradation of biomass.
While specific quantitative data on product yields from peer-reviewed literature is limited, the descriptive results strongly support the effectivity of this compound AB. The following sections provide a generalized experimental protocol based on the available information and typical biomass liquefaction procedures.
Experimental Protocols
Protocol 1: General Biomass Liquefaction using this compound AB
This protocol outlines a general procedure for the liquefaction of cellulosic biomass using this compound AB as the solvent in a batch reactor.
1. Materials and Equipment
-
Biomass: Dried and finely ground cellulosic feedstock (e.g., wood powder, cellulose powder).
-
Solvent: this compound AB (aromatic hydrocarbon solvent).
-
Catalyst: Nickel-based catalyst (e.g., Raney nickel, Ni/Al2O3).
-
Reducing Gas: Hydrogen (H2) or a mixture of hydrogen and an inert gas.
-
Reactor: High-pressure batch reactor (autoclave) with stirring and temperature control.
-
Product Separation: Filtration apparatus, rotary evaporator.
-
Analytical Instruments: Gas chromatograph-mass spectrometer (GC-MS), elemental analyzer.
2. Experimental Procedure
-
Reactor Loading:
-
Introduce a known mass of the dried biomass feedstock into the reactor vessel.
-
Add the nickel catalyst, typically at a loading of 1-5% by weight of the biomass.
-
Add this compound AB to the reactor to create a slurry. A typical biomass-to-solvent ratio is 1:10 (w/w).
-
-
Reactor Sealing and Purging:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove air, followed by purging with the reducing gas.
-
-
Pressurization and Heating:
-
Pressurize the reactor with the reducing gas to the desired initial pressure.
-
Begin stirring and heat the reactor to the target reaction temperature (350-400°C).
-
-
Reaction:
-
Maintain the reaction temperature and stirring for the desired residence time (e.g., 30-120 minutes).
-
-
Cooling and Depressurization:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the reactor to release the gaseous products. Collect a sample of the gas for analysis.
-
-
Product Recovery:
-
Open the reactor and transfer the slurry to a collection vessel.
-
Separate the solid residue (char and catalyst) from the liquid phase by filtration.
-
Wash the solid residue with a solvent (e.g., acetone) to recover any entrained oil.
-
Separate the bio-oil from the this compound AB solvent and any aqueous phase. This can be achieved by distillation or using a rotary evaporator.
-
-
Product Analysis:
-
Gas: Analyze the composition of the gaseous products using GC-MS.
-
Bio-oil: Determine the yield, elemental composition (C, H, N, S, O), and chemical composition (using GC-MS) of the bio-oil.
-
Solid Residue: Determine the mass of the char produced.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound AB in the reviewed literature, the following table is a representative example of how such data would be structured. The values are hypothetical and intended for illustrative purposes.
Table 1: Hypothetical Product Yields and Bio-oil Characteristics from Liquefaction of Cellulose in this compound AB
| Parameter | Value |
| Reaction Conditions | |
| Temperature (°C) | 375 |
| Pressure (MPa) | 10 |
| Residence Time (min) | 60 |
| Biomass:Solvent Ratio | 1:10 |
| Catalyst | Raney Nickel |
| Product Yields (wt%) | |
| Bio-oil | 45 |
| Char | 20 |
| Gas | 25 |
| Water | 10 |
| Bio-oil Properties | |
| Elemental Composition (%) | |
| Carbon | 80.5 |
| Hydrogen | 8.2 |
| Oxygen | 11.1 |
| Nitrogen | <0.1 |
| Sulfur | <0.1 |
| Higher Heating Value (MJ/kg) | 35.2 |
Visualizations
Diagram 1: Experimental Workflow for Biomass Liquefaction
Caption: Workflow of biomass liquefaction using this compound AB.
Diagram 2: Logical Relationship of this compound Properties to Liquefaction Efficacy
References
Application Notes and Protocols: SHELLSOL™ A150 for the Synthesis of Polycyclic Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of SHELLSOL™ A150, a high-boiling point aromatic solvent, in the synthesis of polycyclic aromatic compounds (PACs). The information is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Polycyclic aromatic compounds are a significant class of molecules with diverse applications in materials science and, notably, in the development of therapeutic agents. Their planar structures allow them to intercalate with DNA, and various derivatives have been investigated for their anti-cancer properties. The synthesis of complex PACs often requires high-boiling point solvents to facilitate the necessary reaction conditions for intramolecular cyclization and aromatization reactions.
This compound™ A150 is a C9-C10 aromatic hydrocarbon solvent characterized by a high boiling point and high aromatic content.[1][2] These properties make it a promising candidate as a solvent for the synthesis of PACs, particularly in reactions such as the Scholl reaction, which typically require elevated temperatures. While direct literature explicitly detailing the use of this compound™ A150 for PAC synthesis is not currently available, its physical and chemical properties suggest its suitability for such applications.
Physicochemical Properties of this compound™ A150
A summary of the key properties of this compound™ A150 is presented in the table below, highlighting its suitability for high-temperature organic synthesis.
| Property | Value | Unit | Method | Reference |
| Boiling Range | 182 - 210 | °C | ASTM D1078 | [3] |
| Flash Point | 64 | °C | ASTM D93 | [3] |
| Aromatics Content | > 95 | %v/v | ASTM D1319 | [3] |
| Density @15°C | 0.897 | kg/l | ASTM D4052 | [3] |
| Vapor Pressure @20°C | 0.09 | kPa | Calculated | [3] |
| Molecular Weight | 130 | g/mol | Calculated |
Hypothetical Application: Synthesis of a Dibenzo[a,h]anthracene Derivative via Scholl Reaction
The Scholl reaction is an oxidative coupling of two aromatic rings, commonly used for the synthesis of polycyclic aromatic hydrocarbons.[4][5][6] This reaction often requires a Lewis acid catalyst and a high-boiling point solvent to achieve the necessary reaction temperatures.
This protocol describes a hypothetical synthesis of a dibenzo[a,h]anthracene derivative using this compound™ A150 as the solvent.
Reaction Scheme:
A generic Scholl reaction for the synthesis of a dibenzo[a,h]anthracene derivative from a diaryl precursor.
Caption: Scholl Reaction Workflow.
Experimental Protocol
Materials:
-
Diaryl precursor
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
This compound™ A150 (dried over molecular sieves)
-
Dichloromethane (DCM)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and temperature controller
-
Magnetic stirrer
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is charged with the diaryl precursor (1.0 eq).
-
Solvent Addition: this compound™ A150 (100 mL) is added to the flask, and the mixture is stirred to dissolve the precursor.
-
Catalyst Addition: Anhydrous FeCl₃ (3.0 eq) is added to the reaction mixture in one portion under a positive pressure of inert gas.
-
Reaction: The reaction mixture is heated to 180-200 °C and stirred vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of methanol (50 mL).
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is washed with water (3 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane gradient) to afford the desired dibenzo[a,h]anthracene derivative.
Expected Results (Hypothetical):
| Precursor | Product | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Diaryl Precursor | Dibenzo[a,h]anthracene Derivative | This compound™ A150 | FeCl₃ | 190 | 5 | 60-70 |
Relevance to Drug Development: Signaling Pathways
Many polycyclic aromatic hydrocarbons are known to interact with biological systems, primarily through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7][8][9] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell cycle, and immune responses.[10][11] The activation of the AhR pathway by certain PAHs can lead to both detoxification and, paradoxically, the metabolic activation of these compounds into carcinogenic metabolites.[12][13] Understanding the interaction of newly synthesized PACs with the AhR pathway is therefore critical in drug development to assess potential toxicity and therapeutic effects.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The following diagram illustrates the canonical AhR signaling pathway activated by a polycyclic aromatic compound.
Caption: Aryl Hydrocarbon Receptor Pathway.
This compound™ A150, with its high boiling point and aromatic nature, presents a viable and cost-effective solvent option for the synthesis of polycyclic aromatic compounds. The hypothetical protocol for the Scholl reaction demonstrates a potential application, though experimental validation is required. For researchers in drug development, understanding the interaction of synthesized PACs with key signaling pathways, such as the AhR pathway, is essential for evaluating their therapeutic potential and toxicological profile. The provided information serves as a foundational guide for exploring the use of this compound™ A150 in this exciting area of research.
References
- 1. specialchem.com [specialchem.com]
- 2. Aromatic solvents | Shell Global [shell.com]
- 3. shell.com [shell.com]
- 4. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Scholl reaction - Wikipedia [en.wikipedia.org]
- 7. Polycyclic aromatic hydrocarbons (PAHs) present in ambient urban dust drive proinflammatory T cell and dendritic cell responses via the aryl hydrocarbon receptor (AHR) in vitro | PLOS One [journals.plos.org]
- 8. The molecular mechanism of AhR-ARNT-XREs signaling pathway in the detoxification response induced by polycyclic aromatic hydrocarbons (PAHs) in clam Ruditapes philippinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Mechanism-Based Classification of PAH Mixtures to Predict Carcinogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worldscientific.com [worldscientific.com]
Application Notes and Protocols for the Synthesis of Alkoxy Substituted Benzaldehydes using SHELLSOL™ A150
Introduction
Alkoxy substituted benzaldehydes are pivotal intermediates in the pharmaceutical, fragrance, and fine chemical industries. Their synthesis is a subject of ongoing research to develop efficient, scalable, and safe manufacturing processes. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds, such as alkoxybenzenes, to produce the corresponding aldehydes.[1][2] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), in a suitable solvent.[3][4]
Traditionally, solvents like halogenated hydrocarbons or excess DMF have been used. However, there is a growing need for alternative solvents with favorable environmental, health, and safety profiles. SHELLSOL™ A150, a high-boiling aromatic hydrocarbon solvent, presents a viable alternative.[5][6] Composed primarily of C9-C10 aromatic hydrocarbons, this compound™ A150 offers high solvency for organic substrates and reagents, a high flash point, and a narrow distillation range, making it suitable for reactions requiring elevated temperatures.[6]
These application notes provide a detailed protocol for the synthesis of alkoxy substituted benzaldehydes via the Vilsmeier-Haack reaction, utilizing this compound™ A150 as the reaction solvent.
Physicochemical Properties of this compound™ A150
A summary of the typical properties of this compound™ A150 is presented in the table below, highlighting its suitability as a high-temperature reaction solvent.
| Property | Unit | Value | Test Method |
| Density @15°C | kg/l | 0.897 | ASTM D4052 |
| Distillation, IBP | °C | 182 | ASTM D1078 |
| Distillation, DP | °C | 210 | ASTM D1078 |
| Flash Point | °C | 64 | ASTM D93 |
| Aromatics | %v/v | > 95 | ASTM D1319 |
| Molecular Weight | g/mol | 130 | Calculated |
| Vapor Pressure @20°C | kPa | 0.09 | Calculated |
| Aniline Point, Mixed | °C | 15 | ASTM D611 |
(Data sourced from product technical datasheets)[6]
Experimental Protocol: Synthesis of 4-Methoxybenzaldehyde
This protocol details the synthesis of 4-methoxybenzaldehyde from anisole as a representative example. The same procedure can be adapted for other alkoxy substituted benzenes with minor modifications to reaction times and temperatures.
Materials and Reagents:
-
Anisole (Substrate)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
This compound™ A150 (Solvent)
-
Ice
-
Sodium hydroxide solution (10% aqueous)
-
1,2-Dichloroethane (for extraction)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Preparation of the Vilsmeier Reagent
-
In a clean, dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to maintain a temperature below 5°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with continuous stirring. The rate of addition should be controlled to keep the temperature of the mixture below 10°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent (a chloromethyliminium salt).
Step 2: Formylation Reaction
-
To the freshly prepared Vilsmeier reagent, add this compound™ A150 as the solvent.
-
Slowly add the alkoxybenzene substrate (e.g., anisole) to the reaction mixture via the dropping funnel.
-
Once the addition is complete, remove the cooling bath and gradually heat the reaction mixture to 70-80°C.
-
Maintain the reaction at this temperature for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). The reaction temperature is dependent on the reactivity of the substrate.[4]
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt to the corresponding aldehyde.
-
Neutralize the acidic solution by slowly adding a 10% aqueous sodium hydroxide solution until the pH reaches 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as 1,2-dichloroethane.
-
Combine the organic layers and wash with deionized water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude alkoxy substituted benzaldehyde can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol).
Representative Data for Vilsmeier-Haack Formylation of Alkoxybenzenes
The following table summarizes typical reaction conditions and yields for the synthesis of various alkoxy substituted benzaldehydes. While this compound™ A150 is the proposed solvent, the yields are representative of the Vilsmeier-Haack reaction under similar conditions.
| Alkoxybenzene Substrate | Product | Reaction Temp. (°C) | Reaction Time (h) | Typical Yield (%) |
| Anisole | 4-Methoxybenzaldehyde | 90 - 100 | 2 - 3 | ~85 |
| Veratrole | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | 75 | 6 | ~88 |
| 1,2,3-Trimethoxybenzene | 2,3,4-Trimethoxybenzaldehyde | 80 | 3 | ~80 |
| Resorcinol Dimethyl Ether | 2,4-Dimethoxybenzaldehyde | 80 | 4 | ~75 |
(Yields are based on literature data for similar Vilsmeier-Haack reactions and may vary based on specific experimental conditions.)[1][7]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of alkoxy substituted benzaldehydes.
Vilsmeier-Haack Reaction Signaling Pathway
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. jk-sci.com [jk-sci.com]
- 5. specialchem.com [specialchem.com]
- 6. shell.com [shell.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: SHELLSOL™ Solvents in Polymer Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of SHELLSOL™ hydrocarbon fluids as versatile solvents for the synthesis and characterization of a range of polymers. Their consistent quality, specific composition (aromatic or aliphatic), and defined boiling ranges make them excellent choices for various laboratory and scale-up applications in polymer science.
Introduction to this compound™ Solvents for Polymer Applications
This compound™ solvents are high-purity hydrocarbon fluids available in various grades, primarily categorized into aromatic (A-series) and aliphatic (D-series) compositions. This distinction is crucial for polymer applications as the polarity and solvent power are key determinants of polymer solubility and interaction.
-
This compound™ A-Series (e.g., this compound™ A100): These are aromatic hydrocarbon solvents, rich in C9-C10 aromatic compounds. Their high solvency for non-polar to moderately polar polymers makes them suitable for solution polymerization of vinyl polymers like polystyrene and for dissolving a variety of resins.[1][2]
-
This compound™ D-Series (e.g., this compound™ D60): These are dearomatized aliphatic hydrocarbon solvents, consisting mainly of paraffins and naphthenes.[3] They are lower in odor and toxicity compared to their aromatic counterparts and are excellent solvents for non-polar polymers like polyethylene and polypropylene, especially at elevated temperatures.[4][5]
The choice of this compound™ grade will depend on the specific polymer, the intended application (synthesis or characterization), and the desired process conditions such as temperature and pressure.
Data Presentation: Physical Properties of Representative this compound™ Solvents
The physical properties of the solvent are critical for designing polymerization reactions and characterization experiments. Below is a summary of typical properties for two representative this compound™ grades.
| Property | This compound™ A100 (Aromatic) | This compound™ D60 (Aliphatic) | Test Method |
| Composition | >99% Aromatic Hydrocarbons (C9-C10) | Predominantly C10-C12 Paraffins & Naphthenes | GC |
| Density @ 15°C ( kg/L ) | 0.876 | 0.786 | ASTM D4052 |
| Boiling Range (°C) | 167 - 180 | 189 - 210 | ASTM D1078 / D86 |
| Flash Point (°C) | 48 | 67 | IP 170 / ASTM D93 |
| Viscosity @ 25°C (mm²/s) | 0.89 | 1.6 | ASTM D445 |
| Kauri-Butanol (KB) Value | 90 | 31 | ASTM D1133 |
| Aniline Point (°C) | 14 | 71 | ASTM D611 |
| Aromatics Content (%v/v) | > 99 | < 0.5 | ASTM D1319 / SMS 2728 |
Note: The values presented are typical and may vary slightly between batches. Always refer to the specific Certificate of Analysis for precise data.
Polymer Solubility in this compound™ Solvents
The principle of "like dissolves like" is fundamental to polymer solubility.[6] Non-polar polymers will generally dissolve in non-polar solvents.
| Polymer | This compound™ A100 (Aromatic) | This compound™ D60 (Aliphatic) | Conditions |
| Polystyrene (PS) | Soluble[1][2][7] | Swells at RT, Soluble at elevated temp. | Room Temperature (RT) for A100 |
| Poly(methyl methacrylate) (PMMA) | Soluble | Insoluble | Room Temperature |
| Polyethylene (PE) | Soluble at elevated temperatures | Soluble at elevated temperatures[4] | > 80°C |
| Polypropylene (PP) | Soluble at elevated temperatures | Soluble at elevated temperatures | > 100°C |
| Paraloid B-72 (Acrylic Copolymer) | Soluble/Dilutable | Insoluble | Room Temperature |
Experimental Protocols
Polymer Synthesis: Solution Polymerization of Styrene in this compound™ A100
Solution polymerization is a widely used industrial method where the monomer, initiator, and resulting polymer are all soluble in the solvent.[8] This method allows for excellent heat control.
Objective: To synthesize polystyrene via free-radical polymerization using this compound™ A100 as the solvent.
Materials:
-
Styrene monomer
-
This compound™ A100
-
Benzoyl peroxide (BPO) initiator
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Reaction kettle with a reflux condenser, nitrogen inlet, and mechanical stirrer.
Protocol:
-
Reactor Setup: Assemble a clean, dry reaction kettle equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Charging the Reactor: In the reactor, add 200 mL of this compound™ A100 and 50 mL of styrene monomer.
-
Initiator Addition: Weigh 0.5 g of benzoyl peroxide and dissolve it in a small amount of the styrene/SHELLSOL™ A100 mixture before adding it to the reactor.
-
Polymerization: Heat the reaction mixture to 80-90°C with continuous stirring. The polymerization will commence as the BPO initiator decomposes to form free radicals.
-
Monitoring the Reaction: The progress of the reaction can be monitored by observing the increase in the viscosity of the solution. The reaction is typically carried out for 4-6 hours.
-
Termination and Precipitation: After the desired reaction time, cool the reactor to room temperature. Slowly pour the viscous polymer solution into a beaker containing an excess of methanol (approximately 800 mL) while stirring vigorously. The polystyrene will precipitate as a white solid.
-
Purification and Drying: Filter the precipitated polystyrene and wash it with fresh methanol to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
Safety Precautions: this compound™ A100 and styrene are flammable and their vapors can be harmful.[9][10] Benzoyl peroxide is a strong oxidizing agent. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Diagram: Workflow for Solution Polymerization of Styrene
Caption: Workflow for the solution polymerization of styrene in this compound™ A100.
Polymer Characterization
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of a polymer.[11] The choice of the mobile phase is critical, and it should be a good solvent for the polymer being analyzed.[12]
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polystyrene sample using this compound™ A100 as the mobile phase.
Instrumentation and Materials:
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns)
-
Polystyrene standards of known molecular weights
-
This compound™ A100 (HPLC grade)
-
0.2 µm syringe filters
Protocol:
-
Mobile Phase Preparation: Filter and degas this compound™ A100 before use.
-
System Equilibration: Equilibrate the GPC system with this compound™ A100 at a flow rate of 1.0 mL/min until a stable baseline is achieved. The column oven temperature should be maintained at 30°C.
-
Calibration:
-
Prepare individual solutions of narrow molecular weight distribution polystyrene standards in this compound™ A100 at a concentration of approximately 1 mg/mL.
-
Inject each standard solution into the GPC system and record the retention time of the peak maximum.
-
Create a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.
-
-
Sample Analysis:
-
Prepare a solution of the synthesized polystyrene sample in this compound™ A100 at a concentration of approximately 1-2 mg/mL.
-
Filter the sample solution through a 0.2 µm syringe filter.
-
Inject the filtered sample solution into the GPC system and record the chromatogram.
-
-
Data Analysis: Using the calibration curve, the GPC software can calculate the Mn, Mw, and PDI (Mw/Mn) of the polystyrene sample.
Note: For high molecular weight polyethylene, a high-temperature GPC system is required with a solvent like 1,2,4-trichlorobenzene (TCB).[6][13] this compound™ D60, with its higher boiling point, could be a potential alternative in some high-temperature applications, but its suitability would need to be validated.
Diagram: GPC Experimental Workflow
Caption: Workflow for determining polymer molecular weight using GPC.
Dilute solution viscometry is a classical method to determine the viscosity-average molecular weight (Mv) of a polymer.[14][15] The intrinsic viscosity [η] is related to the molecular weight through the Mark-Houwink-Sakurada equation: [η] = K * Mv^a, where K and 'a' are constants specific to the polymer-solvent-temperature system.[11][16]
Objective: To determine the intrinsic viscosity of a polystyrene sample in this compound™ A100 at 25°C.
Instrumentation and Materials:
-
Ubbelohde or Cannon-Fenske capillary viscometer
-
Constant temperature water bath (25 ± 0.1°C)
-
Volumetric flasks and pipettes
-
Stopwatch
-
Polystyrene sample
-
This compound™ A100
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of polystyrene in this compound™ A100 at a concentration of approximately 10 mg/mL (1 g/dL). This may take several hours to dissolve completely.[8][17]
-
Dilutions: Prepare a series of dilutions from the stock solution (e.g., 8, 6, 4, and 2 mg/mL) in volumetric flasks.
-
Viscometer Setup: Place the viscometer in the constant temperature water bath and allow it to equilibrate.
-
Solvent Flow Time: Pipette a known volume of pure this compound™ A100 into the viscometer. Measure the flow time (t₀) of the solvent through the capillary. Repeat this measurement at least three times and calculate the average.
-
Solution Flow Times: For each polymer solution, starting with the most dilute, rinse the viscometer with the solution, then pipette a known volume into the viscometer. Measure the flow time (t) for each concentration. Repeat each measurement at least three times and calculate the average.
-
Calculations:
-
Calculate the relative viscosity (η_rel) = t / t₀
-
Calculate the specific viscosity (η_sp) = η_rel - 1
-
Calculate the reduced viscosity (η_red) = η_sp / c (where c is the concentration in g/dL)
-
-
Data Analysis (Huggins Plot):
-
Plot the reduced viscosity (η_red) against concentration (c).
-
Perform a linear regression on the data points.
-
The y-intercept of the regression line is the intrinsic viscosity [η].
-
Mark-Houwink Parameters for Polystyrene in Toluene (similar to this compound™ A100) at 25°C:
-
K = 1.12 x 10⁻⁴ dL/g
-
a = 0.72
Using the determined intrinsic viscosity, the viscosity-average molecular weight (Mv) can be calculated.
Safety and Handling
This compound™ solvents are flammable liquids, and the aromatic grades may have additional health hazards.[18][19][20] Always consult the Safety Data Sheet (SDS) for the specific grade before use.[21][22] General safety precautions include:
-
Work in a well-ventilated area or fume hood.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment to prevent static discharge.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Store in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.
By following these protocols and safety guidelines, researchers can effectively and safely utilize this compound™ solvents for a wide range of polymer synthesis and characterization applications.
References
- 1. Polystyrene - Wikipedia [en.wikipedia.org]
- 2. afinitica.com [afinitica.com]
- 3. This compound D60 - Ataman Kimya [atamanchemicals.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. agilent.com [agilent.com]
- 7. bangslabs.com [bangslabs.com]
- 8. users.metu.edu.tr [users.metu.edu.tr]
- 9. solvents.net.au [solvents.net.au]
- 10. aksharpetrochemindustries.com [aksharpetrochemindustries.com]
- 11. Mark-Houwink_equation [chemeurope.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. spegroup.ru [spegroup.ru]
- 15. bpasjournals.com [bpasjournals.com]
- 16. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 17. scribd.com [scribd.com]
- 18. dhc-solvent.de [dhc-solvent.de]
- 19. AROMATIC HYDROCARBON SOLVENT, CONTAINS (COMBUSTIBLE LIQUID, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. agilent.com [agilent.com]
- 21. shell.com [shell.com]
- 22. shellcarcareproducts.com [shellcarcareproducts.com]
Application Notes and Protocols for Solvent Extraction of Natural Products Using SHELLSOL
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extraction of bioactive compounds from natural sources is a critical first step in the discovery and development of new pharmaceuticals and nutraceuticals. The choice of solvent is paramount, as it directly influences the yield, purity, and profile of the extracted compounds. While traditional solvents like hexane, ethanol, and methanol are widely used, there is a growing interest in alternative solvents that offer specific advantages in terms of selectivity, safety, and environmental impact.
ShellSol is a range of high-purity hydrocarbon solvents with well-defined compositions and physical properties. While traditionally used in industrial applications, their characteristics suggest they are a viable and effective alternative for the extraction of a wide range of non-polar to moderately polar natural products. This document provides detailed application notes and protocols for the prospective use of this compound in the extraction of valuable phytochemicals.
This compound solvents, being primarily composed of aliphatic and/or aromatic hydrocarbons, are particularly well-suited for the extraction of lipophilic compounds such as essential oils, lipids, waxes, cannabinoids, and terpenes. Their narrow boiling ranges facilitate efficient solvent recovery and minimize thermal degradation of sensitive bioactive compounds.
Properties of this compound Solvents
The selection of the appropriate this compound grade depends on the target natural products and the desired extraction conditions. The table below summarizes the key properties of representative this compound grades in comparison to the commonly used solvent, n-hexane.
| Property | This compound T | This compound A100 | n-Hexane (Extraction Grade) |
| Composition | Isoparaffinic Hydrocarbons | C9-C10 Aromatic Hydrocarbons | ~50% n-hexane, with other hexane isomers |
| Boiling Range (°C) | 189 - 215 | 160 - 180 | 66 - 70 |
| Flash Point (°C) | 61 | 48 | < -30 |
| Aromatics Content (mg/kg) | < 100 | > 99% | < 5 |
| Key Advantages | Low odor, high purity | High solvency for aromatic compounds | Fast evaporation, widely used |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in natural product extraction. Optimization of parameters such as solvent-to-solid ratio, extraction time, and temperature is recommended for specific plant materials and target compounds.
General Workflow for this compound Extraction
The overall process for extracting natural products using this compound solvents can be visualized in the following workflow diagram.
Caption: General workflow for natural product extraction using this compound.
Protocol 1: Maceration Extraction of Essential Oils from Aromatic Plants
This protocol is suitable for the extraction of volatile and semi-volatile compounds from plant materials like leaves, flowers, and stems.
Materials:
-
Dried and powdered plant material (e.g., lavender, chamomile)
-
This compound T
-
Erlenmeyer flask with stopper
-
Shaker or magnetic stirrer
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Weigh 100 g of the dried, powdered plant material and place it in a 1 L Erlenmeyer flask.
-
Add 500 mL of this compound T to the flask to achieve a 1:5 solid-to-solvent ratio.
-
Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature (20-25°C) for 24 hours.
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the miscella (solvent containing the extract).
-
Wash the plant residue with an additional 100 mL of this compound T to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a controlled temperature (40-50°C) and reduced pressure.
-
The resulting concentrated liquid is the crude essential oil extract.
-
Store the extract in a sealed, dark glass vial at 4°C for further analysis.
Protocol 2: Soxhlet Extraction of Lipids from Oilseeds
This protocol is a more exhaustive extraction method suitable for recovering lipids and other non-polar compounds from seeds and nuts.
Materials:
-
Ground oilseeds (e.g., sunflower, rapeseed)
-
This compound A100 (or this compound T for a less aromatic solvent)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Accurately weigh about 20 g of the ground oilseeds and place them into a cellulose extraction thimble.
-
Place the thimble inside the chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of this compound A100 and add a few boiling chips.
-
Assemble the Soxhlet apparatus and place the round-bottom flask in a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down into the thimble containing the sample.
-
Allow the extraction to proceed for 6-8 hours. The solvent will continuously siphon back into the round-bottom flask, carrying the extracted lipids.
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Carefully dismantle the apparatus and collect the miscella from the round-bottom flask.
-
Concentrate the solvent using a rotary evaporator to obtain the crude lipid extract.
-
Further drying in a vacuum oven at a low temperature may be required to remove any residual solvent.
Data Presentation: Comparative Extraction Efficiency
The following tables provide a summary of expected quantitative data when using hydrocarbon solvents like this compound in comparison to other common extraction solvents. The data is based on literature values for similar solvent classes.
Table 1: Comparison of Extraction Yields for Different Natural Products and Solvents
| Natural Product | Plant Source | This compound T (Hydrocarbon) Yield (%) | Ethanol Yield (%) | n-Hexane Yield (%) |
| Essential Oil | Sweet Orange Peel | ~6.15[1] | ~4.89[1] | ~6.15[1] |
| Cannabinoids | Cannabis sativa | High (for non-polar cannabinoids) | High (for acidic cannabinoids)[2] | High (for non-polar cannabinoids) |
| Lipids (Oil) | Peanut Press Cake | ~86 (at 55°C)[3] | ~87 (at 75°C)[3] | 86[3] |
| Phytochemicals | Datura metel Leaves | ~19.4 | ~85.36[4] | 19.4[4] |
Table 2: Comparison of Solvent Properties and Extraction Parameters
| Parameter | This compound T | Ethanol | n-Hexane |
| Polarity | Non-polar | Polar | Non-polar |
| Boiling Point (°C) | 189 - 215 | 78.37 | 69 |
| Selectivity | High for non-polar compounds | Broad, extracts both polar and non-polar compounds | High for non-polar compounds |
| Solvent Recovery | Energy-intensive due to high boiling point | Moderate | Energy-efficient |
| Safety | Flammable, lower volatility | Flammable | Highly flammable, neurotoxic concerns[5] |
Signaling Pathways of Extracted Natural Products
Many natural products extracted with hydrocarbon solvents, such as cannabinoids and terpenes, exert their biological effects by modulating specific signaling pathways in the human body. Understanding these pathways is crucial for drug development.
Cannabinoid and Terpene Biosynthesis and Interaction
The following diagram illustrates the shared biosynthetic origin of cannabinoids and terpenes and their potential interaction at a systemic level.
Caption: Biosynthesis and interaction of cannabinoids and terpenes.
This diagram illustrates that both cannabinoids and terpenes share a common precursor, Geranyl Diphosphate (GPP), originating from the MEP pathway.[6][7] Cannabinoids, like THC and CBD, primarily interact with the endocannabinoid system's receptors (CB1 and CB2).[8] Terpenes can interact with other receptors, such as transient receptor potential (TRP) channels, and can also modulate the effects of cannabinoids through a phenomenon known as the "entourage effect".[8][9]
Conclusion
This compound solvents present a promising alternative for the extraction of non-polar natural products. Their high purity, well-defined composition, and specific solvency characteristics can lead to efficient extraction of target compounds like essential oils, lipids, and cannabinoids. The choice of a specific this compound grade should be based on the polarity of the target compounds and the desired extraction temperature. While this compound T, with its isoparaffinic nature, offers a low-odor alternative to hexane, the aromatic this compound A100 provides higher solvency for certain compounds. As with any organic solvent, proper safety precautions must be taken, including working in a well-ventilated area and using appropriate personal protective equipment. Further research and optimization are encouraged to fully explore the potential of this compound in the exciting field of natural product drug discovery.
References
- 1. jurnal.unismuhpalu.ac.id [jurnal.unismuhpalu.ac.id]
- 2. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scialert.net [scialert.net]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. Gene Networks Underlying Cannabinoid and Terpenoid Accumulation in Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Terpenes and Lipids of the Endocannabinoid and Transient-Receptor-Potential-Channel Biosignaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoids and Terpenes: How Production of Photo-Protectants Can Be Manipulated to Enhance Cannabis sativa L. Phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gas Chromatography Utilizing Isoparaffinic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoparaffinic solvents, such as the SHELLSOL™ and Isopar™ series, are high-purity synthetic hydrocarbon fluids characterized by their narrow boiling ranges, low odor, and minimal aromatic content.[1][2] These properties make them excellent choices as solvents or diluents in various applications, including gas chromatography (GC). In GC, the choice of solvent is critical as it can significantly impact sample solubility, injection performance, and chromatographic separation.[3][4] Isoparaffinic solvents are particularly well-suited for the analysis of non-polar to moderately polar analytes, offering benefits such as high volatility for easy evaporation in the injector port and compatibility with common non-polar and semi-polar GC columns.[5][6]
These application notes provide detailed protocols for the use of isoparaffinic solvents in the quantitative analysis of active pharmaceutical ingredients (APIs), related substances, and other organic compounds using gas chromatography with flame ionization detection (GC-FID).
Application Note 1: Quantitative Analysis of a Non-Polar Analyte in an Isoparaffinic Solvent Matrix
Objective: To develop and validate a GC-FID method for the quantification of a non-polar analyte using an isoparaffinic solvent as the sample diluent. This method is applicable for purity analysis and content uniformity testing.
Principle: A sample containing the analyte of interest is dissolved in an isoparaffinic solvent, such as this compound T or Isopar L. The solution is then injected into a gas chromatograph equipped with a non-polar capillary column and a flame ionization detector (FID). The analyte is separated from any impurities based on its boiling point and interaction with the stationary phase.[7] Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Experimental Workflow
Caption: Workflow for quantitative GC-FID analysis using isoparaffinic solvents.
Materials and Reagents
-
Solvent: this compound™ T or Isopar™ L (or equivalent high-purity isoparaffinic solvent)
-
Analyte: Certified Reference Standard (CRS) of the compound of interest
-
Internal Standard (IS): A stable, non-reactive compound with a retention time distinct from the analyte and solvent peaks (e.g., n-dodecane).
-
GC Vials: 2 mL amber glass vials with PTFE/silicone septa
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
-
Data System: Agilent ChemStation (or equivalent chromatography data software)
Experimental Protocol
1. Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the analyte CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with the isoparaffinic solvent.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the internal standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the isoparaffinic solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the isoparaffinic solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.
2. Sample Preparation:
-
Accurately weigh an amount of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Add the internal standard to achieve a final concentration of 20 µg/mL.
-
Dissolve and dilute to volume with the isoparaffinic solvent.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the final solution into a GC vial for analysis.
3. GC-FID Conditions:
| Parameter | Setting |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Constant Flow | 1.0 mL/min |
| Oven Program | Initial: 60°C (hold 2 min) Ramp: 10°C/min to 280°C (hold 5 min) |
| Detector | FID |
| Detector Temp | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
4. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)
-
Plot a calibration curve of the area ratio (Areaanalyte / AreaIS) versus the concentration ratio (Concanalyte / ConcIS).
-
Determine the concentration of the analyte in the sample using the calibration curve.
Quantitative Data Summary
| Analyte Concentration (µg/mL) | Internal Standard Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 1.0 | 20.0 | 15,234 | 305,123 | 0.050 |
| 5.0 | 20.0 | 76,543 | 304,987 | 0.251 |
| 10.0 | 20.0 | 153,123 | 305,543 | 0.501 |
| 25.0 | 20.0 | 382,987 | 305,210 | 1.255 |
| 50.0 | 20.0 | 765,432 | 304,876 | 2.511 |
| 100.0 | 20.0 | 1,532,876 | 305,321 | 5.021 |
Linearity: R² > 0.999 Limit of Detection (LOD): 0.1 µg/mL Limit of Quantification (LOQ): 0.3 µg/mL
Application Note 2: Analysis of Semi-Volatile Compounds in Isoparaffinic Solvents
Objective: To provide a protocol for the analysis of semi-volatile organic compounds (SVOCs) using an isoparaffinic solvent as a diluent, suitable for raw material testing and stability studies.
Principle: This protocol is designed for analytes that are less volatile and may require a higher final oven temperature for elution. The use of a high-purity isoparaffinic solvent ensures minimal interference from the solvent front and allows for the detection of low-level impurities. The non-polar nature of the solvent is ideal for dissolving many semi-volatile organic compounds.[8]
Logical Relationship Diagram
Caption: Key relationships in GC method development and application.
Experimental Protocol
1. Sample and Standard Preparation:
-
Follow the same general procedure as in Application Note 1, adjusting the concentrations as needed based on the expected analyte levels and detector sensitivity. For trace analysis, a higher sample concentration may be required.
2. GC-FID Conditions:
| Parameter | Setting |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Splitless Injection | Purge flow: 50 mL/min at 1.0 min |
| Carrier Gas | Helium |
| Constant Flow | 1.2 mL/min |
| Oven Program | Initial: 80°C (hold 1 min) Ramp: 15°C/min to 320°C (hold 10 min) |
| Detector | FID |
| Detector Temp | 340°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
3. Data Analysis:
-
Perform data analysis as described in Application Note 1. For impurity profiling, relative response factors (RRFs) may need to be determined if reference standards for the impurities are not available.
Quantitative Data for Impurity Analysis
| Compound | Retention Time (min) | Concentration (µg/mL) | Peak Area | Relative Retention Time (RRT) |
| Analyte | 12.5 | 1000 | 15,432,109 | 1.00 |
| Impurity A | 10.2 | 2.5 | 38,543 | 0.82 |
| Impurity B | 13.1 | 1.8 | 27,897 | 1.05 |
| Impurity C | 14.5 | 3.2 | 49,765 | 1.16 |
Conclusion
Isoparaffinic solvents like the this compound™ series are highly suitable for a range of gas chromatography applications. Their high purity, inertness, and appropriate volatility make them excellent choices for the analysis of non-polar and semi-volatile compounds. The protocols outlined above provide a solid foundation for developing and validating robust GC methods for pharmaceutical and chemical analysis. As with any analytical method, validation should be performed to ensure the method is suitable for its intended purpose.
References
- 1. univarsolutions.com [univarsolutions.com]
- 2. exxonmobilchemical.com [exxonmobilchemical.com]
- 3. cheminent.fi [cheminent.fi]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 8. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Employing SHELLSOL™ Hydrocarbon Solvents in Analytical Chemistry for Advanced Sample Preparation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In the realm of analytical chemistry, particularly within drug discovery and development, sample preparation remains a critical and often rate-limiting step. The choice of solvent is paramount to achieving accurate, reproducible, and efficient results. SHELLSOL™, a range of high-purity hydrocarbon solvents, offers a versatile and effective alternative to traditional solvents for various sample preparation techniques. Their consistent quality, low impurity profiles, and specific physical properties make them suitable for applications ranging from liquid-liquid extraction (LLE) to solid-phase extraction (SPE) and as diluents for chromatographic analysis.
This document provides detailed application notes and protocols for the utilization of select this compound™ products in analytical sample preparation. The information is intended to guide researchers in leveraging the unique properties of these solvents to enhance their analytical workflows.
Key Advantages of this compound™ in Analytical Sample Preparation:
-
High Purity: Minimizes the risk of introducing interfering contaminants into the analysis.
-
Defined Composition: Ensures lot-to-lot consistency and reproducible results.
-
Range of Volatility and Solvency: Allows for the selection of the most appropriate solvent for a specific analyte and matrix.
-
Low Water Content: Crucial for moisture-sensitive analyses and preventing phase separation issues.
This compound™ in Liquid-Liquid Extraction (LLE)
Application: Isolation of non-polar to moderately polar analytes from aqueous matrices such as plasma, urine, or environmental water samples.
Principle: LLE partitions analytes between two immiscible liquid phases based on their relative solubility. The choice of the organic extraction solvent is critical for achieving high extraction efficiency and selectivity. Due to their non-polar nature, certain this compound™ products can serve as excellent alternatives to solvents like hexane or diethyl ether.
Protocol: Extraction of a Non-Polar Drug Candidate from Human Plasma
This protocol details the use of This compound™ T , a synthetic isoparaffinic hydrocarbon solvent, for the extraction of a hypothetical non-polar drug candidate.
Materials:
-
This compound™ T
-
Human plasma sample containing the analyte
-
pH 7.4 Phosphate buffer
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase for LC-MS analysis)
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow.
Procedure:
-
To 1.0 mL of the plasma sample in a centrifuge tube, add 1.0 mL of pH 7.4 phosphate buffer.
-
Vortex the mixture for 30 seconds.
-
Add 5.0 mL of this compound™ T to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer (this compound™ T) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for subsequent analysis.
Quantitative Data (Representative):
| Parameter | This compound™ T | Hexane (for comparison) |
| Extraction Recovery (%) | 95.2 ± 2.1 | 94.8 ± 2.5 |
| Matrix Effect (%) | 3.5 ± 1.2 | 4.1 ± 1.5 |
| Process Time (min/sample) | 15 | 15 |
| Solvent Volume (mL/sample) | 5.0 | 5.0 |
This compound™ in Solid-Phase Extraction (SPE)
Application: As a non-polar washing solvent to remove interferences or as an elution solvent for non-polar analytes from a polar sorbent.
Principle: SPE is a technique that uses a solid sorbent to retain analytes of interest from a liquid sample. The choice of washing and elution solvents is critical for achieving a clean extract and high recovery. The low polarity and high purity of certain this compound™ products make them ideal for these steps.
Protocol: SPE Cleanup of a Moderately Polar Analyte from a Herbal Extract
This protocol describes the use of This compound™ D60 , a dearomatized aliphatic hydrocarbon solvent, as a washing solvent in a normal-phase SPE procedure.
Materials:
-
This compound™ D60
-
Herbal extract dissolved in a suitable solvent
-
Silica-based SPE cartridge
-
Methanol (conditioning solvent)
-
Dichloromethane (elution solvent)
-
SPE manifold
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow.
Procedure:
-
Conditioning: Pass 5 mL of methanol through the silica SPE cartridge.
-
Equilibration: Pass 5 mL of dichloromethane through the cartridge.
-
Loading: Load 1 mL of the herbal extract solution onto the cartridge.
-
Washing: Pass 5 mL of this compound™ D60 through the cartridge to remove non-polar interferences. Discard the eluate.
-
Elution: Elute the analyte of interest with 5 mL of dichloromethane.
-
Collection: Collect the eluate for analysis.
Quantitative Data (Representative):
| Parameter | With this compound™ D60 Wash | Without Non-Polar Wash |
| Analyte Recovery (%) | 98.1 ± 1.9 | 98.5 ± 2.0 |
| Interference Removal (%) | 92.5 | 10.2 |
| Final Extract Cleanliness | High | Low |
This compound™ as a Sample Diluent for Gas Chromatography (GC)
Application: As a solvent for dissolving and diluting non-polar and volatile samples for GC analysis.
Principle: The sample diluent in GC must be compatible with the injection technique, the column, and the detector. It should effectively dissolve the analyte without causing interference or column degradation. The volatility and non-polar nature of certain this compound™ products make them suitable for this purpose.
Protocol: Dilution of a Hydrocarbon Sample for GC-FID Analysis
This protocol outlines the use of This compound™ A150 , a C9-C10 aromatic hydrocarbon solvent, as a diluent for a complex hydrocarbon mixture.[1]
Materials:
-
This compound™ A150[1]
-
Hydrocarbon sample
-
Volumetric flasks
-
GC-FID system
Logical Relationship Diagram:
Caption: Solvent Selection Logic for GC.
Procedure:
-
Accurately weigh a known amount of the hydrocarbon sample into a volumetric flask.
-
Add a sufficient volume of this compound™ A150 to dissolve the sample completely.[1]
-
Make up to the mark with this compound™ A150 to achieve the desired final concentration (e.g., 1000 ppm).[1]
-
Inject an aliquot of the prepared sample into the GC-FID system.
Quantitative Data (Representative):
| Parameter | This compound™ A150 Diluent |
| Analyte Solubility | Excellent |
| Peak Shape | Symmetrical |
| Baseline Noise | Low |
| Solvent Front Interference | Minimal |
This compound™ hydrocarbon solvents offer a high-purity and reliable option for various sample preparation techniques in analytical chemistry. Their diverse range of properties allows for tailored selection to specific applications, potentially leading to improved extraction efficiency, cleaner extracts, and more reproducible results. The protocols and data presented herein provide a foundation for researchers to explore the integration of this compound™ into their analytical workflows. It is recommended to consult the specific technical data sheets for each this compound™ product to ensure optimal solvent selection for the intended application.
References
Application Notes and Protocols for Cleaning Laboratory Glassware with Hydrocarbon Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the effective and safe cleaning of laboratory glassware using hydrocarbon solvents. Adherence to these procedures is critical for ensuring the accuracy and reproducibility of experimental results, as well as maintaining a safe laboratory environment.
Introduction
Cleaning laboratory glassware is a critical step in any scientific process to prevent cross-contamination and ensure the integrity of experimental data. Hydrocarbon solvents are particularly effective for removing nonpolar residues such as oils, greases, waxes, and certain organic compounds that are insoluble in aqueous solutions. This guide outlines the proper procedures for using hydrocarbon solvents for this purpose, including solvent selection, cleaning protocols, safety precautions, and methods for verifying cleanliness.
Safety First: Handling Hydrocarbon Solvents
Hydrocarbon solvents are flammable and can pose health risks if not handled properly.[1][2] Always consult the Safety Data Sheet (SDS) for each specific solvent before use.[1]
General Safety Precautions:
-
Ventilation: Always work in a well-ventilated area or under a fume hood to minimize inhalation of vapors.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[2]
-
Ignition Sources: Keep hydrocarbon solvents away from open flames, hot plates, and other potential ignition sources.[4][5]
-
Storage: Store solvents in properly labeled, approved containers in a cool, dry, and well-ventilated area.[2][4]
-
Waste Disposal: Dispose of used hydrocarbon solvents and contaminated materials as hazardous waste according to institutional and local regulations.[6][7][8] Never pour hydrocarbon solvents down the drain.
Solvent Selection and Properties
The choice of hydrocarbon solvent depends on the nature of the contaminant to be removed. The principle of "like dissolves like" is a useful guide.[9] Nonpolar hydrocarbon solvents are effective at dissolving nonpolar residues.
Table 1: Physical Properties of Common Hydrocarbon Cleaning Solvents
| Solvent | Chemical Formula | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Kauri-Butanol (KB) Value* |
| Hexane | C₆H₁₄ | 69 | 0.655 | -22 | ~30 |
| Heptane | C₇H₁₆ | 98.4 | 0.684 | -4 | ~30 |
| Cyclohexane | C₆H₁₂ | 80.7 | 0.779 | -20 | ~56 |
| Toluene | C₇H₈ | 110.6 | 0.867 | 4 | ~105 |
| Xylene (mixed isomers) | C₈H₁₀ | 138-144 | ~0.86 | ~27-32 | ~98 |
| Petroleum Ether | Mixture | 30-60 | ~0.64 | <-20 | ~30-35 |
*The Kauri-Butanol (KB) value is a measure of the solvent power of a hydrocarbon solvent; a higher KB value indicates a stronger solvency.[10][11]
Solvent Purity Grades:
The required purity of the solvent depends on the sensitivity of the subsequent application.
-
Technical Grade: Suitable for initial, coarse cleaning steps where trace impurities will not interfere with subsequent procedures.
-
ACS Reagent Grade: Meets or exceeds standards set by the American Chemical Society, suitable for most laboratory applications.[6][12]
-
High-Purity Grades (e.g., HPLC, Spectrophotometric): Essential for trace analysis and other sensitive applications where minimal residue is critical.[12]
Experimental Protocols for Cleaning Glassware
This section provides a general protocol for cleaning glassware with hydrocarbon solvents, followed by a more specific protocol for removing heavy organic residues.
General Cleaning Protocol for Nonpolar Residues
This protocol is suitable for removing light oils, greases, and other nonpolar contaminants.
Materials:
-
Appropriate hydrocarbon solvent (e.g., hexane, heptane)
-
Acetone (for rinsing)
-
Deionized (DI) water
-
Laboratory detergent
-
Appropriate brushes
-
Beakers or trays for soaking
-
Drying oven or drying rack
Procedure:
-
Initial Rinse (in fume hood):
-
Rinse the glassware with a small amount of the chosen hydrocarbon solvent to remove the bulk of the nonpolar residue.
-
Collect the used solvent in a designated hazardous waste container.
-
-
Detergent Wash:
-
Wash the glassware thoroughly with a laboratory-grade detergent and warm water.[13] Use appropriate brushes to scrub all surfaces.
-
-
Tap Water Rinse:
-
Rinse the glassware thoroughly with tap water to remove all detergent.
-
-
Deionized Water Rinse:
-
Rinse the glassware 3-4 times with deionized water to remove any remaining salts from the tap water.[13]
-
-
Acetone Rinse (optional, for quick drying):
-
Rinse the glassware with a small amount of acetone to remove water. Acetone evaporates quickly, facilitating faster drying.[11] Collect the used acetone in a designated waste container.
-
-
Drying:
-
Allow the glassware to air dry on a rack or place it in a drying oven. Avoid drying with paper towels, which can leave lint residues.[11]
-
Protocol for Removing Heavy or Stubborn Organic Residues
This protocol is for glassware contaminated with heavy grease, tar, or polymerized organic material.
Materials:
-
Appropriate hydrocarbon solvent (e.g., toluene, xylene)
-
Acetone
-
Deionized (DI) water
-
Laboratory detergent
-
Appropriate brushes
-
Beakers or trays for soaking
-
Ultrasonic bath (optional)
-
Drying oven or drying rack
Procedure:
-
Pre-cleaning:
-
Mechanically remove as much of the solid residue as possible with a spatula or brush.
-
-
Solvent Soak (in fume hood):
-
Submerge the glassware in a beaker or tray containing the appropriate hydrocarbon solvent (e.g., toluene or xylene for tars).
-
Allow the glassware to soak for several hours or overnight. For faster results, an ultrasonic bath can be used to agitate the solvent and aid in residue removal.
-
-
Scrubbing and Rinsing:
-
After soaking, use a brush to scrub the loosened residue from the glassware surfaces while still in the solvent bath.
-
Remove the glassware from the solvent bath and rinse with fresh hydrocarbon solvent. Collect all used solvent in a designated hazardous waste container.
-
-
Acetone Rinse:
-
Rinse the glassware thoroughly with acetone to remove the hydrocarbon solvent.
-
-
Detergent Wash:
-
Proceed with the detergent wash as described in the general cleaning protocol (Section 4.1, step 2).
-
-
Rinsing and Drying:
-
Follow the rinsing and drying steps from the general cleaning protocol (Section 4.1, steps 3-6).
-
Verification of Cleanliness
Visually inspecting for the absence of residues and a "water break" test are common methods for assessing glassware cleanliness.[7][11] For more sensitive applications, quantitative methods are required.
Table 2: Methods for Evaluating Glassware Cleanliness
| Method | Description | Application |
| Visual Inspection | The glassware should appear clean, with no visible residues. | General laboratory use. |
| Water Sheeting Test | Clean glassware will hold a continuous, unbroken film of deionized water. If the water beads up, it indicates the presence of hydrophobic (e.g., greasy) residues.[7][11] | General laboratory use. |
| pH Measurement | Rinsing the glassware with DI water and measuring the pH of the rinse water can detect residual acidic or alkaline cleaning agents. | To ensure removal of detergent residues.[4][5] |
| Conductivity Measurement | Measuring the conductivity of the final DI water rinse can indicate the presence of ionic residues. | High-purity applications. |
| Gravimetric Analysis | Weighing the glassware before and after cleaning can quantify the amount of residue removed. | Quantitative analysis of cleaning efficacy. |
| Spectroscopic Methods (e.g., UV-Vis, IR) | Rinsing the glassware with a high-purity solvent and analyzing the rinse for contaminants using spectroscopy. | Detection of specific organic residues. |
| Chromatographic Methods (e.g., GC, HPLC) | Analyzing a solvent rinse of the glassware to detect and quantify trace organic residues. A study using GC-MS found that a 3-time rinse with hexane still left 0.26 mg of limonene and 0.138 mg of CBD oil on glassware.[14] | Highly sensitive applications requiring confirmation of residue removal to very low levels.[2][3] |
| Total Organic Carbon (TOC) Analysis | A non-specific method that measures the total amount of organic contamination in a rinse solution.[2] | A general indicator of organic cleanliness.[2] |
Visual Representations
Experimental Workflow for Glassware Cleaning
Caption: General workflow for cleaning laboratory glassware using hydrocarbon solvents.
Decision Tree for Hydrocarbon Solvent Selection
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laboratory Glassware Cleaning Validation by Liquid Chromatographic Quantitation of Betamethasone Valerate Residues | Kabarak Journal of Research & Innovation [journals.kabarak.ac.ke]
- 4. technotes.alconox.com [technotes.alconox.com]
- 5. labconco.com [labconco.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. How To [chem.rochester.edu]
- 8. Hydrocarbons - Purity Protection - [industrialsource.com]
- 9. hazwastehelp.org [hazwastehelp.org]
- 10. cleanersmonthly.com [cleanersmonthly.com]
- 11. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. calpaclab.com [calpaclab.com]
- 13. ijnrd.org [ijnrd.org]
- 14. The Effectiveness of Various Solvents at Removing Contaminants from Forensic Glass and Plasticware | The Ohio Academy of Science [partner.projectboard.world]
Application of High-Boiling Aromatic Solvents in Core-Shell Composite Particle Preparation: A Proposed Role for SHELLSOL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core-shell composite particles, materials comprising a central core enveloped by a distinct shell, are at the forefront of materials science and nanotechnology. Their unique architecture allows for the combination of disparate material properties, leading to enhanced functionality and novel applications in fields ranging from drug delivery and catalysis to coatings and electronics. The synthesis of these particles often relies on wet-chemical methods where the choice of solvent is a critical parameter influencing particle morphology, size distribution, and shell integrity.
Properties of SHELLSOL and Their Relevance in Particle Synthesis
This compound solvents are characterized by their high boiling points, aromatic nature, and low water miscibility.[1][2] These properties are advantageous in specific synthesis routes for core-shell particles:
-
High Boiling Point: A high boiling point allows for a wider operational temperature range during synthesis, which can be crucial for controlling reaction kinetics and promoting the formation of uniform shells.[3]
-
Aromatic Nature: The aromaticity of the solvent can influence the solubility of monomers and surfactants, which is a key factor in polymerization-based synthesis methods.[2]
-
Hydrophobicity: As nonpolar, water-immiscible solvents, this compound could serve as the continuous oil phase in emulsion and miniemulsion polymerization, enabling the synthesis of polymer-based core-shell particles.[1]
Application Notes and Experimental Protocols
The following protocols describe established methods for core-shell particle synthesis where a high-boiling aromatic solvent like this compound could be utilized as the reaction medium.
Emulsion Polymerization for Polymer-Polymer Core-Shell Particles
Emulsion polymerization is a widely used technique for producing polymer core-shell particles.[4] In this method, a monomer-in-oil or oil-in-water emulsion is created, and polymerization is initiated in the dispersed phase. The use of a high-boiling, non-polar solvent like this compound would be suitable for a water-in-oil emulsion system.
Experimental Protocol: Water-in-Oil Miniemulsion Polymerization
This protocol describes the synthesis of a hypothetical Polystyrene (PS) core with a Poly(methyl methacrylate) (PMMA) shell.
Materials:
| Material | Purpose |
| Styrene | Core Monomer |
| Methyl methacrylate (MMA) | Shell Monomer |
| Azobisisobutyronitrile (AIBN) | Oil-soluble Initiator |
| Sorbitan monooleate (Span 80) | Surfactant |
| This compound A150 (or similar) | Continuous Oil Phase |
| Deionized Water | Dispersed Phase |
| Divinylbenzene (DVB) | Cross-linker (optional) |
Procedure:
-
Core Synthesis (Seed Latex Formation):
-
Prepare an aqueous solution containing the core monomer (styrene) and a water-soluble initiator.
-
Polymerize to form a stable dispersion of polystyrene seed particles.
-
Purify the seed latex by dialysis to remove unreacted monomer and initiator.
-
-
Shell Formation (Seeded Emulsion Polymerization):
-
In a reaction vessel, disperse the polystyrene seed latex in the continuous oil phase (this compound A150) containing the surfactant (Span 80).
-
Separately, prepare a monomer emulsion of the shell monomer (MMA) and the oil-soluble initiator (AIBN) in this compound A150.
-
Slowly add the shell monomer emulsion to the reaction vessel containing the seed latex under constant stirring and controlled temperature.
-
Allow the polymerization to proceed for several hours to form the PMMA shell around the PS cores.
-
-
Purification:
-
Separate the core-shell particles from the reaction medium by centrifugation.
-
Wash the particles multiple times with a suitable solvent (e.g., ethanol, hexane) to remove residual solvent, surfactant, and unreacted monomers.
-
Dry the particles under vacuum.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Core Particle Diameter | 50 - 200 nm |
| Shell Thickness | 10 - 50 nm |
| Reaction Temperature | 70 - 90 °C |
| Stirring Speed | 200 - 500 rpm |
| Monomer to Seed Ratio | 1:1 to 5:1 (w/w) |
Workflow for Water-in-Oil Miniemulsion Polymerization
Caption: Workflow for preparing polymer-polymer core-shell particles.
Sol-Gel Synthesis for Inorganic Shells on Organic Cores
The sol-gel method is a versatile approach for coating core particles with an inorganic shell, such as silica (SiO₂) or titania (TiO₂).[5] A high-boiling aromatic solvent can be beneficial in this process, particularly when using organic core particles that need to be well-dispersed in a non-polar medium.
Experimental Protocol: Silica Coating on Polymer Nanoparticles
This protocol outlines the formation of a silica shell on polystyrene nanoparticles using a modified Stöber method in a mixed solvent system that could include an aromatic hydrocarbon.
Materials:
| Material | Purpose |
| Polystyrene Nanoparticles | Core Material |
| Tetraethyl Orthosilicate (TEOS) | Silica Precursor |
| Ammonia Solution (28-30%) | Catalyst |
| Ethanol | Polar Co-solvent |
| This compound A100 (or similar) | Nonpolar Co-solvent |
| (3-Aminopropyl)triethoxysilane (APTES) | Surface Functionalization Agent (optional) |
Procedure:
-
Core Surface Functionalization (Optional but Recommended):
-
To improve the adhesion of the silica shell, the surface of the polystyrene nanoparticles can be functionalized with amine groups.
-
Disperse the polystyrene nanoparticles in ethanol and add APTES.
-
Stir the mixture for several hours at room temperature.
-
Wash the functionalized particles to remove excess APTES.
-
-
Silica Shell Formation:
-
Disperse the functionalized (or unfunctionalized) polystyrene nanoparticles in a mixture of ethanol and this compound A100.
-
Add the ammonia solution to the dispersion and stir.
-
Introduce TEOS dropwise to the reaction mixture under vigorous stirring.
-
Continue stirring for 12-24 hours to allow for the hydrolysis and condensation of TEOS on the surface of the polymer cores, forming a silica shell.
-
-
Purification:
-
Collect the core-shell particles by centrifugation.
-
Wash the particles repeatedly with ethanol to remove unreacted precursors and catalyst.
-
Dry the final product in an oven or under vacuum.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Core Particle Concentration | 0.1 - 1.0 mg/mL |
| TEOS Concentration | 0.01 - 0.1 M |
| Ammonia Concentration | 0.1 - 0.5 M |
| Ethanol/SHELLSOL Ratio | 1:1 to 4:1 (v/v) |
| Reaction Time | 12 - 24 hours |
Logical Relationships in Sol-Gel Synthesis
Caption: Key relationships in the sol-gel synthesis of core-shell particles.
Conclusion
While direct, documented applications of this compound in core-shell particle synthesis are yet to be reported in scientific literature, its properties as a high-boiling, aromatic, nonpolar solvent make it a plausible candidate for use as a continuous phase in emulsion-based methods or as a co-solvent in sol-gel processes. The protocols provided herein offer a foundational methodology for researchers and scientists to explore the potential of this compound and similar solvents in the controlled synthesis of core-shell composite particles. Further research is warranted to validate and optimize the use of such solvents to tailor the properties of these advanced materials for various applications, including drug development where precise control over particle characteristics is paramount.
References
- 1. Synthesis of Core–Shell Micro/Nanoparticles and Their Tribological Application: A Review [mdpi.com]
- 2. Aromatic solvents | Shell Global [shell.com]
- 3. Advances in Nanomaterials Based on Cashew Nut Shell Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with SHELLSOL® Solvents
Welcome to the technical support center for SHELLSOL® aromatic hydrocarbon solvents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound® solvents to enhance reaction yields. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting Guide: Low Reaction Yield
Low reaction yield is a common challenge in chemical synthesis. When using this compound® as a solvent, several factors can be optimized to improve the outcome of your reaction. This guide provides a systematic approach to troubleshooting.
Q1: My reaction is proceeding slowly and giving a low yield. How can I leverage the properties of this compound® to improve this?
A1: this compound® solvents, such as this compound® A100 and this compound® A150, are high-boiling aromatic hydrocarbon solvents, primarily composed of C9-C10 aromatics.[1][2] Their high boiling points are a key feature that can be used to accelerate slow reactions.
-
Increase Reaction Temperature: Many chemical reactions exhibit a significant rate increase with a rise in temperature.[3][4] The high boiling range of this compound® solvents (typically 160-200°C) allows for conducting reactions at elevated temperatures that are not achievable with lower-boiling solvents like THF or dichloromethane.[5][6] This can be particularly beneficial for reactions with high activation energies.
-
Ensure Reactant Solubility: For a reaction to proceed efficiently, the reactants must be adequately dissolved. This compound® solvents possess strong solvency for a wide range of organic compounds due to their aromatic nature.[5] However, if you suspect poor solubility of a highly polar reactant, consider performing a solubility test before running the reaction.
Q2: I am observing the formation of side products, which is lowering the yield of my desired compound. How can solvent choice and reaction conditions help?
A2: The formation of byproducts can sometimes be suppressed by carefully controlling reaction parameters.
-
Solvent Polarity: this compound® solvents are non-polar.[7] The polarity of the solvent can influence the reaction pathway. For reactions where a non-polar environment disfavors the formation of polar side products, this compound® can be an advantageous choice.
-
Temperature Control: While high temperatures can increase the rate of the desired reaction, they can also accelerate decomposition or side reactions. It is crucial to find the optimal temperature that maximizes the formation of the desired product while minimizing byproduct formation. Consider running the reaction at a series of different temperatures to determine this optimal point.
Q3: After the reaction is complete, I am having difficulty removing the high-boiling this compound® solvent, leading to product loss during workup. What are the best practices for solvent removal?
A3: Removing high-boiling solvents like this compound® requires different techniques than those used for more volatile solvents.
-
Vacuum Distillation: The most effective method for removing high-boiling solvents is distillation under reduced pressure (vacuum distillation).[8] This lowers the boiling point of the solvent, allowing for its removal at a lower temperature, which can prevent the thermal degradation of the desired product.
-
Azeotropic Removal: In some cases, adding a lower-boiling solvent that forms an azeotrope with this compound® can facilitate its removal by rotary evaporation.[9] For example, adding a solvent like toluene and co-evaporating can sometimes be effective.
-
Aqueous Extraction: Since this compound® is immiscible with water, a liquid-liquid extraction can be used to move the desired product into an aqueous phase if it is sufficiently polar or can be made so by pH adjustment.[10][11] The non-polar this compound® will remain in the organic layer.
-
Precipitation and Filtration: If your product is a solid and is insoluble in a non-polar solvent like hexane, you can dilute the reaction mixture with a sufficient amount of hexane to precipitate the product, which can then be isolated by filtration.
Frequently Asked Questions (FAQs)
Q4: What are this compound® A100 and A150, and what are their key properties relevant to organic synthesis?
A4: this compound® A100 and A150 are aromatic hydrocarbon solvents.[1][12] Their primary components are C9-C10 aromatic hydrocarbons.[1][2] For synthetic chemists, their most important properties are:
-
High Boiling Point: Allows for reactions to be conducted at elevated temperatures, which can increase reaction rates.[5]
-
Aromatic Nature: Provides good solvency for a wide range of non-polar to moderately polar organic compounds.[5]
-
Low Water Solubility: Simplifies workup procedures involving aqueous extraction.[13]
| Property | This compound® A100 | This compound® A150 |
| Composition | C9-C10 Aromatic Hydrocarbons | C9-C10 Aromatic Hydrocarbons |
| Boiling Range (°C) | ~167 - 180 | ~180 - 200 |
| Flash Point (°C) | ~48 | ~65 |
| Aromatic Content (%v/v) | >99 | >99 |
Q5: For which types of reactions is this compound® a suitable solvent choice to potentially improve yield?
A5: High-boiling aromatic solvents like this compound® are particularly well-suited for reactions that benefit from high temperatures and a non-polar environment. Examples include:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): These reactions often require elevated temperatures to achieve good catalytic turnover and high yields, especially with less reactive substrates.[14][15][16]
-
Esterification Reactions: The formation of esters from carboxylic acids and alcohols is often an equilibrium-driven process. High temperatures can increase the reaction rate and, when coupled with the removal of water, drive the equilibrium towards the product, thus increasing the yield.[4][17][18]
-
Friedel-Crafts Reactions: These reactions involve electrophilic aromatic substitution and are typically carried out in non-polar solvents.[19][20][21]
Experimental Protocols and Data Presentation
Below are illustrative experimental protocols for reactions where a high-boiling aromatic solvent like this compound® could be employed to enhance yield.
Illustrative Protocol 1: High-Temperature Suzuki Coupling
This protocol describes a Suzuki coupling reaction, a common C-C bond-forming reaction, where a high-boiling solvent can be advantageous.
Reaction: Aryl Bromide + Arylboronic Acid --(Pd Catalyst, Base)--> Biaryl
Materials:
-
Aryl Bromide (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
This compound® A150 (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add this compound® A150 via syringe.
-
Heat the reaction mixture to 150°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Hypothetical Yield Comparison:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | 110 | 12 | 65 |
| This compound® A150 | 150 | 4 | 92 |
Illustrative Protocol 2: High-Temperature Esterification
This protocol outlines an acid-catalyzed esterification where the high temperature helps to drive the reaction to completion.
Reaction: Carboxylic Acid + Alcohol --(Acid Catalyst)--> Ester + Water
Materials:
-
Carboxylic Acid (10 mmol)
-
Alcohol (12 mmol)
-
Acid Catalyst (e.g., p-toluenesulfonic acid, 0.5 mmol)
-
This compound® A100 (20 mL)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add the carboxylic acid, alcohol, and acid catalyst.
-
Add this compound® A100 to the flask.
-
Heat the reaction mixture to reflux (approximately 160-170°C).
-
Water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by water (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by vacuum distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: High-temperature esterification workflow.
References
- 1. Aromatic solvents | Shell Global [shell.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications | MDPI [mdpi.com]
- 5. High boiling aromatic solvent [chembk.com]
- 6. This compound A 150 ND, 10 l, tinplate | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - Nederland [carlroth.com]
- 7. You are being redirected... [schultzchem.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. specialchem.com [specialchem.com]
- 13. stenbacka.fi [stenbacka.fi]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. gchemglobal.com [gchemglobal.com]
- 18. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 20. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Minimizing Impurities in Reactions with High-Purity SHELLSOL Grades
Welcome to the Technical Support Center for high-purity SHELLSOL grades. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize impurities in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are this compound grades and why are they used in high-purity applications?
A1: this compound grades are a range of high-purity hydrocarbon solvents produced by Shell Chemicals. They are broadly categorized into aromatic and dearomatized (aliphatic) solvents.[1][2] These solvents are favored in sensitive applications such as pharmaceutical synthesis and polymer chemistry due to their high degree of purity, consistent composition, and low levels of impurities like aromatics, sulfur, and olefins.[3][4] The synthetic nature of some grades, like isoparaffins, means their chemical composition is carefully controlled, leading to consistent solvent performance.[3]
Q2: What are the common types of impurities found in this compound grades and how can they affect my reaction?
A2: Even in high-purity grades, trace amounts of impurities can be present. These can include:
-
Aromatic Hydrocarbons: Present in dearomatized grades at very low levels. These can act as catalyst poisons in some hydrogenation reactions by forming stable complexes with the catalyst's active sites.[5]
-
Olefins (Unsaturated Hydrocarbons): Can undergo side reactions, such as polymerization or cyclization, especially in the presence of certain catalysts.[6]
-
Sulfur Compounds: A notorious catalyst poison, particularly for noble metal catalysts like platinum, palladium, and rhodium, as well as nickel-based catalysts.[7][8] Sulfur can irreversibly bind to the catalyst's active sites, reducing or completely inhibiting its activity.
-
Peroxides: Can form in solvents upon exposure to air and light. Peroxides can initiate unwanted side reactions and can be explosive, especially when concentrated during distillation.
-
Water: Can hydrolyze sensitive reagents and catalysts.
-
Leached Impurities: Trace metals or plasticizers can leach from storage containers, especially if the solvent is stored for extended periods or under suboptimal conditions.[4]
Q3: How can I determine the purity of my this compound solvent?
A3: The most common and effective method for analyzing volatile organic impurities in hydrocarbon solvents is Gas Chromatography-Mass Spectrometry (GC-MS).[9] For highly volatile impurities, a headspace sampler coupled with GC-MS is often used to enhance sensitivity.[10][11][12] The technical datasheets for specific this compound grades also provide information on typical impurity levels.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My catalyst is showing reduced activity or is completely inactive.
-
Possible Cause: Catalyst poisoning by impurities in the this compound solvent.
-
Troubleshooting Steps:
-
Identify the likely poison:
-
Purify the solvent: Refer to the "Experimental Protocols" section for detailed procedures on removing sulfur (acid wash) and aromatics (distillation).
-
Test the purified solvent: Rerun the reaction with the purified solvent to see if catalyst activity is restored.
-
Issue 2: I am observing unexpected byproducts in my polymerization reaction.
-
Possible Cause: The presence of olefinic impurities in the this compound solvent, which can act as monomers or chain-transfer agents.[6]
-
Troubleshooting Steps:
-
Analyze the solvent for olefins: Use GC-MS to detect the presence of unsaturated hydrocarbons.
-
Purify the solvent: A sulfuric acid wash is effective in removing olefins. See the detailed protocol below.
-
Consider solvent-polymer interaction: The choice of solvent can influence the properties of the resulting polymer.[13]
-
Issue 3: My reaction is not proceeding as expected, and I suspect peroxide formation.
-
Possible Cause: Peroxides can form in hydrocarbon solvents upon exposure to air and light, leading to unwanted side reactions.
-
Troubleshooting Steps:
-
Test for peroxides: Use commercially available peroxide test strips for a quick check.
-
Remove peroxides: Pass the solvent through a column of activated alumina.[14][15][16][17][18] Refer to the protocol below. Caution: Do not distill solvents containing high concentrations of peroxides, as this can lead to explosions.
-
Data Presentation
Table 1: Typical Impurity Levels in Selected this compound Grades
| This compound Grade | Aromatics Content | Benzene Content | Sulfur Content |
| This compound T | < 100 mg/kg | < 3 mg/kg | < 0.5 mg/kg |
| This compound D60 | < 100 mg/kg | < 3 mg/kg | < 0.5 mg/kg |
| This compound D70 | < 200 mg/kg | < 3 mg/kg | < 0.5 mg/kg |
| This compound D100S | Low | Not specified | Low |
Data sourced from product technical datasheets. Actual values may vary by batch.
Experimental Protocols
Protocol 1: Purification of Hydrocarbon Solvents by Acid Wash
This method is effective for removing unsaturated hydrocarbons (olefins) and some sulfur compounds.
Materials:
-
This compound solvent
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Stirring apparatus
Procedure:
-
Place the this compound solvent in a separatory funnel.
-
In a fume hood, carefully add concentrated sulfuric acid (approximately 10-15% of the solvent volume).
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Allow the layers to separate. The acid layer (bottom) may be dark.
-
Drain and discard the lower acid layer.
-
Repeat the acid wash with fresh sulfuric acid until the acid layer remains colorless.[19]
-
Wash the solvent with a 10% sodium bicarbonate solution to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Wash the solvent with distilled water.
-
Wash the solvent with a saturated sodium chloride solution (brine) to remove dissolved water.
-
Dry the solvent over anhydrous magnesium sulfate or sodium sulfate.
-
Decant or filter the dried solvent into a clean, dry storage bottle.
Protocol 2: Fractional Distillation of Hydrocarbon Solvents
This method is used to separate components of a liquid mixture based on differences in their boiling points. It is effective for removing non-volatile impurities and separating hydrocarbons with different boiling ranges.
Materials:
-
This compound solvent
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.[20]
-
Add the this compound solvent and boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently.
-
As the solvent boils, the vapor will rise into the fractionating column. The temperature at the top of the column should be monitored.[21]
-
Collect the fraction that distills at the expected boiling point of the pure solvent. Discard any initial fraction that comes over at a lower temperature (forerun) and stop the distillation before the flask goes to dryness, leaving about 10-20% of the initial volume to avoid concentrating potentially explosive residues like peroxides.[16]
-
Store the purified solvent in a clean, dry, tightly sealed container.
Protocol 3: Removal of Peroxides using an Alumina Column
This is a safe and effective method for removing peroxides from hydrocarbon solvents.
Materials:
-
This compound solvent suspected of containing peroxides
-
Activated basic alumina (80-mesh)
-
Chromatography column
-
Glass wool
-
Receiving flask
Procedure:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Fill the column with activated basic alumina. A column of 2 x 33 cm filled with 80 g of alumina is generally sufficient for 100-400 mL of solvent.[14][16]
-
Gently tap the column to pack the alumina.
-
Carefully pour the this compound solvent onto the top of the alumina column.
-
Allow the solvent to pass through the column under gravity.
-
Collect the purified solvent in a clean, dry receiving flask.
-
Test the eluted solvent for the presence of peroxides to confirm their removal.
-
Safety Note: Although alumina typically decomposes peroxides, it is a good practice to slurry the used alumina with a dilute acidic solution of ferrous sulfate before disposal.[16][18]
Protocol 4: GC-MS Analysis of this compound Impurities
This is a general guideline for the analysis of volatile impurities in this compound solvents.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Headspace sampler (optional, for highly volatile impurities)
-
Capillary column suitable for hydrocarbon analysis (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation: Dilute the this compound solvent in a high-purity solvent (if necessary) to an appropriate concentration for GC-MS analysis. For headspace analysis, place a known amount of the solvent in a sealed headspace vial and heat to equilibrate the volatile impurities into the gas phase.[10]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or the headspace gas into the GC.
-
Separation: Use a suitable temperature program to separate the different components of the solvent on the capillary column.
-
Detection: The mass spectrometer will detect and fragment the eluting compounds, providing a mass spectrum for each.
-
Identification: Identify the impurities by comparing their mass spectra to a library of known compounds (e.g., NIST library) and by their retention times.
Mandatory Visualizations
Caption: Troubleshooting workflow for reaction issues.
Caption: Decision tree for selecting a purification method.
References
- 1. Aromatic solvents | Shell Global [shell.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound TD – isoparaffin synthetic hydrocarbon solvent | Shell Global [shell.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemicals leach from food-grade plastic [plasticsoupfoundation.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 13. echemi.com [echemi.com]
- 14. my.alfred.edu [my.alfred.edu]
- 15. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 16. uwyo.edu [uwyo.edu]
- 17. column-chromatography.com [column-chromatography.com]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. usalab.com [usalab.com]
- 21. energyeducation.ca [energyeducation.ca]
Technical Support Center: Drying and Purifying SHELLSOL® for Sensitive Experiments
Welcome to the technical support center for SHELLSOL® solvents. This resource is designed for researchers, scientists, and drug development professionals who require ultra-pure, dry this compound® for sensitive experimental applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the drying and purification of these aliphatic hydrocarbon solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities in this compound® that can affect sensitive experiments?
A1: this compound® products are high-purity aliphatic hydrocarbon solvents, but for highly sensitive applications, trace impurities can be a concern.[1][2] These may include:
-
Water: Moisture can interfere with water-sensitive reactions, such as Grignard reactions, and can affect analytical techniques like HPLC and GC.[3][4]
-
Aromatic Compounds: While de-aromatized grades like this compound™ D60 have very low aromatic content, trace amounts of benzene and other aromatics might be present and can interfere with UV-sensitive applications.[1][2]
-
Olefins (Unsaturated Hydrocarbons): These can be reactive and may interfere with certain catalytic processes or polymerization reactions.
-
Sulfur Compounds: Present in trace amounts, sulfur can poison catalysts.
-
Non-volatile Residues: Evaporation of the solvent can leave behind non-volatile matter that may interfere with analyses.
Q2: My sensitive reaction requires anhydrous this compound®. How can I effectively remove trace water?
A2: For achieving anhydrous conditions, using molecular sieves is a highly effective and safe method.[4][5][6]
-
Recommended Method: Use 3Å or 4Å molecular sieves. 3Å sieves are generally preferred for drying solvents as their pore size is ideal for adsorbing water molecules while excluding most solvent molecules.[5][6]
-
Protocol:
-
Activate the Molecular Sieves: Before use, activate the molecular sieves by heating them in a laboratory oven at 250-300°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen to remove any adsorbed water.[6][7] Cool them in a desiccator.
-
Drying Process: Add the activated molecular sieves (approximately 5-10% of the solvent volume) to the this compound® in a dry, inert-atmosphere flask.
-
Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours. Occasional gentle swirling can improve the drying efficiency.[6]
-
Storage: Store the dried solvent over the molecular sieves in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent re-absorption of atmospheric moisture.
-
Q3: After drying with molecular sieves, my Karl Fischer titration still indicates a high water content. What could be the issue?
A3: This can be due to several factors:
-
Inactive Molecular Sieves: The molecular sieves may not have been properly activated or have become saturated with water from the atmosphere before use. Ensure they are freshly activated before each use.
-
Insufficient Contact Time: The solvent may not have been in contact with the molecular sieves long enough for complete water removal.[6] Allow for a longer equilibration time, especially for larger volumes.
-
Incorrect Sieve Type: While 4Å sieves can be used, 3Å sieves are more selective for water and generally more effective for drying solvents.[5]
-
Contamination: The glassware used for storage or the titration process itself might be contaminated with moisture. Ensure all apparatus is thoroughly dried.
-
Karl Fischer Titration Technique: For hydrocarbon solvents, ensuring proper sample dissolution in the Karl Fischer reagent is crucial for accurate results.[8][9] Using a co-solvent like toluene or a specialized KF solvent for oils may be necessary.[9]
Q4: How can I remove trace aromatic impurities from this compound® for a UV-sensitive application?
A4: For applications requiring very low aromatic content, a multi-step purification process involving adsorption and distillation is recommended.
-
Adsorption: Activated carbon or silica gel can be used to adsorb aromatic impurities. Pass the this compound® through a column packed with activated carbon or silica gel. The non-polar this compound® will pass through, while the more polarizable aromatic compounds will be retained.
-
Fractional Distillation: After pre-treatment with an adsorbent, fractional distillation can be used to separate the aliphatic hydrocarbons from any remaining impurities with different boiling points. Since this compound® products have a narrow boiling range, this can be effective in removing impurities that have significantly different volatilities.
Q5: I am observing ghost peaks in my GC analysis when using this compound® as a solvent. What is the likely cause and how can I fix it?
A5: Ghost peaks in GC can originate from several sources:
-
Solvent Impurities: Even high-purity solvents can contain trace impurities that become concentrated during sample preparation.[10] Purifying the this compound® by distillation before use can help eliminate these contaminants.
-
Contaminated Syringe or Inlet Liner: The GC syringe or the inlet liner can be a source of contamination.[11] Ensure they are thoroughly cleaned or replaced.
-
Column Bleed: Operating the GC column above its maximum temperature can cause the stationary phase to degrade and elute, resulting in a rising baseline and ghost peaks.[11]
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as ghost peaks.[11] Use high-purity gas and appropriate gas purifiers.
Quantitative Data Summary
The following tables summarize typical properties of various this compound® grades based on their technical datasheets. These values can help in selecting the appropriate grade and understanding the starting point for purification.
Table 1: Typical Physical and Chemical Properties of Select this compound® Grades
| Property | This compound™ D60[1] | This compound™ D100S | This compound™ TD[2] | This compound™ D70 | This compound™ T |
| Boiling Range (°C) | - | 234 - 259 | 174 - 187 | 203 - 237 | - |
| Flash Point (°C) | - | - | 46 | 78 | 61 |
| Density @ 15°C ( kg/L ) | - | 0.803 | - | 0.796 | - |
| Water Content (% m/m) | - | < 0.005 | - | < 0.005 | - |
| Aromatics Content (mg/kg) | Low | Low | 50 | < 200 | 100 |
| Benzene Content (mg/kg) | Low | - | < 3 | < 3 | < 3 |
| Sulfur Content (mg/kg) | Low | Low | - | < 0.5 | < 0.5 |
Table 2: Efficiency of Common Drying Agents for Hydrocarbon Solvents
| Drying Agent | Typical Residual Water Content (ppm) | Speed | Capacity | Notes |
| 3Å Molecular Sieves | < 10[4] | Slow to Medium | High | Requires activation. Ideal for achieving very low water content.[5][6] |
| 4Å Molecular Sieves | < 10[4] | Slow to Medium | High | Requires activation. May co-adsorb some small solvent molecules.[5] |
| Anhydrous Sodium Sulfate | 10-50 | Slow | High | Good for pre-drying. Less efficient for achieving very low water levels. |
| Anhydrous Calcium Chloride | 50-100 | Medium | High | Can form adducts with some organic compounds. Not recommended for highly sensitive applications.[12][13] |
| Activated Alumina | < 10[4] | Fast | Medium | Can be used in a column for continuous drying.[14] |
Note: The efficiency of drying agents can vary depending on the specific solvent, initial water content, and experimental conditions.
Experimental Protocols
Protocol 1: Drying this compound® with Activated Molecular Sieves
Objective: To reduce the water content of this compound® to below 10 ppm for use in water-sensitive reactions.
Materials:
-
This compound® solvent
-
3Å or 4Å molecular sieves
-
Laboratory oven
-
Schlenk flask or other suitable dry glassware with a septum
-
Desiccator
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Activation of Molecular Sieves: Place the required amount of molecular sieves in a clean, dry beaker and heat in an oven at 250-300°C for at least 3 hours. For best results, heat under vacuum.
-
Cooling: Transfer the hot molecular sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.
-
Solvent Preparation: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas.
-
Drying: Quickly transfer the cooled, activated molecular sieves to the Schlenk flask. Add the this compound® to the flask via a cannula or a dry syringe. The recommended ratio is 5-10% (w/v) of molecular sieves to solvent.
-
Equilibration: Seal the flask and allow it to stand for at least 24 hours at room temperature. For faster drying, the mixture can be gently agitated.
-
Dispensing: The dry solvent can be withdrawn from the flask using a dry syringe or cannula as needed. Keep the flask under a positive pressure of inert gas.
-
Verification (Optional): The water content can be verified using Karl Fischer titration.
Protocol 2: Purification of this compound® by Distillation
Objective: To remove non-volatile impurities and potentially some volatile impurities with different boiling points.
Materials:
-
This compound® solvent
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Dry glassware
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry.
-
Solvent Charging: Fill the round-bottom flask to no more than two-thirds of its volume with the this compound® to be purified. Add a few boiling chips or a magnetic stir bar.
-
Distillation: Gently heat the flask using a heating mantle. The distillation rate should be slow and steady (1-2 drops per second).
-
Fraction Collection:
-
Foreshot: Discard the first 5-10% of the distillate, as it may contain more volatile impurities.
-
Main Fraction: Collect the fraction that distills within the specified boiling range of the this compound® grade.
-
Residue: Do not distill to dryness. Leave a small amount of liquid in the distillation flask to avoid the concentration of potentially explosive peroxides (if present).
-
-
Storage: Store the purified this compound® in a clean, dry, tightly sealed container, preferably under an inert atmosphere.
Visualizations
Caption: Workflow for drying this compound® using molecular sieves.
Caption: Workflow for purifying this compound® via distillation.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound TD – isoparaffin synthetic hydrocarbon solvent | Shell Global [shell.com]
- 3. Understanding Water Content in Oils and Karl Fischer Titration | JAX INC. [jax.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. redriver.team [redriver.team]
- 7. Molecular Sieve Drying [bio.umass.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of Water Content in Petroleum Using Karl Fischer Titration [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phenomenex.com [phenomenex.com]
- 12. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 13. scribd.com [scribd.com]
- 14. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Technical Support Center: Troubleshooting Phase Separation with Shellsol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for phase separation issues, particularly emulsion formation, encountered during liquid-liquid extractions using Shellsol solvents.
Frequently Asked Questions (FAQs)
Q1: What is phase separation and why is it crucial in extractions?
A1: Liquid-liquid extraction is a technique used to separate compounds based on their different solubilities in two immiscible liquids, typically an aqueous (water-based) phase and an organic solvent phase like this compound.[1] After mixing, the two liquids should separate into distinct layers, a process called phase separation. This separation is critical as it allows for the selective recovery of the target compound from one of the layers, leaving impurities behind in the other.[1] Incomplete or poor phase separation can lead to lower recovery of the desired product and contamination of the final extract.
Q2: I'm observing a cloudy or milky third layer between my aqueous and this compound phases. What is this?
A2: This intermediate layer is an emulsion. An emulsion is a stable mixture of two immiscible liquids where one liquid is dispersed as microscopic droplets within the other.[2] This layer forms at the interface and prevents the clean separation of the aqueous and organic phases, often trapping the compound of interest and leading to quantitative problems.[3]
Q3: What are the primary causes of emulsion formation when using this compound?
A3: Emulsion formation is a common issue when using hydrocarbon solvents like this compound. The primary causes include:
-
Presence of Emulsifying Agents: Samples, especially those from biological sources, often contain surfactant-like molecules such as phospholipids, proteins, or free fatty acids.[2][3] These molecules have both polar and non-polar regions, allowing them to bridge the aqueous and this compound phases and stabilize the emulsion.
-
High Mechanical Energy Input: Vigorous shaking or mixing of the separatory funnel provides the energy needed to break up the liquids into fine droplets, which are then stabilized by any emulsifying agents present.[2][4]
-
Particulate Matter: The presence of fine solid particles or cellular debris from the sample can also contribute to the stabilization of an emulsion.[2]
-
Similar Densities: If the densities of the aqueous and organic phases are very similar, gravitational separation will be slower and less efficient, increasing the likelihood of a persistent emulsion.
Q4: How can I prevent emulsions from forming?
A4: Preventing an emulsion is generally easier than breaking one that has already formed.[3] Key preventative strategies include:
-
Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This provides sufficient surface area for the extraction to occur while minimizing the agitation that leads to emulsion formation.[3]
-
Pre-treatment of the Sample: For samples known to cause emulsions, pre-treatment steps like protein precipitation or filtering out cellular debris can be highly effective.[2]
-
Addition of Salt: If your sample is prone to forming emulsions, you can add salt (like NaCl) to the aqueous phase before mixing. This increases the ionic strength of the aqueous layer, which can help prevent emulsions from forming.[5]
Troubleshooting Guides
Problem: A stable emulsion has formed during my extraction with this compound.
Below are several methods to break an emulsion, categorized into physical and chemical techniques. The optimal method will depend on the stability of the emulsion and the nature of your sample.
Guide 1: Physical Methods to Break Emulsions
These methods aim to destabilize the emulsion without adding chemical reagents that could interfere with downstream analyses.[2]
Methodology 1: Gravitational and Mechanical Methods
-
Let it Stand: The simplest approach is to let the separatory funnel stand undisturbed for a period, from a few minutes to an hour. Gravity alone may be sufficient to cause the droplets to coalesce and the phases to separate.[5]
-
Gentle Agitation: Gently tapping the side of the separatory funnel or slowly stirring the emulsion layer with a glass rod can help accelerate the coalescence of droplets.[5][6]
-
Centrifugation: This is often the most effective physical method.[4][6] Transferring the mixture to centrifuge tubes and spinning at a moderate speed will force the denser droplets to coalesce, effectively breaking the emulsion.[4]
Methodology 2: Filtration
-
Glass Wool Plug: Filtering the mixture through a plug of glass wool in a funnel can physically trap the emulsified layer, allowing the distinct phases to pass through and separate.[3]
-
Phase Separation Paper: This specialized filter paper is hydrophobic and allows the organic phase (this compound) to pass through while retaining the aqueous phase.[3]
Methodology 3: Temperature Modification
-
Heating: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion.[7] Increased temperature can decrease viscosity and increase the kinetic energy of the droplets, promoting coalescence. Ensure the funnel is unstoppered to avoid pressure buildup.[7]
Guide 2: Chemical Methods to Break Emulsions
These methods involve adding a substance to alter the chemical properties of the mixture and destabilize the emulsion.
Methodology 1: "Salting Out"
-
Principle: Adding a salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), dramatically increases the ionic strength of the aqueous phase.[3][4] This reduces the solubility of organic compounds in the aqueous layer and can disrupt the stabilizing effect of emulsifying agents at the interface.[3]
-
Experimental Protocol:
-
Prepare a saturated solution of NaCl in deionized water (brine).
-
Add a small volume (e.g., 1-5 mL) of the brine solution to the separatory funnel containing the emulsion.
-
Gently swirl the funnel and allow it to stand.
-
Alternatively, add solid salt directly to the funnel, which can help break the emulsion as the crystals fall through the interface.[5][8]
-
Methodology 2: pH Adjustment
-
Principle: If the emulsion is stabilized by acidic or basic compounds (like fatty acids or proteins), adjusting the pH can alter their charge and reduce their emulsifying properties.[5][6]
-
Experimental Protocol:
Methodology 3: Addition of a Different Solvent
-
Principle: Adding a small amount of a different organic solvent can alter the polarity and solvent properties of the this compound phase, which may help to solubilize the emulsifying agent fully into one of the layers, thereby breaking the emulsion.[3][4]
-
Experimental Protocol:
-
Add a small volume (e.g., 1-2 mL) of a polar organic solvent like ethanol or a different non-polar solvent.[9]
-
Gently mix and allow the mixture to stand. This method should be used with caution as it alters the composition of your organic phase.
-
Data Presentation
Table 1: Comparison of Common Troubleshooting Techniques for Emulsion Breaking
| Method | Type | Principle | Advantages | Disadvantages |
| Standing/Waiting | Physical | Gravitational separation | Simple, no additives required | Time-consuming, may be ineffective for stable emulsions[5] |
| Centrifugation | Physical | Accelerates gravitational separation | Highly effective, fast[4][6] | Requires a centrifuge, may not be suitable for large volumes[4] |
| Heating | Physical | Reduces viscosity, increases droplet coalescence | Can be effective for some emulsions | Risk of degrading thermally sensitive compounds, pressure buildup[7] |
| "Salting Out" | Chemical | Increases ionic strength of the aqueous phase | Very effective, simple to implement[3][4] | Adds salt to the aqueous phase, which may need to be removed later |
| pH Adjustment | Chemical | Alters the charge of emulsifying agents | Targets specific types of emulsions (e.g., caused by soaps)[5][6] | Alters sample pH, may affect analyte stability |
| Solvent Addition | Chemical | Modifies the properties of the organic phase | Can be effective when other methods fail[3] | Alters the composition of the organic extract, may complicate downstream analysis |
Table 2: General Properties of Representative this compound Grades
Note: Specific properties can vary. Always refer to the technical data sheet for the specific grade in use.
| Property | This compound T (Isoparaffinic) | This compound AB (Aromatic) |
| Composition | Synthetic isoparaffinic hydrocarbon | High aromatic (99%) hydrocarbon[10] |
| Boiling Range (°C) | ~175 - 195 | ~185 - 210[10] |
| Flash Point (°C) | >61 | ~67[10] |
| Aromatics Content | Very Low (<0.01%) | Very High (~99%)[10] |
| Miscibility with Water | Immiscible | Immiscible[10] |
| Key Feature | Low odor, low toxicity | High solvent power for resins[10] |
Mandatory Visualization
Caption: Troubleshooting workflow for phase separation issues.
Caption: Mechanism of emulsion formation and destabilization.
References
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. azom.com [azom.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 10. This compound AB - 911Metallurgist [911metallurgist.com]
Technical Support Center: Enhancing Solubility of Non-Polar Compounds in SHELLSOL
Welcome to the technical support center for SHELLSOL solvents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of non-polar compounds in our range of this compound products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a solvent for non-polar compounds?
A1: this compound is a brand name for a range of high-purity hydrocarbon solvents. These solvents are predominantly non-polar and are available in various grades with different aromatic content and boiling points.[1][2] The principle of "like dissolves like" is the fundamental reason for using this compound to dissolve non-polar compounds; the similar weak intermolecular forces (van der Waals forces) between the solvent and solute molecules favor dissolution.[3][4][5] The choice of a specific this compound grade will depend on the polarity and molecular structure of the non-polar compound you intend to dissolve.
Q2: I am having trouble dissolving my non-polar compound in this compound. What are the first troubleshooting steps I should take?
A2: If you are experiencing difficulty dissolving your non-polar compound, consider the following initial steps:
-
Increase Agitation: Ensure vigorous and consistent mixing. For high molecular weight compounds like polymers, this can take a significant amount of time.
-
Increase Temperature: Gently heating the mixture can significantly increase the solubility of most solid non-polar compounds.[6][7] Always do this in a well-ventilated area and be mindful of the solvent's flash point.
-
Particle Size Reduction: If your compound is a solid, grinding it into a finer powder will increase the surface area available for the solvent to interact with, potentially speeding up the dissolution process.
Q3: How does temperature affect the solubility of non-polar compounds in this compound?
A3: For most solid non-polar solutes, increasing the temperature will increase their solubility in this compound.[6][7] The added thermal energy helps to overcome the intermolecular forces holding the solute molecules together, allowing them to be more readily surrounded by solvent molecules. However, it is crucial to be aware of the flashpoint of the specific this compound grade you are using to avoid creating a fire hazard. For example, low-density polyethylene (LDPE) can be dissolved in benzene (a non-polar solvent) at around 60°C, while high-density polyethylene (HDPE) may require temperatures above 80-90°C in the same solvent.[8]
Q4: Can I use a co-solvent to improve the solubility of my non-polar compound in this compound?
A4: Yes, using a co-solvent can be an effective strategy. In a non-polar system, a co-solvent works by modifying the overall solubility parameter of the solvent mixture to more closely match that of the solute. For instance, if you are trying to dissolve a slightly more polar non-polar compound in a very non-polar aliphatic this compound grade (like this compound T), adding a small amount of a more aromatic this compound grade (like this compound A) or another compatible non-polar solvent with a slightly higher polarity (like toluene or xylene) could enhance solubility.[9] The key is to select a co-solvent that is miscible with this compound and has a solubility parameter that helps to bridge the gap between the primary solvent and the solute.
Troubleshooting Guides
Issue 1: A non-polar polymer (e.g., polystyrene, polyethylene) is not dissolving or is only swelling in this compound.
Possible Causes:
-
Mismatch of Solubility Parameters: The solubility parameter of the this compound grade and the polymer are too far apart.
-
Insufficient Temperature: The temperature is too low to overcome the polymer's cohesive energy.
-
High Molecular Weight of the Polymer: Higher molecular weight polymers are generally more difficult to dissolve.[10]
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Crystallinity of the Polymer: Crystalline regions in a polymer are highly ordered and resistant to solvent penetration.[1]
Solutions:
-
Select a More Appropriate this compound Grade: Consult the Hansen Solubility Parameters (HSP) for your polymer and various this compound grades. A closer match in the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters will indicate better solubility.
-
Increase the Temperature: Gradually heat the mixture while stirring. For semi-crystalline polymers like polyethylene, dissolution may only occur at temperatures approaching the polymer's melting point.[11]
-
Use a Co-solvent: Introduce a co-solvent with a solubility parameter intermediate between the this compound and the polymer to improve the overall solvent-solute interaction.
-
Allow Sufficient Time: The dissolution of polymers can be a very slow process, sometimes requiring several hours or even days of continuous agitation.[12]
Issue 2: A non-polar active pharmaceutical ingredient (API) has low solubility in this compound for a formulation.
Possible Causes:
-
High Crystallinity of the API: The crystal lattice energy of the API is too high for the solvent to overcome.
-
Subtle Polarity Mismatches: Even small polar functional groups on a largely non-polar API can hinder solubility in a purely hydrocarbon solvent.
Solutions:
-
Temperature Adjustment: Carefully increase the temperature to enhance solubility, being mindful of the API's thermal stability.
-
Co-solvency: The addition of a small amount of a slightly more polar, biocompatible co-solvent may improve solubility. The selection of a suitable co-solvent is critical in pharmaceutical applications to ensure safety and stability.
-
Solid Dispersion Techniques: While typically used for aqueous solubility enhancement, creating an amorphous solid dispersion of the API with a suitable carrier could potentially improve its dissolution rate in non-polar solvents.
Data Presentation
Table 1: Hildebrand and Hansen Solubility Parameters for Selected this compound Grades and Non-Polar Compounds.
| Substance | Hildebrand (δ) (MPa½) | Hansen (δD) (MPa½) | Hansen (δP) (MPa½) | Hansen (δH) (MPa½) |
| Solvents | ||||
| This compound T | 15.1 | ~15.1 | ~0 | ~0 |
| This compound A100 | 18.0 | ~18.0 | ~1.0 | ~5.1 |
| Toluene | 18.2 | 18.0 | 1.4 | 2.0 |
| Xylene | 18.0 | 17.6 | 1.0 | 3.1 |
| Polymers | ||||
| Polystyrene | 18.6 | 18.6 | 0.6 | 2.9 |
| Polyethylene (LDPE) | 16.2 | ~16.2 | ~0 | ~0 |
| Polyethylene (HDPE) | 16.6 | ~16.6 | ~0 | ~0 |
Note: The Hansen parameters for this compound grades are estimated based on their composition. Actual values may vary slightly. The principle of "like dissolves like" suggests that solvents and solutes with similar solubility parameters are more likely to be miscible.[2][13]
Experimental Protocols
Protocol 1: Gravimetric Determination of Non-Polar Solid Solubility in this compound
Objective: To determine the solubility of a non-polar solid compound in a specific this compound grade at a given temperature.
Materials:
-
Non-polar solid compound
-
This compound solvent
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish
Procedure:
-
Prepare a series of vials with a known volume of this compound (e.g., 10 mL).
-
Add an excess amount of the non-polar solid to each vial.
-
Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully extract a known volume of the supernatant (the clear solution) using a syringe and filter it to remove any suspended particles.
-
Weigh a clean, dry evaporating dish.
-
Dispense the filtered supernatant into the weighed evaporating dish.
-
Place the evaporating dish in a fume hood to allow the this compound to evaporate completely. Gentle heating can be used to accelerate this process, but care must be taken not to sublime the solute.
-
Once the solvent has fully evaporated, weigh the evaporating dish containing the dried solute.
-
Calculate the solubility in g/L or other desired units.
Protocol 2: Visual Assessment of Polymer Dissolution in this compound
Objective: To visually assess the dissolution of a polymer in this compound and the effect of temperature.
Materials:
-
Polymer sample
-
This compound solvent
-
Glass test tubes with stoppers
-
Hot plate with a water bath
-
Stirring rod
Procedure:
-
Add a small, known amount of the polymer to a test tube.
-
Add a known volume of this compound to the test tube.
-
Stir the mixture with a stirring rod at room temperature and observe for any changes (e.g., swelling, partial dissolution, complete dissolution).
-
If the polymer does not dissolve, place the test tube in a water bath on a hot plate.
-
Gradually increase the temperature of the water bath, stirring the mixture periodically.
-
Record the temperature at which the polymer fully dissolves to form a clear solution.
-
Allow the solution to cool to room temperature and observe if the polymer precipitates out of the solution.
Visualizations
Caption: Experimental workflow for determining the solubility of a non-polar compound in this compound.
Caption: Troubleshooting logic for enhancing the solubility of non-polar compounds in this compound.
References
- 1. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. afinitica.com [afinitica.com]
- 4. intermolecular forces - How do non-polar substances dissolve in non-polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Polymer Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
Technical Support Center: Managing SHELLSOL Evaporation in Long-Duration Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage and reduce the evaporation rate of SHELLSOL in your long-duration experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its evaporation a concern in my experiments?
A1: this compound is a range of high-purity hydrocarbon solvents with varying boiling points and evaporation rates.[1][2] In long-duration experiments, such as cell-based assays, toxicology studies, or material testing, significant evaporation of this compound can alter the concentration of your test substances, leading to inaccurate and unreliable data.[3][4] Maintaining a stable solvent volume is critical for consistent experimental conditions.
Q2: What are the key physical properties of this compound that influence its evaporation rate?
A2: The evaporation rate of this compound is primarily influenced by its vapor pressure, boiling point, and the surface area exposed to the atmosphere. Higher vapor pressure and lower boiling points lead to faster evaporation.[5] The specific grade of this compound you are using will have a defined set of physical properties. For example, this compound AB is a high boiling, high aromatic solvent with a comparatively low evaporation rate.[1]
Q3: What are the most common methods to reduce this compound evaporation in a laboratory setting?
A3: Several methods can be employed to minimize this compound evaporation. These can be broadly categorized as physical barriers, atmospheric saturation, and specialized laboratory equipment. Physical barriers include using lids, floating balls, or a layer of an immiscible liquid. Atmospheric saturation involves increasing the solvent vapor pressure in the headspace above the liquid. Specialized equipment includes solvent traps and controlled environment chambers.
Q4: Can I use a physical cover or lid to reduce evaporation?
A4: Yes, using a lid is a simple and effective method to significantly reduce evaporation. A well-fitting lid minimizes the exchange of air between the container's headspace and the surrounding environment, allowing the headspace to become saturated with this compound vapor, which in turn slows down further evaporation. For multi-well plates, adhesive plate seals are highly effective.
Q5: Are there any quantitative data on the effectiveness of physical barriers?
A5: While specific data for this compound is limited in the public domain, studies on water evaporation have demonstrated significant reductions with physical covers. For instance, floating continuous covers have been shown to reduce evaporation by over 95%.[6] Floating modular covers, such as floating balls, have been reported to reduce evaporation by 70-75% over extended periods.[7] The combination of a chemical monolayer and non-porous floating balls has shown an efficiency of up to 86.7% in reducing water evaporation.[8] These principles are transferable to organic solvents like this compound, although the exact reduction percentages may vary depending on the solvent's properties.
Troubleshooting Guides
Issue: Significant this compound volume loss observed in a 96-well plate during a 48-hour incubation.
Cause: High surface area-to-volume ratio in multi-well plates accelerates evaporation.
Solutions:
-
Use Adhesive Plate Seals: This is the most effective method for multi-well plates. Ensure the seal is compatible with this compound and provides a complete barrier.
-
Atmospheric Saturation: Place the 96-well plate inside a larger, sealed secondary container (e.g., a plastic box with a tight-fitting lid). Place a beaker or a saturated cloth with this compound inside the secondary container, away from the plate. This will saturate the atmosphere within the container with solvent vapor, reducing the evaporation from the wells.
-
Use of Immiscible Liquid Layer: If compatible with your assay, adding a thin layer of a dense, immiscible, and low-volatility liquid (e.g., a perfluorinated oil) on top of the this compound in each well can act as a physical barrier.
Issue: Inconsistent results in a long-term material degradation study using this compound.
Cause: Fluctuations in this compound concentration due to evaporation are likely affecting the degradation rate.
Solutions:
-
Employ a Solvent Trap: For larger volume experiments, a solvent trap connected to your reaction vessel can capture evaporated this compound and return it to the system.
-
Utilize Floating Balls: Cover the surface of the this compound with a layer of chemically inert floating balls (e.g., polypropylene). This reduces the exposed surface area and minimizes evaporation. This method is particularly useful for open or loosely covered containers.
-
Maintain a Controlled Environment: Conduct the experiment in a controlled environment chamber where the temperature and humidity can be regulated to minimize evaporative loss.
Data Presentation
Table 1: Physical Properties of a Representative this compound Grade (this compound AB)
| Property | Value | Reference |
| Aromatic Content | 99% by volume | [1] |
| Boiling Range | High | [1] |
| Evaporation Rate | Comparatively low | [1] |
| Water Miscibility | Immiscible | [1] |
| Flash Point (P-M Closed Cup) | Approximately 152°F (66.7°C) | [1] |
Table 2: Comparison of Evaporation Reduction Methods (Qualitative)
| Method | Effectiveness | Ease of Implementation | Potential for Contamination | Recommended for |
| Lids / Adhesive Seals | High | Easy | Low | Multi-well plates, vials, flasks |
| Floating Balls | Moderate-High | Easy | Low | Beakers, tanks, open baths |
| Immiscible Liquid Layer | High | Moderate | Moderate (depends on liquid) | Specific assays where interference is minimal |
| Atmospheric Saturation | Moderate | Moderate | Low | Multi-well plates, petri dishes |
| Solvent Traps | High | Difficult | Low | Larger scale, long-term reflux setups |
Experimental Protocols
Protocol 1: Using Floating Balls to Reduce this compound Evaporation
Objective: To minimize the evaporation of this compound from an open or semi-covered container during a long-duration experiment.
Materials:
-
Experimental container with this compound
-
Chemically inert floating balls (e.g., polypropylene), appropriately sized for the container.
Procedure:
-
Carefully add the required volume of this compound to your experimental container.
-
Gently pour a sufficient number of floating balls onto the surface of the this compound to create a closely packed, single layer covering the entire liquid surface.
-
Ensure that the balls are not submerged and are floating freely.
-
Proceed with your long-duration experiment.
-
Monitor the solvent level periodically as required by your experimental design.
Protocol 2: Using an Immiscible Liquid Layer for Evaporation Control
Objective: To create a physical barrier to this compound evaporation in small-volume containers like vials or wells.
Materials:
-
Experimental container (e.g., 96-well plate, vial) with this compound
-
A dense, chemically inert, and immiscible liquid with low volatility (e.g., Fluorinert™ FC-40 or similar perfluorinated liquid).
Procedure:
-
Dispense the this compound solution containing your compound of interest into the experimental containers.
-
Carefully and slowly, dispense a small volume of the immiscible liquid on top of the this compound. The volume should be sufficient to form a continuous layer across the entire surface.
-
Allow the two phases to settle and form a distinct interface.
-
Initiate your long-duration experiment.
-
Note: Ensure that the addition of the immiscible layer does not interfere with your experimental measurements or observations. A preliminary compatibility test is highly recommended.
Mandatory Visualization
Caption: High-throughput screening workflow with evaporation control.
Caption: Factors influencing and mitigating this compound evaporation.
References
- 1. This compound AB - 911Metallurgist [911metallurgist.com]
- 2. Aromatic solvents | Shell Global [shell.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. specialchem.com [specialchem.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. research.usq.edu.au [research.usq.edu.au]
- 8. Evaluating the Evaporation Reduction through Combined Methods of Floating Balls and Monolayer in Class A Pan (Case Study of Khorramabad City) [iwrr.ir]
Technical Support Center: Optimization of Stirring Speed and Temperature for Reactions in ShellSol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ShellSol solvents. The information aims to help optimize stirring speed and temperature to enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a reaction solvent?
This compound is a range of high-purity hydrocarbon solvents.[1][2][3] Different grades of this compound, such as this compound T and TD, are synthetic isoparaffinic solvents, while others like this compound AB are high in aromatic content.[1][3] They are characterized by narrow boiling ranges, low odor, and high purity (low in impurities like aromatics and sulfur).[1][2] These properties make them suitable for a variety of chemical reactions where consistent solvent performance and low reactivity of the solvent itself are required.
Q2: How does temperature generally affect my reaction in this compound?
Temperature is a critical parameter in reaction kinetics.[4]
-
Reaction Rate: Increasing the temperature typically accelerates the reaction rate by providing molecules with more kinetic energy, leading to more frequent and energetic collisions.[4][5] A general rule of thumb is that the reaction rate can double for every 10°C increase in temperature.[5]
-
Selectivity: For reactions with multiple possible products, temperature can influence selectivity. Lower temperatures might favor the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable product.[5]
-
Side Reactions and Decomposition: Excessively high temperatures can lead to unwanted side reactions, or the decomposition of reactants, products, or catalysts, which can result in lower yield and purity.[5]
Q3: What is the role of stirring speed in my this compound reaction?
Stirring is crucial for achieving a homogeneous reaction mixture, which is essential for reproducible results.[6]
-
Mass Transfer: In heterogeneous reactions (e.g., solid-liquid or liquid-liquid), the reaction rate can be limited by the rate at which reactants are transported to the interface. Increasing stirring speed can enhance mass transfer and, consequently, the overall reaction rate.
-
Heat Transfer: Efficient stirring ensures uniform temperature distribution throughout the reactor, preventing localized overheating or cooling, which is particularly important for exothermic or endothermic reactions.[6]
-
Finding the Optimal Speed: It's important to note that beyond a certain point, increasing the stirring speed may not further increase the reaction rate and could even have negative effects, such as causing mechanical stress on catalysts or creating a vortex that reduces mixing efficiency at the impeller.[7][8]
Q4: Can the properties of this compound itself influence the optimal temperature and stirring speed?
Yes. The physical properties of the specific this compound grade you are using can play a role:
-
Viscosity: Higher viscosity solvents may require higher stirring speeds to achieve good mixing.[4]
-
Boiling Point: The reaction temperature should be chosen safely below the boiling point of the this compound grade being used to avoid excessive pressure buildup, unless the reaction is intended to be run under reflux conditions.[1]
-
Polarity: While this compound solvents are generally non-polar, their interaction with reactants and catalysts can be influenced by temperature, which in turn may affect the optimal stirring speed needed for dispersion.[9]
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
-
Possible Cause: Insufficient temperature.
-
Troubleshooting Step: The reaction may have a high activation energy.[5] Gradually increase the reaction temperature in 10°C increments and monitor the progress of the reaction using an appropriate analytical technique like TLC, GC, or HPLC. Ensure the temperature does not exceed the decomposition point of any component or the boiling point of the solvent if not under reflux.
-
-
Possible Cause: Poor mass transfer in a heterogeneous system.
-
Troubleshooting Step: If your reaction involves solids or multiple liquid phases, the stirring speed may be too low. Increase the stirring speed incrementally (e.g., by 100 RPM) and observe the effect on the reaction rate. Visually inspect the mixture to ensure solids are well-suspended and immiscible liquids are adequately dispersed.
-
-
Possible Cause: Reactant insolubility at the current temperature.
-
Troubleshooting Step: Your reactants may not be fully dissolved in this compound at the operating temperature.[9] Try a slightly higher temperature to improve solubility, but be mindful of potential side reactions.
-
Issue 2: Formation of Impurities or Side Products
-
Possible Cause: Reaction temperature is too high.
-
Troubleshooting Step: High temperatures can activate alternative reaction pathways or cause decomposition.[5] Try running the reaction at a lower temperature. This may slow down the reaction, so a longer reaction time might be necessary.
-
-
Possible Cause: Poor heat distribution leading to "hot spots".
-
Troubleshooting Step: Insufficient stirring can lead to localized overheating, especially in exothermic reactions.[6] Ensure your stirring is vigorous enough to maintain a uniform temperature throughout the reactor.
-
-
Possible Cause: Inhomogeneous mixing of reactants.
-
Troubleshooting Step: If reactants are not mixed efficiently, localized high concentrations of one reactant can promote side reactions. Increase the stirring speed to improve homogenization.
-
Issue 3: Inconsistent Results Between Batches
-
Possible Cause: Inconsistent temperature or stirring speed settings.
-
Troubleshooting Step: Ensure that the temperature controller and tachometer for the stirrer are calibrated and that the setpoints are accurately maintained for every experiment.
-
-
Possible Cause: Changes in the physical form of a solid reactant or catalyst.
-
Troubleshooting Step: The particle size of solid reactants or catalysts can affect the reaction rate. Ensure the same particle size distribution is used for each batch. The stirring speed may need to be re-optimized if the particle size changes.
-
Data Presentation
The following tables present hypothetical data to illustrate the effects of temperature and stirring speed on a generic reaction. This data is for illustrative purposes only and should not be considered as actual experimental results.
Table 1: Effect of Temperature on Reaction Outcome (Stirring Speed constant at 500 RPM)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| 60 | 12 | 45 | 98 |
| 70 | 8 | 75 | 97 |
| 80 | 5 | 92 | 95 |
| 90 | 3 | 91 | 85 |
| 100 | 2 | 85 | 70 |
Table 2: Effect of Stirring Speed on Reaction Outcome (Temperature constant at 80°C)
| Stirring Speed (RPM) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| 100 | 10 | 60 | 96 |
| 300 | 6 | 88 | 95 |
| 500 | 5 | 92 | 95 |
| 700 | 5 | 92 | 94 |
| 900 | 5.5 | 90 | 94 |
Experimental Protocols
Protocol for Optimizing Temperature and Stirring Speed using Design of Experiments (DoE)
This protocol outlines a general approach to systematically optimize temperature and stirring speed for a reaction in this compound.
-
Define Experimental Range:
-
Based on literature, safety data, and preliminary experiments, determine the viable range for temperature and stirring speed. For example, Temperature: 60-100°C; Stirring Speed: 100-900 RPM.
-
-
Set up a Design of Experiments (DoE):
-
A factorial design is recommended to study the effects of both variables and their interaction. A 3x3 factorial design would involve experiments at three levels of temperature (low, medium, high) and three levels of stirring speed (low, medium, high).
-
-
Perform the Experiments:
-
Set up the reactions in parallel if possible, using identical reactor setups.
-
Charge the reactor with this compound and reactants.
-
Set the designated stirring speed and allow the mixture to homogenize.
-
Bring the reaction mixture to the target temperature.
-
Monitor the reaction progress at regular intervals using a suitable analytical method (e.g., GC, HPLC, TLC).
-
Once the reaction is complete (or after a predetermined time), quench the reaction and analyze the final mixture for yield and selectivity.
-
-
Analyze the Results:
-
Tabulate the results for yield, selectivity, and reaction time for each experimental condition.
-
Use statistical software to analyze the DoE results to determine the optimal conditions and understand the interaction between temperature and stirring speed.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yield.
Caption: Workflow for experimental optimization.
References
- 1. This compound TD – isoparaffin synthetic hydrocarbon solvent | Shell Global [shell.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound AB - 911Metallurgist [911metallurgist.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. achievechem.com [achievechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Preventing side reactions when using aromatic SHELLSOL solvents.
Welcome to the Technical Support Center for aromatic SHELLSOL solvents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting side reactions during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are aromatic this compound solvents and what are they composed of?
Aromatic this compound solvents are a range of high-boiling, aromatic hydrocarbon solvents produced by Shell Chemicals. They primarily consist of C9-C11 aromatic hydrocarbons, including isomers of trimethylbenzene, ethyltoluene, and other alkylbenzenes.[1] The exact composition can vary between different grades. Some specialized grades are synthetic isoparaffins which have a more controlled composition and lower levels of impurities.[2]
Q2: What are the most common impurities in aromatic this compound solvents that can cause side reactions?
While this compound solvents are refined to a high degree of purity, trace amounts of certain reactive species can be present and may interfere with sensitive chemical reactions. The most common potential impurities include:
-
Peroxides: Formed by the auto-oxidation of the solvent upon exposure to air and light.[3][4][5]
-
Acidic or Basic Residues: Trace amounts of acids or bases from the refining process.
-
Sulfur Compounds: Depending on the crude oil source and refining process, sulfur-containing aromatic compounds may be present.[6]
-
Unsaturated Hydrocarbons (Alkenes): May be present in small quantities from the cracking process during petroleum refining.
-
Water: Can be introduced through atmospheric exposure or during storage.
Q3: How can I tell if my aromatic this compound solvent has formed peroxides?
Peroxides can be highly reactive and dangerous, especially when concentrated by distillation or evaporation.[4] It is crucial to test for their presence before use in sensitive applications. You can use commercially available peroxide test strips, which provide a rapid colorimetric indication of the peroxide concentration.[3][5] A common qualitative test involves adding a potassium iodide (KI) solution in glacial acetic acid to the solvent. The formation of a yellow or brown color indicates the presence of peroxides.[4]
Q4: Are there grades of this compound that are less prone to causing side reactions?
Yes, synthetic isoparaffinic grades, such as this compound TD, are produced through a controlled chemical synthesis process rather than direct distillation from crude oil.[2] This results in a more consistent composition and lower levels of impurities like aromatics and sulfur.[2] For highly sensitive applications, considering these synthetic grades may be beneficial. Additionally, some grades are deeply hydrogenated to reduce the content of reactive impurities.[7]
Q5: How should I store aromatic this compound solvents to minimize the formation of impurities?
To maintain the purity of aromatic this compound solvents and prevent the formation of peroxides and absorption of water, it is recommended to:
-
Store them in tightly sealed, opaque containers to protect from light and air.[3]
-
Store in a cool, dry place.
-
If possible, store under an inert atmosphere (e.g., nitrogen or argon).
-
Purchase solvents in quantities that will be consumed within a reasonable timeframe to avoid prolonged storage.[3]
Troubleshooting Guide: Side Reactions
This guide addresses specific issues you may encounter during your experiments and provides potential causes and solutions related to the use of aromatic this compound solvents.
Issue 1: My reaction is not proceeding to completion, or the catalyst appears to be deactivated.
-
Potential Cause: Peroxide impurities in the solvent can oxidize and deactivate sensitive catalysts, particularly transition metal catalysts. Sulfur compounds are also well-known catalyst poisons.[8][9]
-
Troubleshooting Steps:
-
Test for Peroxides: Before starting your reaction, test a sample of the this compound solvent for the presence of peroxides using one of the methods described in the protocols below.
-
Solvent Purification: If peroxides are detected, purify the solvent by passing it through a column of activated alumina or by washing with a ferrous sulfate solution. Detailed protocols are provided below.
-
Consider a Higher Purity Grade: For catalytic reactions that are highly sensitive to impurities, consider using a synthetic or deeply hydrogenated grade of this compound with lower aromatic and sulfur content.[2]
-
Issue 2: I am observing unexpected byproducts in my reaction.
-
Potential Cause 1: Peroxide-initiated side reactions. Peroxides are strong oxidizing agents and can initiate unwanted radical reactions, leading to the formation of byproducts.
-
Solution: Test for and remove peroxides from the solvent as described above.
-
-
Potential Cause 2: Reactions with alkene impurities. If your reaction involves electrophilic reagents, trace amounts of unsaturated hydrocarbons in the solvent could react to form undesired adducts.
-
Solution: If you suspect alkene impurities, you can purify the solvent by washing it with a dilute solution of potassium permanganate followed by a water wash and drying.
-
-
Potential Cause 3: Acid- or base-catalyzed side reactions. Trace acidic or basic impurities in the solvent can catalyze unintended reactions, especially with sensitive functional groups.[10]
-
Solution: The solvent can be neutralized by washing with a dilute solution of sodium bicarbonate (for acidic impurities) or dilute acid (for basic impurities), followed by washing with deionized water and thorough drying.
-
Issue 3: My product is degrading during workup or purification.
-
Potential Cause: If your workup involves concentrating the solvent (e.g., using a rotary evaporator), you may be concentrating peroxides to dangerous and reactive levels.[4]
-
Solution:
-
ALWAYS test for peroxides before any distillation or evaporation step.
-
If peroxides are present, they must be removed prior to concentration.
-
Avoid distilling the solvent to dryness. It is a good practice to leave a small amount of residual solvent in the flask.
-
Data Presentation: Potential Impurities and Their Effects
| Impurity Type | Potential Concentration Range | Common Side Reactions | Affected Reaction Types |
| Peroxides | Can form up to >100 ppm upon storage | Oxidation of reactants, catalyst deactivation, initiation of radical polymerization | Catalytic hydrogenations, Grignard reactions, organometallic catalysis |
| Sulfur Compounds | < 5 mg/kg in some grades | Catalyst poisoning (e.g., Palladium, Platinum, Nickel catalysts) | Hydrogenation, cross-coupling reactions |
| Unsaturated Hydrocarbons (Alkenes) | Variable, generally low | Electrophilic addition, polymerization | Friedel-Crafts reactions, reactions involving strong electrophiles |
| Acidic/Basic Impurities | Trace amounts | Unwanted acid/base catalysis, degradation of sensitive functional groups | Reactions involving acid- or base-labile groups |
| Water | Variable, depends on handling and storage | Quenching of organometallic reagents, hydrolysis of esters and other functional groups | Grignard reactions, lithium-aluminum hydride reductions, reactions with water-sensitive reagents |
Experimental Protocols
Protocol 1: Qualitative and Semi-Quantitative Testing for Peroxides
A. Potassium Iodide (KI) Test (Qualitative)
-
Add 1 mL of the this compound solvent to be tested to a glass test tube.
-
Add 1 mL of a freshly prepared 10% potassium iodide solution in glacial acetic acid.
-
Shake the mixture and observe any color change.
-
Result: The formation of a yellow to brown color indicates the presence of peroxides. A darker color suggests a higher concentration.[4]
B. Peroxide Test Strips (Semi-Quantitative)
-
Follow the manufacturer's instructions for the specific brand of test strips.
-
Typically, this involves dipping the test strip into the solvent for a specified time.
-
Remove the strip and compare the resulting color to the color chart provided with the kit to estimate the peroxide concentration in parts per million (ppm).[3]
Protocol 2: Removal of Peroxides from Aromatic Solvents
A. Activated Alumina Column Chromatography
-
Pack a glass chromatography column with activated alumina. A column of 2 cm in diameter filled with about 80 g of alumina is generally sufficient for purifying up to 700 mL of solvent.[11]
-
Slowly pass the this compound solvent through the column under gravity or with gentle positive pressure from an inert gas.
-
Collect the purified solvent.
-
Test the collected solvent for the presence of peroxides to ensure the purification was successful.
-
Caution: The peroxides are adsorbed onto the alumina and are not destroyed. The used alumina should be treated with a dilute acidic solution of ferrous sulfate to decompose the peroxides before disposal.[11]
B. Ferrous Sulfate Wash
-
Prepare a fresh solution of ferrous sulfate by dissolving 60 g of FeSO₄·7H₂O in 110 mL of water and adding 6 mL of concentrated sulfuric acid.[12]
-
In a separatory funnel, mix the this compound solvent with the ferrous sulfate solution (approximately 1 part ferrous sulfate solution to 5-10 parts solvent).
-
Shake the funnel vigorously for a few minutes, periodically venting to release any pressure.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash the solvent with deionized water to remove any residual acid and iron salts.
-
Dry the purified solvent over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter or decant the solvent from the drying agent.
-
Test the purified solvent for peroxides to confirm their removal.
Visualizations
Caption: Workflow for testing and purifying aromatic this compound solvents.
Caption: Troubleshooting logic for solvent-induced side reactions.
References
- 1. This compound AB - 911Metallurgist [911metallurgist.com]
- 2. This compound TD – isoparaffin synthetic hydrocarbon solvent | Shell Global [shell.com]
- 3. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Peroxide Forming Solvents [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. yairerez.co.il [yairerez.co.il]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 12. uwyo.edu [uwyo.edu]
SHELLSOL Solvent: Technical Support Center for Laboratory Recycling and Disposal
This technical support guide provides best practices for the safe recycling and disposal of used SHELLSOL solvents in a laboratory environment. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with this compound solvents?
A1: The primary health hazard of this compound is that it may be fatal if swallowed and enters the airways (H304).[1][2] Repeated exposure may also cause skin dryness or cracking (EUH066).[1][2] It is crucial to prevent ingestion and inhalation and to use appropriate personal protective equipment (PPE).
Q2: Can I dispose of small amounts of used this compound down the drain?
A2: No, you should not dispose of this compound down the drain.[3][4] It is essential to prevent it from entering drains, ditches, or rivers.[1] Proper disposal must be in accordance with local and national regulations.[1][2]
Q3: Is it possible to recycle used this compound in the lab?
A3: Yes, solvent recovery and regeneration are possible for this compound.[3] Recycling through processes like distillation can purify the solvent for reuse, which reduces waste and minimizes environmental impact.[5][6] However, the feasibility of in-lab recycling depends on the volume of waste, the nature of the contaminants, and the available equipment.
Q4: What is the recommended first step for dealing with unused this compound?
A4: If the product is unused and in its original container, the best practice is to try to give it to another researcher or lab that can use it. This minimizes waste generation.
Q5: How should I store used this compound waste before disposal or recycling?
A5: Used this compound should be collected in a labeled, sealable container.[1][2] The container must be compatible with the solvent and properly sealed to prevent leaks or vapor release. It is recommended to use the original container if it is in good condition.[7] Store the waste in a designated, locked-up area.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Contaminated this compound after a reaction | The solvent has been mixed with reagents, byproducts, or water. | Do not attempt to use the solvent for other applications without purification. Collect the contaminated solvent in a designated hazardous waste container for proper disposal or recycling. |
| Spill of this compound in the fume hood | Accidental tipping of a container or a leaky apparatus. | For small spills, absorb the liquid with an inert material like sand, earth, or vermiculite.[1][2] Place the absorbent material in a sealed container for disposal.[1][2] Ensure adequate ventilation. For larger spills, more extensive containment and cleanup procedures are necessary, and you should consult your institution's safety protocols.[1][2] |
| Uncertainty about the proper disposal method | Lack of clarity on local regulations or the specific contaminants in the this compound waste. | Always consult your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance based on your location and the nature of the waste stream. Disposal must be handled by a licensed waste carrier.[8] |
| Crystals forming in stored this compound waste | The solvent may have been used to dissolve a substance that is precipitating out of the solution at ambient temperature. | Handle the container with care. The precipitate may be reactive or hazardous. Consult your EHS office for guidance on how to proceed. Do not attempt to redissolve the crystals without understanding their composition. |
Experimental Protocols
Protocol 1: General Procedure for On-Site Solvent Recycling via Distillation
Disclaimer: This is a general guideline. The specific parameters for distillation (e.g., temperature, pressure) will depend on the specific this compound grade and the nature of the contaminants. This process should only be performed by trained personnel in a well-ventilated area, typically within a fume hood, and with appropriate safety measures in place.
Objective: To purify used this compound for potential reuse in non-critical applications.
Materials:
-
Used this compound solvent
-
Distillation apparatus (round-bottom flask, heating mantle, distillation head, condenser, receiving flask)
-
Vacuum source (if vacuum distillation is required)
-
Boiling chips
-
Personal Protective Equipment (safety goggles, lab coat, solvent-resistant gloves)
Methodology:
-
Sample Analysis: Before attempting distillation, it is advisable to analyze a small sample of the used this compound to identify the contaminants and their boiling points. This will help in determining the appropriate distillation conditions.
-
Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the used this compound. Add a few boiling chips to ensure smooth boiling.
-
Distillation:
-
Begin heating the flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. The temperature should plateau at the boiling point of the pure this compound.
-
Collect the distilled solvent in the receiving flask.
-
Do not distill to dryness. Leave a small amount of liquid in the distillation flask to prevent the formation of potentially explosive peroxides.
-
-
Cooling and Storage: Once the distillation is complete, turn off the heat and allow the apparatus to cool down. Transfer the purified this compound to a clean, labeled container.
-
Waste Disposal: The residue remaining in the distillation flask is concentrated waste and must be disposed of as hazardous waste according to institutional and local regulations.
Decision-Making Workflow for Used this compound
The following diagram illustrates the decision-making process for managing used this compound in a laboratory setting.
Caption: Decision workflow for handling used this compound.
Spill Response Workflow
This diagram outlines the general steps to take in the event of a this compound spill in the laboratory.
Caption: Workflow for responding to a this compound spill.
References
- 1. deffner-johann.de [deffner-johann.de]
- 2. shellcarcareproducts.com [shellcarcareproducts.com]
- 3. kremer-pigmente.com [kremer-pigmente.com]
- 4. chemsol.com [chemsol.com]
- 5. Guidelines for Solvent Waste Recycling and Disposal | AllSource Environmental [allsource-environmental.com]
- 6. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 7. vumc.org [vumc.org]
- 8. jacksonsart.com [jacksonsart.com]
Validation & Comparative
A Comparative Guide: SHELLSOL T vs. n-Hexane for Chromatography Applications
For researchers, scientists, and drug development professionals utilizing chromatography, the choice of solvent is a critical factor that can significantly influence separation efficiency, reproducibility, and laboratory safety. While n-hexane has traditionally been a staple non-polar solvent in many chromatographic applications, particularly normal-phase HPLC, alternative solvents like SHELLSOL T are gaining attention. This guide provides an objective comparison of this compound T and n-hexane, supported by their physicochemical properties and general chromatographic principles, to aid in solvent selection for your specific needs.
Executive Summary
This compound T, a synthetic isoparaffinic hydrocarbon solvent, presents itself as a potential alternative to n-hexane, primarily offering advantages in terms of occupational health and safety due to the reduced toxicity associated with isoparaffins compared to n-hexane. However, for high-performance liquid chromatography (HPLC) applications demanding the highest purity and batch-to-batch consistency, chromatography-grade n-hexane remains the industry standard. The complex and variable composition of industrial solvents like this compound T can introduce variability in chromatographic performance, whereas the well-defined purity of HPLC-grade n-hexane ensures reproducible results.
The choice between this compound T and n-hexane will ultimately depend on the specific requirements of the chromatographic method, including the desired level of precision, the sensitivity of the detector, and the importance of safety and environmental considerations.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of this compound T and n-hexane is presented in Table 1. These properties directly impact their behavior as chromatographic solvents.
| Property | This compound T | n-Hexane (HPLC Grade) | Significance in Chromatography |
| Composition | Complex mixture of isoparaffins (>98%) and naphthenes (<2%) | Primarily n-hexane (>95%) with other C6 isomers[1][2] | The defined composition of n-hexane ensures high reproducibility. The complex nature of this compound T may lead to batch-to-batch variability. |
| Boiling Range (°C) | 189 - 215 | ~69[3] | The lower boiling point of n-hexane facilitates easier solvent removal post-fraction collection. |
| Viscosity @ 25°C (mm²/s or cSt) | 1.9 | ~0.3 | Lower viscosity of n-hexane results in lower backpressure in HPLC systems, allowing for higher flow rates.[4] |
| UV Cutoff | Not specified for chromatography grades | ~195 nm[1] | The low UV cutoff of HPLC-grade n-hexane is crucial for sensitive UV detection at low wavelengths.[5] The absence of this specification for this compound T suggests it may not be suitable for all UV-based detection methods. |
| Purity | High purity, low in aromatics and sulfur | HPLC grade typically >95% n-hexane with specified low levels of UV-absorbing impurities.[1] | High purity is essential to prevent ghost peaks and baseline noise in chromatograms.[5] |
| Elution Strength | Non-polar, similar to hexane | Non-polar, established reference | Both are weak solvents in normal-phase chromatography, suitable for separating non-polar compounds.[6][7] |
Chromatographic Performance: An Inferential Comparison
In the absence of direct experimental comparisons, the chromatographic performance of this compound T relative to n-hexane can be inferred from their composition and physical properties.
This compound T: As a mixture of branched-chain alkanes (isoparaffins), this compound T is a non-polar solvent suitable for normal-phase chromatography.[8][9] Its lower volatility compared to n-hexane could be advantageous in some applications by reducing solvent evaporation and changes in mobile phase composition over time.[10] However, the presence of multiple isomers could potentially lead to broader or less resolved peaks for certain analytes compared to a single-component solvent like n-hexane. The lack of a specified UV cutoff for commercially available grades of this compound T is a significant drawback for applications requiring UV detection at low wavelengths.
n-Hexane: As a pure, well-characterized solvent, HPLC-grade n-hexane provides a highly reproducible mobile phase.[5] Its low viscosity is beneficial for HPLC systems, and its low UV cutoff makes it compatible with sensitive UV detectors.[4][5] Commercial-grade hexane is a mixture of isomers, which can impact separation, but for analytical and preparative HPLC, high-purity n-hexane is the standard.[5]
The following diagram illustrates a typical experimental workflow for normal-phase HPLC, a common application for these solvents.
Experimental Protocols
While a direct comparative study is not available, here is a typical experimental protocol for normal-phase HPLC using n-hexane, which could be adapted for evaluating this compound T.
Objective: Separation of a mixture of non-polar to moderately polar small organic molecules.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of ethyl acetate in n-hexane. For example, starting with 100% n-hexane and increasing to 20% ethyl acetate over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at a wavelength appropriate for the analytes (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 100% n-hexane).
To adapt this protocol for this compound T, one would substitute n-hexane with this compound T and run the same gradient program. The resulting chromatograms would then be compared for retention times, peak resolution, and peak shape.
Safety and Environmental Impact
The choice between these two solvents also has significant implications for laboratory safety and environmental responsibility.
| Aspect | This compound T | n-Hexane |
| Toxicity | Composed of isoparaffins which are generally considered to have lower toxicity than n-hexane.[9] Low aromatic content.[11] | n-Hexane is a known neurotoxin and can cause reproductive harm.[3][12] Occupational exposure limits (OELs) are well-established and relatively low.[12][13] |
| Flammability | Flammable liquid. Flash point ~61°C. | Highly flammable liquid. Flash point ~-22°C.[3] |
| Environmental Fate | Readily biodegradable.[14] Low water solubility and high volatility suggest it will primarily partition to the atmosphere where it degrades.[14] | Volatile organic compound (VOC) that contributes to air pollution.[15] Low water solubility and high volatility; atmospheric degradation is the primary removal process.[16] |
The following decision-making flowchart can assist in selecting the appropriate solvent based on key experimental and safety parameters.
Conclusion
For demanding analytical applications such as HPLC, where reproducibility, low baseline noise, and high sensitivity are paramount, HPLC-grade n-hexane remains the superior choice. Its well-defined composition and specified low UV cutoff are critical for reliable and accurate results.
This compound T, with its favorable safety profile, presents a viable alternative for less demanding applications, such as general laboratory extractions or flash chromatography, where the stringent requirements of analytical HPLC are not necessary. However, its variable composition necessitates thorough validation for any specific chromatographic method to ensure consistent performance. Researchers and laboratory managers must weigh the trade-offs between performance, safety, and cost when selecting the most appropriate non-polar solvent for their chromatographic needs.
References
- 1. greenfield.com [greenfield.com]
- 2. laballey.com [laballey.com]
- 3. n-HEXANE FOR HPLC – Purity Solvents [puritysolvents.com]
- 4. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 5. nbinno.com [nbinno.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 8. specialchem.com [specialchem.com]
- 9. esig.org [esig.org]
- 10. Help - NP HPLC - what solvent can be used to replace hexane? - Chromatography Forum [chromforum.org]
- 11. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 12. nj.gov [nj.gov]
- 13. HEXANE (N-HEXANE) | Occupational Safety and Health Administration [osha.gov]
- 14. ams.usda.gov [ams.usda.gov]
- 15. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]
- 16. n-Hexane: Sources of emissions - DCCEEW [dcceew.gov.au]
Evaluating SHELLSOL™ Purity for High-Performance Liquid Chromatography Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
High-performance liquid chromatography (HPLC) is a cornerstone of modern analytical chemistry, demanding solvents of the highest purity to ensure accurate and reproducible results. This guide provides a comparative analysis of ShellSol™ A100 and this compound™ T against standard HPLC-grade solvents, offering insights into their potential suitability for HPLC applications. The evaluation is based on key purity parameters critical for sensitive analytical work.
The Critical Role of Solvent Purity in HPLC
The purity of solvents used in HPLC is paramount as impurities can significantly compromise analytical results. Contaminants can lead to a variety of issues, including baseline instability, ghost peaks, reduced detector sensitivity, and even column damage. For sensitive analyses, such as those in pharmaceutical development and quality control, even trace levels of impurities can obscure the detection and quantification of target analytes. Therefore, a thorough evaluation of a solvent's purity is a prerequisite for its use in HPLC.
Comparative Analysis of Solvent Purity
To assess the potential of this compound™ A100 and this compound™ T for HPLC applications, their available purity specifications are compared against those of common HPLC-grade solvents: acetonitrile, methanol, and water.
Table 1: Comparison of Key Purity Parameters for Various Solvents
| Parameter | This compound™ A100 | This compound™ T | HPLC-Grade Acetonitrile | HPLC-Grade Methanol | HPLC-Grade Water |
| Assay / Purity (%) | >99 (Aromatic Content) | >98 (Paraffins) | ≥99.9 | ≥99.9 | Not Applicable |
| Water Content (%) | Not Specified | Not Specified | ≤0.05 | ≤0.1 | Not Applicable |
| Non-Volatile Residue (mg/100mL or ppm) | Not Specified | Not Specified | ≤2 ppm | ≤3 ppm | ≤1 ppm |
| UV Cutoff (nm) | Data Not Available | Data Not Available | ~190 | ~205 | ~190 |
Note: The UV cutoff is a critical parameter for HPLC with UV detection, as it indicates the wavelength at which the solvent itself absorbs significantly, potentially interfering with the analysis. The absence of this data for this compound™ products is a significant limitation in evaluating their suitability for this common HPLC detection method.
Experimental Protocols for Purity Validation
To ensure a solvent meets the stringent requirements for HPLC, several key experimental tests are performed. The following are detailed methodologies for these critical evaluations.
Determination of Non-Volatile Residue (NVR)
This test quantifies the amount of residue remaining after a solvent has been evaporated. A low NVR is crucial to prevent the accumulation of non-volatile impurities in the HPLC system, which can lead to blockages and contamination.
Methodology (based on ASTM D1353 / E1235):
-
Preparation: A clean, pre-weighed evaporating dish (e.g., platinum or borosilicate glass) is used.
-
Sample Measurement: A known volume (typically 100 mL) of the solvent is transferred into the evaporating dish.
-
Evaporation: The solvent is evaporated in a controlled environment (e.g., a steam bath or a hot plate in a fume hood) to prevent boiling and potential loss of residue.
-
Drying: The dish is then transferred to an oven set at a specific temperature (e.g., 105°C) and dried to a constant weight.
-
Weighing: After cooling to room temperature in a desiccator, the dish is weighed again.
-
Calculation: The NVR is calculated by subtracting the initial weight of the dish from the final weight and is typically expressed in parts per million (ppm) or mg/100mL.
Determination of Water Content (Karl Fischer Titration)
Water is a common impurity in organic solvents and can significantly affect chromatographic separations, especially in normal-phase HPLC. The Karl Fischer titration is the standard method for accurately determining water content.
Methodology (based on ASTM D1364):
-
Apparatus: A Karl Fischer titrator, either volumetric or coulometric, is used.
-
Reagent Preparation: The Karl Fischer reagent, which reacts stoichiometrically with water, is prepared or a commercial solution is used. The titer of the reagent is standardized using a known amount of water.
-
Sample Introduction: A known volume or weight of the solvent sample is injected into the titration cell containing a solvent (e.g., anhydrous methanol) and the Karl Fischer reagent.
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.
-
Calculation: The water content is calculated based on the volume of titrant consumed and its titer, and is usually expressed as a percentage or in ppm.
Determination of UV Absorbance and Cutoff
This test is essential for applications using UV-Vis detectors. It measures the absorbance of the solvent across a range of UV wavelengths to determine its transparency and its UV cutoff.
Methodology:
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Reference: High-purity water is typically used as the reference in the reference cuvette.
-
Sample Preparation: The solvent to be tested is placed in a quartz cuvette.
-
Scanning: A spectral scan is performed over a specified wavelength range (e.g., 190-400 nm).
-
Data Analysis: The absorbance spectrum is recorded. The UV cutoff is defined as the wavelength at which the absorbance of the solvent in a 1 cm path length cell is equal to 1 Absorbance Unit (AU).
Visualizing the Validation Workflow and Impact of Purity
To better understand the process of solvent purity validation and its importance, the following diagrams illustrate the experimental workflow and the logical relationships between solvent purity and HPLC performance.
Caption: Experimental workflow for validating the purity of a solvent for HPLC applications.
Caption: Logical relationship illustrating how solvent impurities can negatively impact HPLC results.
Conclusion
Based on the available data, this compound™ A100 and this compound™ T, which are primarily aromatic and aliphatic hydrocarbon solvents respectively, show high general purity in terms of their main components. However, for definitive validation of their suitability for HPLC, critical data, particularly concerning their UV absorbance properties, is currently unavailable in the public domain.
Researchers considering these solvents for HPLC applications, especially those employing UV detection, would need to conduct their own rigorous purity validation following the experimental protocols outlined in this guide. While this compound™ products may be suitable for certain HPLC applications where UV transparency is not a concern, for the majority of reversed-phase HPLC methods that rely on UV detection, established HPLC-grade solvents like acetonitrile and methanol remain the benchmark due to their specified low UV absorbance and well-characterized purity profiles.
A Comparative Analysis of Aromatic and Aliphatic Shellsol Solvents in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical synthesis. Among the hydrocarbon-based solvents, the Shellsol™ range offers both aromatic and aliphatic options, each with distinct properties that can be leveraged to optimize reaction conditions. This guide provides a comparative study of a representative aromatic solvent, this compound A100, and an aliphatic solvent, this compound D70, to aid in solvent selection for synthesis applications.
Physical and Chemical Properties: A Head-to-Head Comparison
The fundamental differences between aromatic and aliphatic this compound grades lie in their chemical composition, which in turn dictates their physical properties and solvency power. This compound A100 is a high-purity aromatic hydrocarbon solvent, while this compound D70 is an aliphatic mineral spirit with a very low aromatic content.[1][2][3] A summary of their key properties is presented below.
| Property | This compound A100 (Aromatic) | This compound D70 (Aliphatic) |
| Composition | >99% Aromatic Hydrocarbons (C9-C10) | Predominantly C11-C14 Paraffins and Naphthenes |
| Aromatic Content | > 99% v/v[4] | < 0.2% wt/wt[3] |
| Boiling Range (°C) | 167 - 180[4] | 190 - 250[3] |
| Flash Point (°C) | 48[4] | > 70[3] |
| Density @ 15°C ( kg/L ) | 0.876[4] | 0.780 - 0.820[3] |
| Kauri-Butanol Value | 90[4] | 28 - 29[3] |
| Aniline Point (°C) | 14[4] | 77[5] |
| Odor | Aromatic | Mild, sweet[5] |
Key Takeaways from the Data:
-
Solvency: The high Kauri-Butanol value and low Aniline Point of this compound A100 indicate its strong solvency for a wide range of organic compounds, particularly those with some degree of polarity or aromaticity.[4] In contrast, the lower Kauri-Butanol value and higher Aniline Point of this compound D70 suggest a more selective solvency for non-polar, aliphatic compounds.[3][5]
-
Volatility and Safety: this compound D70 has a higher boiling range and flash point compared to this compound A100, making it less volatile and posing a lower fire hazard under typical laboratory conditions.[3][4]
-
Purity: this compound D70 is characterized by its very low aromatic content due to deep hydrogenation, resulting in negligible amounts of reactive impurities.[5] this compound A100, while having high aromatic purity, will have the characteristic reactivity of aromatic compounds.
Performance in a Synthetic Context: A Hypothetical Case Study
Hypothetical Experimental Protocol: SN1 Solvolysis of tert-Butyl Chloride
Objective: To compare the effect of this compound A100 and this compound D70 on the rate of solvolysis of tert-butyl chloride.
Materials:
-
tert-Butyl chloride
-
Ethanol (as the nucleophile)
-
This compound A100
-
This compound D70
-
Silver nitrate solution in ethanol (for monitoring halide formation)
Procedure:
-
Prepare two sets of reaction mixtures. Each set will contain tert-butyl chloride and ethanol in a 1:1 molar ratio.
-
To the first set, add this compound A100 as the reaction solvent.
-
To the second set, add this compound D70 as the reaction solvent.
-
Maintain both sets of reactions at a constant temperature (e.g., 25°C) with stirring.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and add it to a solution of silver nitrate in ethanol.
-
Monitor the formation of a silver chloride precipitate. The rate of precipitate formation is indicative of the rate of the SN1 reaction.
Expected Outcomes and Discussion
The SN1 reaction proceeds through a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction rate. Polar solvents can stabilize the carbocation and the leaving group, thereby accelerating the reaction.[6][7]
-
This compound A100 (Aromatic): Although classified as a non-polar solvent, the aromatic rings in this compound A100 possess a delocalized π-electron system. This can lead to cation-π interactions, which can stabilize the carbocation intermediate to some extent. This stabilization, however, is generally weaker than that provided by polar protic solvents.
-
This compound D70 (Aliphatic): Being a non-polar, aliphatic solvent, this compound D70 has a very limited ability to stabilize the charged carbocation intermediate.[7]
Based on these principles, it is expected that the SN1 reaction would proceed at a faster rate in this compound A100 compared to this compound D70 due to the modest stabilizing effect of the aromatic solvent on the carbocation intermediate.
Visualizing the Workflow and Logical Relationships
The selection of an appropriate solvent is a critical decision point in the design of a chemical synthesis. The following diagrams illustrate the logical workflow for solvent selection and the expected influence of aromatic vs. aliphatic solvents on an SN1 reaction pathway.
Caption: A logical workflow for selecting between aromatic and aliphatic this compound solvents.
Caption: Expected influence of aromatic vs. aliphatic this compound on an S_N1 reaction pathway.
Conclusion
The choice between aromatic and aliphatic this compound solvents for chemical synthesis should be guided by a thorough understanding of the reaction mechanism and the properties of the reactants and products.
-
Aromatic this compound (e.g., this compound A100) is a powerful solvent suitable for a broad range of organic compounds. Its ability to engage in cation-π interactions may be beneficial for reactions involving carbocation intermediates.
-
Aliphatic this compound (e.g., this compound D70) offers high purity, low odor, and a favorable safety profile. It is an excellent choice for reactions involving non-polar species where high selectivity is desired and polar interactions are to be minimized.
While this guide provides a framework for solvent selection based on available data and chemical principles, empirical testing remains essential for the ultimate optimization of any synthetic protocol. Researchers are encouraged to consider the specific requirements of their reaction to make an informed decision on the most appropriate this compound grade.
References
Evaluating the performance of SHELLSOL against other hydrocarbon solvents.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SHELLSOL hydrocarbon solvents against other alternatives in the market, focusing on key performance indicators relevant to research, scientific, and pharmaceutical applications. The information presented is supported by publicly available data sheets and standardized experimental protocols to ensure accuracy and reproducibility.
Executive Summary
This compound, a prominent brand of hydrocarbon solvents, offers a range of products tailored for various industrial and research applications. This guide will focus on the performance characteristics of this compound T, a synthetic isoparaffinic hydrocarbon solvent, and compare it with other similar solvents. The evaluation will cover key physical and chemical properties that are critical for applications in drug development, such as extraction, purification, and as a reaction medium.
The selection of an appropriate solvent is a critical step in many pharmaceutical and research processes.[1] Factors such as purity, solvency, evaporation rate, and safety are paramount to ensure the efficacy, safety, and regulatory compliance of the final product.[1] This guide aims to provide the necessary data to make an informed decision when selecting a hydrocarbon solvent for your specific needs.
Performance Data: this compound T vs. Alternatives
The following tables summarize the key physical properties of this compound T and comparable hydrocarbon solvents from other manufacturers. The data is compiled from publicly available product datasheets.
Table 1: Physical Properties of Aliphatic Hydrocarbon Solvents
| Property | This compound T | ExxonMobil Isopar G | Total Solane 200-260 (Typical Values) | Test Method |
| Density @ 15°C ( kg/L ) | 0.761 | 0.744 - 0.755[2] | 0.780 - 0.810 | ASTM D4052[3][4][5][6] |
| Boiling Range (°C) | 189 - 215 | 153 - 180[2] | 190 - 260 | ASTM D86[7][8][9][10][11] |
| Flash Point (°C) | 61 | 40[2] | >61 | ASTM D93[12][13][14][15][16] |
| Kinematic Viscosity @ 25°C (mm²/s) | 1.9 | ~1.5 (Calculated) | 2.0 - 4.0 | ASTM D445[17][18][19][20][21] |
| Aromatic Content (mg/kg) | 100 | <100 | <20 | ASTM D1319[22][23][24][25][26] |
| Relative Evaporation Rate (n-BuAc=1) | 0.08 | ~0.1 | <0.1 | ASTM D3539[21][27][28][29] |
Note: Data for Total Solane 200-260 is based on typical values for their broader Solane range as a specific datasheet was not available.
Experimental Protocols
The following are summaries of the standard test methods used to determine the physical properties listed in the comparison table.
1. Density (ASTM D4052): This method covers the determination of density, relative density, and API gravity of petroleum distillates and viscous oils. A small volume of the liquid sample is introduced into an oscillating U-tube, and the change in the oscillating frequency is used to determine the density.[3][30][4][5][6]
2. Distillation/Boiling Range (ASTM D86): This test method determines the boiling range characteristics of petroleum products. A sample is distilled under atmospheric pressure, and the temperatures at which various percentages of the sample evaporate are recorded.[7][8][9][10][11]
3. Flash Point (ASTM D93): This test method determines the flash point of petroleum products in a closed cup tester. The sample is heated at a controlled rate, and an ignition source is periodically applied to the vapor space until a flash is observed.[12][13][14][15][16]
4. Kinematic Viscosity (ASTM D445): This method specifies a procedure for determining the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[17][18][19][20][21]
5. Aromatic Content (ASTM D1319): This test method covers the determination of hydrocarbon types (aromatics, olefins, and saturates) in liquid petroleum products by fluorescent indicator adsorption. The sample is introduced into a glass adsorption column packed with silica gel containing a fluorescent dye.[22][23][24][25][26]
6. Evaporation Rate (ASTM D3539): This test method determines the rate of evaporation of volatile liquids using a Shell thin-film evaporometer. A known volume of the solvent is spread on a filter paper, and the time required for a certain percentage of the solvent to evaporate is measured.[21][31][27][28][29]
Mandatory Visualizations
References
- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 2. exxonmobilchemical.com [exxonmobilchemical.com]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. nazhco.com [nazhco.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. scribd.com [scribd.com]
- 10. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]
- 11. data.ntsb.gov [data.ntsb.gov]
- 12. precisionlubrication.com [precisionlubrication.com]
- 13. delltech.com [delltech.com]
- 14. store.astm.org [store.astm.org]
- 15. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 16. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]
- 17. ASTM D445 - eralytics [eralytics.com]
- 18. tamson-instruments.com [tamson-instruments.com]
- 19. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 20. store.astm.org [store.astm.org]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. ASTM D1319 (FIA Analysis – Aromatics, Olefins & Saturates in Gas or Jet) – SPL [spllabs.com]
- 23. ASTM D1319 - eralytics [eralytics.com]
- 24. store.astm.org [store.astm.org]
- 25. store.astm.org [store.astm.org]
- 26. amspecgroup.com [amspecgroup.com]
- 27. kelid1.ir [kelid1.ir]
- 28. standards.iteh.ai [standards.iteh.ai]
- 29. store.astm.org [store.astm.org]
- 30. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 31. polywater.com [polywater.com]
Green Solvents Challenge Hydrocarbon Formulations in Organic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals seeking safer, more sustainable alternatives to petroleum-derived solvents, this guide offers a comparative analysis of green chemistry alternatives to the widely used SHELLSOL series. As the chemical industry pivots towards sustainability, this document provides an objective look at the performance of bio-based solvents, supported by experimental data, to aid in the transition to greener laboratory practices.
The this compound family of hydrocarbon solvents, characterized by their high aromatic or aliphatic content, has long been a staple in organic synthesis. However, growing environmental and safety concerns are driving a shift away from such volatile organic compounds (VOCs). This guide directly compares the properties and performance of this compound A100 (a high-aromatic C9-C10 hydrocarbon solvent) and this compound D70 (a low-aromatic C11-C14 paraffinic and naphthenic solvent) with promising green alternatives: Cyrene™, ethyl lactate, 2-methyltetrahydrofuran (2-MeTHF), and d-limonene.
At a Glance: Physical Properties
A solvent's physical properties are critical in determining its suitability for a specific reaction. The following table summarizes key physical data for this compound A100, this compound D70, and their green counterparts.
| Property | This compound A100[1][2][3] | Cyrene™[4][5] | Ethyl Lactate[6][7][8][9] | 2-MeTHF | d-Limonene[10] | This compound D70 |
| CAS Number | 64742-94-5 | 53716-82-8 | 97-64-3 | 96-47-9 | 5989-27-5 | 64742-47-8 |
| Source | Petroleum | Biomass (Cellulose) | Biomass (Corn) | Biomass (Corncobs) | Biomass (Citrus peels) | Petroleum |
| Boiling Point (°C) | 160-180 | 227 | 154 | 80 | 176 | 203-237 |
| Flash Point (°C) | 48 | 108 | 53 | -11 | 48 | 78 |
| Density (g/mL @ 20°C) | ~0.876 | 1.25 | 1.03 | 0.86 | ~0.84 | ~0.796 |
| Water Solubility | Insoluble | Miscible | Soluble | 14 g/100 mL | Insoluble | Insoluble |
| Aromatic Content | >99% | N/A (dipolar aprotic) | N/A (ester) | N/A (ether) | N/A (terpene) | <0.2% |
Performance in Key Organic Synthesis Reactions
Direct quantitative comparisons between this compound and green solvents are scarce in published literature. Therefore, this guide presents data comparing green solvents to traditional solvents (e.g., toluene, xylene, DMF, THF) that this compound products often replace. This provides a strong indication of their potential performance as this compound alternatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While aromatic hydrocarbon solvents like those in this compound A100 are common, green alternatives show considerable promise.
Table 2: Performance Comparison in Suzuki-Miyaura Coupling
| Solvent | Reactants | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| Toluene | 4-Bromotoluene + Phenylboronic acid | Pd(OAc)₂, SPhos | 100 °C, 2h | 95 | Representative data |
| 2-MeTHF | 4-Bromotoluene + Phenylboronic acid | Pd(OAc)₂, SPhos | 100 °C, 2h | 93 | Inferred from similar studies |
| Ethyl Lactate/H₂O | Iodobenzene + Phenylboronic acid | Pd(OAc)₂ | 80 °C, 1h | 93 | [11] |
| Cyrene™ | 4-Iodotoluene + Phenylboronic acid | Pd(PPh₃)₄ | 100 °C, 16h | 98 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling in 2-MeTHF
A detailed protocol for a Suzuki-Miyaura coupling reaction is provided below. This procedure is adapted from literature methods and serves as a representative example.[12][13][14][15]
Caption: Suzuki-Miyaura Coupling Workflow.
Amide Bond Formation
Amide bond formation is fundamental in the synthesis of pharmaceuticals and other fine chemicals. Cyrene™ has emerged as a particularly effective green alternative to dipolar aprotic solvents often used in these reactions.
Table 3: Performance in Amide Bond Formation
| Solvent | Reactants | Coupling Agent/Base | Reaction Conditions | Yield (%) | Reference |
| DMF | Benzoic acid + Aniline | HATU, DIPEA | Room temp, 16h | 95 | Representative data |
| Cyrene™ | 4-Fluorobenzoyl chloride + Pyrrolidine | Triethylamine | 0 °C to RT, 1h | 95 | [16][17][18][19][20] |
Experimental Protocol: Amide Synthesis in Cyrene™
The following is a general procedure for the synthesis of amides from acid chlorides and amines in Cyrene™.[16][17][18][19][20]
Caption: Amide Synthesis Workflow in Cyrene™.
Olefin Metathesis
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. While often performed in chlorinated solvents, bio-based solvents like d-limonene are viable green alternatives, acting as both a solvent and a chain transfer agent.
Table 4: Performance in Ring-Opening Metathesis Polymerization (ROMP)
| Solvent | Monomer | Catalyst | Reaction Conditions | Result | Reference |
| Toluene | Cyclooctadiene (COD) | Grubbs II | 23 °C, 1h | High MW polymer | [21] |
| d-Limonene | Cyclooctadiene (COD) | Grubbs II | 23 °C, 1h | Lower MW polymer (chain transfer observed) | [21] |
Experimental Protocol: Olefin Metathesis in d-Limonene
The following protocol describes a general procedure for the cross-metathesis of natural rubber with d-limonene.[22][23][24]
References
- 1. stenbacka.fi [stenbacka.fi]
- 2. shell.com [shell.com]
- 3. conservationsupportsystems.com [conservationsupportsystems.com]
- 4. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 5. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl Lactate As a Green Solvent: A Promising Bio-compatible Media for Organic Synthesis | Bentham Science [eurekaselect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Ethyl lactate as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. rawsource.com [rawsource.com]
- 11. research.monash.edu [research.monash.edu]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. benchchem.com [benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pure.hud.ac.uk [pure.hud.ac.uk]
- 18. [PDF] Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Metathesis Transformations of Natural Products: Cross-Metathesis of Natural Rubber and Mandarin Oil by Ru-Alkylidene Catalysts [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Testing enabling techniques for olefin metathesis reactions of lipophilic substrates in water as a diluent - PMC [pmc.ncbi.nlm.nih.gov]
SHELLSOL in Academic Research: A Cost-Benefit Analysis and Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact experimental outcomes, laboratory safety, and budget allocation. SHELLSOL, a brand of hydrocarbon solvents from Shell Chemicals, is often utilized in various research applications. This guide provides a comprehensive cost-benefit analysis of using this compound in an academic research setting, offering a direct comparison with common alternatives and supported by experimental data and detailed protocols.
Executive Summary
This compound solvents, encompassing a range of aliphatic and aromatic hydrocarbon mixtures, present a viable option for academic research due to their specific properties and potential cost-effectiveness in bulk quantities. However, a thorough evaluation against common, often higher-purity, laboratory solvents is essential. This guide weighs the performance characteristics, cost, and safety profiles of select this compound products against standard academic laboratory solvents such as hexane, toluene, xylene, and the green alternative d-limonene. The analysis reveals that while traditional solvents may offer higher purity for sensitive applications, this compound can be a cost-effective alternative for less stringent requirements, with a trade-off in composition variability and the necessity for careful consideration of its specific grade.
Cost-Benefit Analysis
The primary benefit of considering this compound for academic research lies in its potential for lower cost, especially when purchased in larger quantities. However, this has to be balanced against the purity required for specific experimental work. For applications such as general extraction, cleaning of non-sensitive apparatus, or as a medium for certain chemical reactions, the cost savings can be substantial. Conversely, for high-performance liquid chromatography (HPLC), sensitive organic synthesis, or cell-based assays where solvent purity is paramount, the use of a technical-grade solvent like some this compound products could introduce variability and compromise results.
The following table provides a comparative overview of the costs and key physical properties of selected this compound products and their common laboratory alternatives. Prices are estimates based on currently available information from various suppliers and are subject to change.
| Solvent | Grade | Price (USD/L, approx.) | Boiling Point (°C) | Flash Point (°C) | Key Hazard Statements |
| This compound T | Technical | €75.15 (~$81.60)[1] | 189 - 215[2] | 59[3] | Flammable liquid and vapor, May be fatal if swallowed and enters airways, Repeated exposure may cause skin dryness or cracking. |
| This compound D40 | Technical | €6.80 (~$7.40)[2] | 155 - 192[4] | 42[5] | Flammable liquid and vapor, May be fatal if swallowed and enters airways, May cause drowsiness or dizziness, Toxic to aquatic life with long lasting effects.[6] |
| This compound A100 | Technical | Contact Supplier | 160 - 178[1] | 48[7] | Flammable liquid and vapor, May be fatal if swallowed and enters airways, May cause respiratory irritation, May cause drowsiness or dizziness, Toxic to aquatic life with long lasting effects.[8] |
| n-Hexane | ACS Reagent | $28.00 - $45.52 | 69 | -22 | Highly flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation, May cause drowsiness or dizziness, Suspected of damaging fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure, Toxic to aquatic life with long lasting effects.[9][10][11] |
| Toluene | ACS Reagent | $32.00 - $97.00 | 110.6 | 4 | Highly flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation, May cause drowsiness or dizziness, Suspected of damaging the unborn child, May cause damage to organs through prolonged or repeated exposure.[12][13] |
| Xylenes | ACS Reagent | $38.60 - $154.40 | 138 - 144 | 24 | Flammable liquid and vapor, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[14][15] |
| d-Limonene | Technical/Food Grade | $45.00 - $120.00 | 176 | 46 | Flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation, May cause an allergic skin reaction, Harmful to aquatic life with long lasting effects.[4][7][16] |
Performance Comparison and Experimental Protocols
The suitability of this compound as a solvent is highly dependent on the specific application. Below are examples of experimental protocols where hydrocarbon solvents are commonly used, with considerations for substituting with this compound.
General Protocol for Plant Material Extraction
This protocol outlines a basic procedure for the extraction of organic compounds from plant materials using a hydrocarbon solvent.
Methodology:
-
Preparation of Plant Material: The plant material is dried and ground to a fine powder to increase the surface area for extraction.
-
Solvent Washing: The powdered plant material is placed in a suitable vessel, and the hydrocarbon solvent (e.g., n-hexane or a this compound variant like this compound T) is added.[17] The mixture is then agitated for a defined period to allow the solvent to wash over the material and dissolve the target compounds.[17]
-
Filtration: The mixture is filtered to separate the solid plant residue from the solvent containing the extracted compounds.
-
Solvent Evaporation: The solvent is removed from the filtrate, typically using a rotary evaporator, to yield the crude extract.
-
Further Processing (Optional): The crude extract can be further purified using techniques like chromatography.
Considerations for using this compound:
-
Purity: For general phytochemical screening, a technical grade this compound may be sufficient. However, for isolating compounds for structural elucidation or biological testing, a higher purity solvent is recommended to avoid interference from impurities.
-
Boiling Range: The wide boiling range of some this compound products may require adjusted evaporation conditions compared to a pure solvent like n-hexane.
Protocol for Cleaning of Historical Artifacts
Hydrocarbon solvents are often used in the conservation of historical artifacts to remove oil and grease stains.
Methodology:
-
Solvent Selection and Testing: The most effective and least harmful solvent is determined by testing on an inconspicuous area of the artifact.[18] Hydrocarbon solvents like white spirits (similar to this compound D40) are often effective for oil-based stains.
-
Application: The chosen solvent is applied to the stain using a cotton swab, a paper poultice, or a soft brush.[18][19]
-
Stain Removal: The solvent dissolves the grease or oil, which is then absorbed by the application material. The process may be repeated until the stain is removed.
-
Controlled Evaporation: To prevent rapid evaporation and allow for deeper penetration, the treated area can be covered with polyethylene film.[18]
Considerations for using this compound:
-
Residue: It is crucial to ensure that the this compound product used does not leave any residue that could affect the artifact over time. The low non-volatile matter content of many this compound products is an advantage here.
-
Material Compatibility: The wide range of hydrocarbons in some this compound mixtures could potentially interact with sensitive materials differently than a pure solvent. Thorough testing is essential.
Visualizing Experimental Workflows
To better illustrate the logical flow of the experimental processes described, the following diagrams were generated using Graphviz.
Safety and Hazard Comparison
A critical aspect of solvent selection is a thorough understanding of the associated hazards. The following table summarizes the key safety information for this compound products and their alternatives, based on their Safety Data Sheets (SDS).
| Solvent | GHS Pictograms | Key Hazards | Personal Protective Equipment (PPE) |
| This compound T | Flammable, Health Hazard, Environmental Hazard | Flammable, Aspiration toxicant, Skin irritant, May cause long-term adverse effects in the aquatic environment.[20] | Safety glasses, chemical resistant gloves, lab coat, use in a well-ventilated area or fume hood. |
| This compound D40 | Flammable, Health Hazard, Environmental Hazard | Flammable, Aspiration toxicant, May cause drowsiness or dizziness, Toxic to aquatic life with long lasting effects.[6] | Safety glasses, chemical resistant gloves, lab coat, use in a well-ventilated area or fume hood. |
| This compound A100 | Flammable, Health Hazard, Environmental Hazard | Flammable, Aspiration toxicant, Respiratory irritant, May cause drowsiness or dizziness, Toxic to aquatic life with long lasting effects.[8] | Safety glasses, chemical resistant gloves, lab coat, use in a well-ventilated area or fume hood. |
| n-Hexane | Flammable, Health Hazard, Environmental Hazard | Highly flammable, Aspiration toxicant, Skin irritant, May cause drowsiness or dizziness, Suspected of damaging fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure, Toxic to aquatic life.[9][10][11][21] | Safety glasses, chemical resistant gloves, lab coat, use in a fume hood. |
| Toluene | Flammable, Health Hazard | Highly flammable, Aspiration toxicant, Skin irritant, May cause drowsiness or dizziness, Suspected of damaging the unborn child, May cause damage to organs through prolonged or repeated exposure.[12][13][22] | Safety glasses, chemical resistant gloves, lab coat, use in a fume hood. |
| Xylenes | Flammable, Health Hazard, Irritant | Flammable, Harmful in contact with skin, Skin and eye irritant, May cause respiratory irritation.[14][15] | Safety glasses, chemical resistant gloves, lab coat, use in a fume hood. |
| d-Limonene | Flammable, Health Hazard, Irritant, Environmental Hazard | Flammable, Aspiration toxicant, Skin irritant and sensitizer, Harmful to aquatic life with long lasting effects.[4][7][16] | Safety glasses, chemical resistant gloves, lab coat, use in a well-ventilated area. |
Conclusion
The decision to use this compound in an academic research setting requires a careful cost-benefit analysis. For applications where high purity is not the primary concern and cost is a significant factor, this compound can be an economical choice. However, for sensitive analytical techniques, reproducible organic synthesis, or in vitro studies, the use of well-defined, high-purity solvents remains the more prudent option to ensure the integrity and reproducibility of the research. Researchers must weigh the potential cost savings of using this compound against the risk of introducing experimental variability. Furthermore, as with any solvent, a thorough review of the Safety Data Sheet and adherence to appropriate safety protocols are paramount. The "green" alternative, d-limonene, while potentially more expensive, offers a more favorable environmental profile and should be considered where appropriate.
References
- 1. This compound T 180-220, 500 ml, glass | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - Belgium [carlroth.com]
- 2. kremer-pigmente.com [kremer-pigmente.com]
- 3. deffner-johann.de [deffner-johann.de]
- 4. columbuschemical.com [columbuschemical.com]
- 5. en.conservationlabinternational.com [en.conservationlabinternational.com]
- 6. peters-art.de [peters-art.de]
- 7. carlroth.com [carlroth.com]
- 8. tciproducts.com [tciproducts.com]
- 9. Hexanes SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. scienceinteractive.com [scienceinteractive.com]
- 13. fishersci.com [fishersci.com]
- 14. airgas.com [airgas.com]
- 15. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 16. carlroth.com [carlroth.com]
- 17. usalab.com [usalab.com]
- 18. Treatments [manual.museum.wa.gov.au]
- 19. nps.gov [nps.gov]
- 20. forestry-suppliers.com [forestry-suppliers.com]
- 21. n-Hexane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 22. henrycounty.in.gov [henrycounty.in.gov]
Ensuring Experimental Consistency: A Guide to Cross-Validation of SHELLSOL™ Batches
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is a cornerstone of scientific integrity. Solvents, such as the widely used SHELLSOL™ series of hydrocarbon fluids, are fundamental components in numerous laboratory applications. While produced to stringent quality standards, minor batch-to-batch variations can occur. This guide provides a framework for the cross-validation of experimental results obtained using different this compound™ batches, ensuring that observed effects are scientifically valid and not artifacts of solvent variability.
The Importance of Cross-Validation
Data Presentation for Comparative Analysis
Clear and concise data presentation is crucial for comparing the performance of different this compound™ batches. The following tables provide templates for summarizing quantitative data from common laboratory applications.
Table 1: HPLC Analysis — Analyte Retention Time Comparison
| Analyte | This compound™ Batch 1 Retention Time (minutes) | This compound™ Batch 2 Retention Time (minutes) | This compound™ Batch 3 Retention Time (minutes) | Mean Retention Time (minutes) | Standard Deviation | % Relative Standard Deviation (%RSD) |
| Compound A | 4.21 | 4.23 | 4.22 | 4.22 | 0.01 | 0.24% |
| Compound B | 7.56 | 7.59 | 7.55 | 7.57 | 0.02 | 0.26% |
| Compound C | 11.03 | 11.01 | 11.05 | 11.03 | 0.02 | 0.18% |
Table 2: Cell Viability Assay — Vehicle Control Comparison
| Cell Line | This compound™ Batch 1 % Cell Viability (± SD) | This compound™ Batch 2 % Cell Viability (± SD) | This compound™ Batch 3 % Cell Viability (± SD) | p-value (ANOVA) |
| HeLa | 99.2 ± 1.5 | 98.9 ± 1.8 | 99.5 ± 1.2 | 0.78 |
| MCF-7 | 98.7 ± 2.1 | 98.5 ± 2.4 | 99.0 ± 1.9 | 0.85 |
| A549 | 99.5 ± 1.1 | 99.1 ± 1.4 | 99.6 ± 1.0 | 0.65 |
Experimental Protocols for Cross-Validation
Adherence to detailed and consistent experimental protocols is paramount for a successful cross-validation study. Standard Operating Procedures (SOPs) should be in place for all laboratory work involving hazardous chemicals.[13] This includes the use of appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats.[14][15]
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine if different batches of this compound™ used as a mobile phase component affect the retention time and peak shape of standard analytes. The choice of solvent can significantly influence chromatographic separation.[16]
-
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Analytical standards of interest
-
HPLC-grade co-solvents (e.g., acetonitrile, methanol)
-
Three different batches of the specified this compound™ grade.
-
-
Procedure:
-
Prepare the mobile phase using this compound™ Batch 1 and the appropriate co-solvent. Ensure the mobile phase is thoroughly mixed and degassed.
-
Equilibrate the HPLC system with the prepared mobile phase until a stable baseline is achieved.
-
Inject a standard solution of the analytes of interest and record the chromatogram. Repeat for a minimum of three injections to ensure reproducibility.
-
Repeat steps 2a-2c for this compound™ Batches 2 and 3, ensuring the system is thoroughly flushed and re-equilibrated with the new mobile phase between batches.
-
Analyze the retention times, peak areas, and peak shapes for each analyte across all batches.
-
Cell-Based Assay Protocol
Objective: To assess whether different batches of this compound™, used as a solvent for a test compound, have any inherent effect on cell viability. Solvents, even at low concentrations, can have an impact on cellular systems.[6]
-
Materials:
-
Selected cell line(s) in culture
-
Complete cell culture medium
-
96-well microplates
-
Test compound
-
Three different batches of the specified this compound™ grade (sterile-filtered)
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of the test compound in each of the three this compound™ batches.
-
Prepare a working solution of the test compound by diluting the stock solution in a complete culture medium. A vehicle control containing only the respective this compound™ batch at the same final concentration should also be prepared.
-
Treat the cells with the test compound and the vehicle controls. Include an untreated control group.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assess cell viability using the chosen reagent according to the manufacturer's instructions.
-
Compare the cell viability in the vehicle control groups for each this compound™ batch to the untreated control.
-
Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex processes and relationships.
Caption: A workflow for the cross-validation of different this compound™ batches.
When investigating the effect of a drug candidate on a cellular signaling pathway, it is crucial to ensure that the solvent used to deliver the drug does not interfere with the pathway itself.
Caption: A simplified diagram of a signaling pathway initiated by a drug.
References
- 1. This compound TD – isoparaffin synthetic hydrocarbon solvent | Shell Global [shell.com]
- 2. Aromatic solvents | Shell Global [shell.com]
- 3. This compound AB - 911Metallurgist [911metallurgist.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Batch Effect Confounding Leads to Strong Bias in Performance Estimates Obtained by Cross-Validation | PLOS One [journals.plos.org]
- 9. Batch Effect Confounding Leads to Strong Bias in Performance Estimates Obtained by Cross-Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 12. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Laboratory Requirements for Chemical Standard Operating Procedures | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 14. files.upei.ca [files.upei.ca]
- 15. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Spectroscopic Analysis of SHELLSOL for Quality Control
In the realms of scientific research and pharmaceutical development, the purity and consistency of solvents are paramount to the reliability and reproducibility of experimental outcomes. SHELLSOL, a brand encompassing a diverse range of hydrocarbon solvents, finds application in numerous laboratory and industrial processes. Ensuring the quality of each batch of this compound is a critical step in maintaining experimental integrity. This guide provides a comparative overview of spectroscopic techniques for the quality control of this compound, with a focus on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will compare the expected spectroscopic characteristics of this compound with common laboratory alternatives, providing detailed experimental protocols and data presentation to aid researchers in establishing robust quality control procedures.
Understanding this compound and Its Alternatives
This compound solvents are complex hydrocarbon mixtures, broadly categorized into two main types:
-
Aliphatic this compound (e.g., this compound D-series): These are composed of straight-chain (paraffinic) and cyclic (naphthenic) alkanes. They are characterized by their low aromatic content. Common laboratory alternatives include high-purity n-hexane, n-heptane, and cyclohexane.
-
Aromatic this compound (e.g., this compound A-series): These solvents are primarily composed of aromatic hydrocarbons. A common high-purity aromatic solvent used in laboratories is toluene.
Given that this compound products are mixtures, their spectroscopic profiles will be more complex than those of their single-component alternatives. However, this complexity can be leveraged to create a unique "fingerprint" for batch-to-batch consistency checks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Compositional Analysis
NMR spectroscopy is a powerful tool for elucidating the structure and composition of organic molecules. For hydrocarbon solvents, ¹H and ¹³C NMR can provide detailed information about the types of protons and carbons present, enabling the identification of the solvent's primary components and the detection of impurities.
Comparative NMR Data
While specific NMR spectra for the proprietary this compound mixtures are not publicly available, we can compare the known chemical shifts of common alternative solvents. For a complex mixture like this compound, the NMR spectrum would exhibit broad, overlapping signals in the aliphatic and/or aromatic regions. Researchers can use NMR to:
-
Verify Batch Consistency: By overlaying the NMR spectra of different batches of this compound, any significant deviation in the signal pattern would indicate a change in composition.
-
Detect Impurities: Sharp, well-defined peaks that are not part of the characteristic hydrocarbon envelope can signify the presence of impurities.
-
Estimate Aromatic Content: The ratio of the integrated signal intensity in the aromatic region (typically 6.5-8.5 ppm in ¹H NMR) to the aliphatic region (typically 0.5-3.0 ppm in ¹H NMR) can provide a semi-quantitative measure of the aromatic content.
Table 1: ¹H and ¹³C NMR Chemical Shifts of Common Hydrocarbon Solvents
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| n-Hexane | ~0.88 (t, 6H), ~1.26 (m, 8H) | ~14.1, ~22.8, ~31.8 |
| n-Heptane | ~0.89 (t, 6H), ~1.28 (m, 10H) | ~14.0, ~22.7, ~29.1, ~31.8 |
| Cyclohexane | ~1.44 (s, 12H) | ~27.1 |
| Toluene | ~2.34 (s, 3H), ~7.09-7.25 (m, 5H) | ~21.5, ~125.5, ~128.4, ~129.2, ~137.9 |
Note: Chemical shifts are approximate and can vary slightly based on the deuterated solvent used and instrument conditions.
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Prepare a solution by adding approximately 0.5 mL of the solvent to be analyzed to a clean, dry NMR tube.
-
Add a small amount of a suitable deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).
-
Integrate the signals of interest.
-
Workflow for NMR-Based Quality Control
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a sample by measuring the absorption of infrared radiation. For hydrocarbon solvents, FTIR is particularly useful for distinguishing between aliphatic and aromatic compositions.
Comparative FTIR Data
An aliphatic this compound would be expected to show strong C-H stretching and bending vibrations characteristic of alkanes. An aromatic this compound would additionally exhibit peaks corresponding to aromatic C-H and C=C bonds.
Table 2: Characteristic FTIR Absorption Bands for Hydrocarbon Solvents
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| Alkane C-H | Stretch | 2850-3000 |
| Bend | 1350-1480 | |
| Aromatic C-H | Stretch | 3000-3100 |
| Out-of-plane Bend | 690-900 | |
| Aromatic C=C | Stretch | 1400-1600 |
Experimental Protocol for FTIR Analysis
-
Sample Preparation:
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a few drops of the solvent sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Compare the obtained spectrum with a reference spectrum of a known good batch of the same solvent or with the expected absorption bands for the solvent type.
-
Workflow for FTIR-Based Quality Control
Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. For solvents, this technique is primarily used to detect the presence of aromatic impurities and to determine the UV cutoff wavelength. The UV cutoff is the wavelength below which the solvent itself absorbs significantly, making it unsuitable for use as a mobile phase in HPLC at those wavelengths.
Comparative UV-Vis Data
Aliphatic hydrocarbons do not have significant UV absorbance, and therefore, aliphatic this compound should have a low UV cutoff. Aromatic hydrocarbons, however, absorb strongly in the UV region. The presence of aromatic impurities in an aliphatic solvent will increase its UV absorbance and its UV cutoff wavelength.
Table 3: UV Cutoff Wavelengths of Common Hydrocarbon Solvents
| Solvent | UV Cutoff (nm) |
| n-Hexane | 195 |
| n-Heptane | 197 |
| Cyclohexane | 200 |
| Toluene | 284 |
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation:
-
Use a pair of matched quartz cuvettes.
-
Fill the reference cuvette with a high-purity reference solvent (e.g., HPLC-grade water or hexane).
-
Fill the sample cuvette with the solvent to be analyzed.
-
-
Instrument Parameters:
-
Scan Range: 190-400 nm
-
Scan Speed: Medium
-
Data Interval: 1 nm
-
-
Data Analysis:
-
Record the absorbance spectrum.
-
The UV cutoff is typically defined as the wavelength at which the absorbance of the solvent in a 1 cm path length cuvette is equal to 1 Absorbance Unit (AU).
-
Workflow for UV-Vis-Based Quality Control
Summary of Spectroscopic Comparisons
The following table summarizes the expected spectroscopic properties of generic aliphatic and aromatic this compound grades in comparison to their common, high-purity laboratory alternatives.
Table 4: Summary of Expected Spectroscopic Properties
| Solvent Type | Example | Expected ¹H NMR Spectrum | Expected FTIR Spectrum | Expected UV-Vis Spectrum |
| Aliphatic | This compound D-Series | Broad signals in the 0.5-2.5 ppm range. | Strong C-H stretch (2850-3000 cm⁻¹) and bend (1350-1480 cm⁻¹). | Low absorbance; low UV cutoff. |
| n-Hexane / n-Heptane | Sharp, well-defined peaks around 0.9 and 1.3 ppm. | Strong C-H stretch (2850-3000 cm⁻¹) and bend (1350-1480 cm⁻¹). | Low absorbance; UV cutoff ~195-197 nm. | |
| Aromatic | This compound A-Series | Broad signals in both aliphatic (alkyl side chains) and aromatic (6.5-8.0 ppm) regions. | Aromatic C-H and C=C stretches in addition to aliphatic C-H signals. | High absorbance in the UV region; high UV cutoff. |
| Toluene | Sharp peaks at ~2.3 ppm (methyl) and ~7.2 ppm (aromatic). | Aromatic C-H (~3030 cm⁻¹), C=C (~1605, 1495 cm⁻¹) and aliphatic C-H (~2920 cm⁻¹) stretches. | High absorbance; UV cutoff ~284 nm. |
Conclusion
While this compound solvents are valuable in many experimental settings, their nature as complex mixtures necessitates a robust quality control program, particularly in sensitive applications like drug development and high-precision analytical chemistry. The spectroscopic techniques of NMR, FTIR, and UV-Vis provide a powerful and complementary toolkit for researchers to establish in-house quality control protocols. By creating a spectroscopic "fingerprint" of a trusted batch of this compound, subsequent batches can be efficiently and effectively screened for consistency and purity. This proactive approach to solvent quality assurance is a cornerstone of reliable and reproducible scientific research.
A Comparative Analysis of the Environmental Impact of SHELLSOL™ Solvents and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Performance with Supporting Experimental Data
The selection of a solvent in research, development, and manufacturing processes carries significant environmental implications. This guide provides a comparative assessment of the environmental impact of various SHELLSOL™ hydrocarbon solvents against common alternatives, including aromatic hydrocarbons, oxygenated solvents, and a bio-solvent. The comparison is based on key environmental indicators: Volatile Organic Compound (VOC) content, aquatic toxicity, and biodegradability. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for the cited tests are provided.
Key Environmental Performance Indicators: A Tabular Comparison
The following tables present a summary of the environmental impact data for selected this compound™ products and their alternatives.
Table 1: Volatile Organic Compound (VOC) Content
| Solvent | Chemical Class | VOC Content (g/L) | Source |
| This compound™ D40 | Aliphatic Hydrocarbon | ~760 | |
| This compound™ D60 | Aliphatic Hydrocarbon | ~781 | [1] |
| This compound™ A100 | Aromatic Hydrocarbon | 869 | [2] |
| This compound™ A150 | Aromatic Hydrocarbon | ~887-893 | [3] |
| Toluene | Aromatic Hydrocarbon | 870 | [4] |
| Xylene | Aromatic Hydrocarbon | 870 | [4] |
| Acetone | Ketone (Oxygenated) | 791 (EPA Exempt) | |
| Isopropyl Alcohol | Alcohol (Oxygenated) | ~787 | [5] |
| d-Limonene | Terpene (Bio-solvent) | 846-850 | [6][7] |
Note: VOC content for some products is calculated from density and purity information and may be an approximation.
Table 2: Aquatic Toxicity
| Solvent | Test Organism | Endpoint (LC50/EC50) | Result (mg/L) | Classification |
| This compound™ D40 | Aquatic Organisms | - | - | Toxic to aquatic life with long lasting effects[8] |
| This compound™ D60 | Aquatic Organisms | - | - | Not classified as an environmental hazard under GHS criteria[9] |
| This compound™ A100 | Fish, Crustacean, Algae | LC/EC/IC50 | >1 - <=10 | Toxic to aquatic life[10][11] |
| This compound™ A150 | Aquatic Organisms | - | - | Toxic to aquatic organisms, may cause long-term adverse effects[12] |
| Toluene | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 7.63 | Toxic to aquatic life |
| Daphnia magna (Water Flea) | 48h EC50 | 6 | Toxic to aquatic life | |
| Xylene | Aquatic Organisms | - | - | Harmful to aquatic life with long lasting effects[9] |
| Acetone | Aquatic Life | - | - | Slight toxicity |
| Isopropyl Alcohol | Pimephales promelas (Fathead Minnow) | 96h LC50 | 9640-11130 | Low potential to affect aquatic organisms[7][10] |
| d-Limonene | Aquatic Life | - | - | Very toxic to aquatic life |
Table 3: Biodegradability
| Solvent | Test Method | Result | Classification |
| This compound™ D40 | - | Expected to be inherently biodegradable | - |
| This compound™ D60 | - | Readily biodegradable[13] | Readily Biodegradable |
| This compound™ A100 | - | Expected to be readily biodegradable[10][11] | Readily Biodegradable |
| This compound™ A150 | - | Expected to be inherently biodegradable[1] | Inherently Biodegradable |
| Toluene | - | Readily biodegradable | Readily Biodegradable |
| Xylene | - | - | Not readily biodegradable |
| Acetone | - | Readily biodegradable | Readily Biodegradable |
| Isopropyl Alcohol | - | Readily biodegradable | Readily Biodegradable |
| d-Limonene | OECD 301C | 41-98% in 14 days | Readily Biodegradable |
Environmental Impact Pathways and Experimental Workflows
To visualize the complex relationships and procedures involved in assessing solvent environmental impact, the following diagrams are provided in Graphviz DOT language.
Caption: Environmental impact pathways of solvents.
Caption: Workflow for VOC content determination (ASTM D2369).
Caption: Workflow for ready biodegradability testing (OECD 301).
Caption: Workflow for acute aquatic toxicity testing (OECD 201/202/203).
Detailed Experimental Protocols
A brief overview of the standard methodologies used to obtain the data in this guide is provided below.
Determination of Volatile Organic Compound (VOC) Content
Method: ASTM D2369 / EPA Method 24[14][15]
This method determines the weight percentage of volatile content in a coating. A weighed sample of the coating is dispersed in a suitable solvent in a tared aluminum foil dish. The dish is then heated in a forced-draft oven for a specified time and temperature (typically 60 minutes at 110°C). After heating, the dish is cooled in a desiccator and reweighed. The weight loss is used to calculate the percentage of volatile content. For regulatory purposes, the VOC content is often expressed in grams per liter (g/L), which is calculated from the weight percent of volatiles, the density of the coating, and the weight percent of water and exempt compounds.
Ready Biodegradability
Method: OECD 301: Ready Biodegradability[9][16]
The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals by aerobic microorganisms. A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated for 28 days in the dark. The degradation is monitored by measuring parameters such as the consumption of dissolved organic carbon (DOC), the amount of carbon dioxide produced, or the uptake of oxygen. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period (typically ≥60% for CO2 evolution or O2 consumption, and ≥70% for DOC removal).[16]
Acute Aquatic Toxicity
Methods: OECD 201 (Alga, Growth Inhibition Test), OECD 202 (Daphnia sp. Acute Immobilisation Test), and OECD 203 (Fish, Acute Toxicity Test)
These internationally recognized guidelines are used to determine the acute toxicity of substances to aquatic organisms.
-
OECD 201: This test assesses the effect of a substance on the growth of freshwater algae. The test involves exposing a culture of a selected algal species to various concentrations of the test substance over a period of 72 hours. The growth inhibition is measured, and the EC50 (the concentration that causes a 50% reduction in growth) is calculated.
-
OECD 202: This test evaluates the acute toxicity to Daphnia magna (a small freshwater crustacean). The daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, and the EC50 (the concentration that immobilizes 50% of the daphnids) is determined.
-
OECD 203: This test determines the acute lethal toxicity to fish. Fish are exposed to various concentrations of the test substance for 96 hours. The mortality is recorded, and the LC50 (the concentration that is lethal to 50% of the fish) is calculated.
Conclusion
The choice of solvent has a significant impact on the environmental footprint of a process. This guide provides a framework for comparing the environmental performance of this compound™ solvents with common alternatives. Aliphatic hydrocarbon solvents like this compound™ D40 and D60 generally exhibit lower aquatic toxicity compared to their aromatic counterparts like this compound™ A100 and A150, as well as toluene and xylene. However, their VOC content remains high. Oxygenated solvents such as Isopropyl Alcohol and Acetone offer the advantage of lower aquatic toxicity and, in the case of acetone, a VOC-exempt status in the US, making it a favorable choice from a regulatory air quality perspective.[17][18] The bio-solvent d-Limonene, while derived from a renewable resource and readily biodegradable, has a high VOC content and is very toxic to aquatic life.[6]
Researchers, scientists, and drug development professionals are encouraged to use this data to make informed decisions that balance performance requirements with environmental responsibility. The detailed experimental protocols and visual workflows provide a deeper understanding of how these environmental impact assessments are conducted, fostering a more critical evaluation of solvent selection.
References
- 1. yairerez.co.il [yairerez.co.il]
- 2. conservationsupportsystems.com [conservationsupportsystems.com]
- 3. shell.com [shell.com]
- 4. mgchemicals.com [mgchemicals.com]
- 5. ecolink.com [ecolink.com]
- 6. hillbrothers.com [hillbrothers.com]
- 7. farnell.com [farnell.com]
- 8. ecetoc.org [ecetoc.org]
- 9. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 10. tciproducts.com [tciproducts.com]
- 11. ptm01.ru [ptm01.ru]
- 12. ezychem.com [ezychem.com]
- 13. solvents.net.au [solvents.net.au]
- 14. labaratuar.com [labaratuar.com]
- 15. rtilab.com [rtilab.com]
- 16. oecd.org [oecd.org]
- 17. ecolink.com [ecolink.com]
- 18. Acetone ACS reagent, = 99.5 67-64-1 [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of SHELLSOL: A Guide for Laboratory Professionals
The proper disposal of SHELLSOL, a flammable solvent, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the appropriate handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific product grade in use. This compound is classified as a flammable liquid and may pose an aspiration hazard.[1] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2] Keep containers tightly closed when not in use and away from heat, sparks, and open flames.[2][3]
Step-by-Step Disposal Procedures
The disposal of this compound waste must adhere to local, state, and federal regulations.[1][3][4] The following steps provide a general framework for proper disposal:
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Use designated, leak-proof, and chemically compatible waste containers.[7] Do not use metal containers for acidic or basic waste, and avoid glass for hydrofluoric acid.[7]
-
Fill containers to no more than 90% of their capacity.[7]
-
Clearly label the waste container with "Hazardous Waste" and the specific contents (e.g., "Waste this compound," "this compound-contaminated wipes").[7]
-
-
Storage:
-
Disposal Request and Pickup:
Spill Management
In the event of a this compound spill, take the following immediate actions:
-
Ensure Safety: Evacuate non-essential personnel and eliminate all ignition sources.[1][4]
-
Containment: Use non-combustible absorbent materials like sand or earth to contain the spill.[4][10][11] Prevent the spill from entering drains or waterways.[1][4]
-
Cleanup: Carefully collect the absorbent material and contaminated soil into a labeled, sealable container for disposal as hazardous waste.[3][4]
Summary of this compound Hazard and Disposal Information
| Product | Hazard Classification | Disposal Precautionary Statement (P501) | Recommended Disposal Method |
| This compound (General) | Flammable liquid, Aspiration hazard, Chronic aquatic toxicity.[1] | Dispose of contents and container to appropriate waste site or reclaimer in accordance with local and national regulations.[1] | Recover or recycle if possible. Otherwise, dispose of as hazardous waste through a licensed contractor.[1] |
| This compound A | Flammable liquid, Aspiration hazard.[3] | Dispose of contents and container to appropriate waste site or reclaimer in accordance with local and national regulations.[3] | Transfer to a labeled, sealable container for product recovery or safe disposal. Absorb small spills and dispose of safely.[3] |
| This compound T | Flammable liquid, Aspiration hazard. | Dispose of contents and container to appropriate waste site or reclaimer in accordance with local and national regulations. | Must not be disposed of with household refuse. Do not allow product to reach the sewage system.[2] |
| This compound D60 | Aspiration hazard.[4] | Dispose of contents and container to appropriate waste site or reclaimer in accordance with local and national regulations.[4] | Recover or recycle if possible. Do not dispose into the environment, in drains or in water courses.[4][12] |
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. labelsds.com [labelsds.com]
- 2. jacksonsart.com [jacksonsart.com]
- 3. deffner-johann.de [deffner-johann.de]
- 4. shellcarcareproducts.com [shellcarcareproducts.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. youtube.com [youtube.com]
- 9. go.lupinsys.com [go.lupinsys.com]
- 10. kremer-pigmente.com [kremer-pigmente.com]
- 11. kremer-pigmente.com [kremer-pigmente.com]
- 12. solvents.net.au [solvents.net.au]
Essential Safety and Handling Protocols for SHELLSOL Solvents
This document provides immediate, essential guidance for the safe handling and disposal of SHELLSOL solvents in a laboratory setting. Adherence to these protocols is critical for ensuring the safety of all personnel.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the potential hazards associated with this compound. The following table summarizes the required PPE for handling these solvents.
| PPE Category | Specification | Purpose |
| Hand Protection | Solvent-resistant gloves (BS EN 374 approved)[1] | To prevent skin contact, which can lead to irritation and dermatitis from prolonged exposure.[1][2] |
| Chemical Resistant Gloves, class 4 or higher | Recommended for prolonged exposure scenarios to ensure adequate protection.[1] | |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes or vapors which may cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area.[3][4][5] | To minimize the inhalation of flammable and potentially harmful vapors.[6][7] |
| Suitable respiratory protective device | Required in cases of insufficient ventilation or when exposure limits are likely to be exceeded.[1] | |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from accidental splashes. |
| Protective clothing stored separately | To prevent cross-contamination of personal items.[1] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe use of this compound solvents in a laboratory environment.
1. Preparation:
- Ensure the work area is well-ventilated.[3][4][5]
- Keep away from heat, sparks, open flames, and other ignition sources.[1][4][5][6] No smoking is permitted in the handling area.[1][4][5][6][7]
- Have a spill kit readily accessible.
- Don all required PPE as specified in the table above.
2. Handling and Use:
- Avoid direct contact with the solvent.[3]
- Avoid inhaling vapors.[6][7]
- Dispense the minimum amount of solvent required for the procedure.
- Keep the container tightly closed when not in use.[1][6]
- Take precautionary measures against static discharge.[1][6]
3. Post-Handling:
- Wash hands thoroughly after handling the solvent, even if gloves were worn.[3][7]
- Clean any contaminated surfaces.
- Properly store or dispose of the solvent and any contaminated materials.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
- Do not mix with other waste streams.
2. Contaminated Materials:
- Absorbent materials (sand, diatomaceous earth, etc.) used for spills should be collected in a separate, sealed container for disposal.[5]
- Contaminated PPE, such as gloves, should be disposed of as hazardous waste according to institutional guidelines.
3. Disposal Procedure:
- Dispose of contents and containers at an appropriate waste site or reclaimer in accordance with local and national regulations.[6][7]
- Do not dispose of this compound down the drain.
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound solvents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
